molecular formula C28H30N2O2 B601928 Darifenacin Impurity CAS No. 1048979-09-4

Darifenacin Impurity

Cat. No.: B601928
CAS No.: 1048979-09-4
M. Wt: 426.55
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Description

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide is an impurity in the synthesis of darifenacin, a potent muscarinic M3 receptor antagonist.

Properties

CAS No.

1048979-09-4

Molecular Formula

C28H30N2O2

Molecular Weight

426.55

Appearance

Off-White Solid

melting_point

125-127°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide;  UK-201705

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Identification of Darifenacin Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Degradation Product Profiling in Pharmaceutical Quality

In the landscape of modern drug development and manufacturing, ensuring the purity and stability of an active pharmaceutical ingredient (API) is paramount. Darifenacin, a potent and selective M3 muscarinic receptor antagonist, is a cornerstone in the treatment of overactive bladder.[1][2][3] Its therapeutic efficacy, however, is intrinsically linked to its chemical integrity. The emergence of degradation products, either during synthesis, storage, or within the final dosage form, can have profound implications, potentially impacting safety and potency. This guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale for the identification and characterization of Darifenacin's degradation products. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into establishing a robust and self-validating system for impurity profiling, in alignment with global regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[1]

Understanding the Degradation Landscape of Darifenacin

Darifenacin's molecular structure, featuring an amide, a tertiary amine within a pyrrolidine ring, and a dihydrobenzofuran moiety, presents several potential sites for chemical degradation. A thorough understanding of these vulnerabilities is the first step in designing a comprehensive degradation study.

Forced Degradation: A Predictive Approach to Stability

Forced degradation, or stress testing, is an indispensable tool for elucidating the potential degradation pathways of a drug substance. By subjecting Darifenacin to conditions more severe than those it would encounter during storage, we can accelerate the formation of degradation products and gain predictive insights into its long-term stability. The choice of stressors is critical and should be based on the drug's chemical nature and the potential environmental factors it may be exposed to.

Studies have shown that Darifenacin is particularly susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][5][6] Conversely, it exhibits greater stability under thermal and photolytic stress.[5][6]

Analytical Methodologies for Separation and Identification

A robust analytical strategy is the cornerstone of effective degradation product identification. This typically involves a high-resolution separation technique coupled with a sensitive and specific detection method.

The Central Role of Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for separating Darifenacin from its degradation products.[7][8] The development of a stability-indicating analytical method—one that can resolve the parent drug from all potential degradation products—is a primary objective.

Key Considerations for LC Method Development:

  • Column Chemistry: C18 columns are commonly employed for the reversed-phase separation of Darifenacin and its impurities.[4][8]

  • Mobile Phase Optimization: A combination of an organic solvent (typically acetonitrile) and an aqueous buffer is used. The pH of the aqueous phase is a critical parameter that can be adjusted to achieve optimal separation.[4][8] Design of Experiments (DoE) can be a powerful tool for systematically optimizing LC conditions.[8]

  • Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of degradation products with varying polarities.

Mass Spectrometry (MS): The Key to Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for the structural characterization of degradation products.[1][4][5][6] By providing molecular weight information and fragmentation patterns, MS allows for the confident identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the determination of elemental compositions.

Common Degradation Pathways and Identified Products

Forced degradation studies have revealed several key degradation pathways for Darifenacin. The following sections detail the major degradation products identified under various stress conditions.

Hydrolytic Degradation

Darifenacin is susceptible to hydrolysis under both acidic and basic conditions.[4]

  • Acid Hydrolysis: Under acidic conditions, the primary degradation product observed is the corresponding carboxylic acid (Imp-4), resulting from the hydrolysis of the amide functional group.[8]

  • Base Hydrolysis: Basic conditions also promote amide hydrolysis, leading to the formation of the same carboxylic acid impurity.[4] Additionally, other impurities such as darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether have been observed under strongly basic conditions during process development.[1][9]

Oxidative Degradation

Darifenacin is notably susceptible to oxidative degradation.[5][6] The tertiary amine of the pyrrolidine ring is a primary site for oxidation.

  • N-Oxide Formation: The major oxidative degradation product is the Darifenacin N-oxide (Imp-C).[5][6] This impurity is formed by the oxidation of the nitrogen atom in the pyrrolidine ring.

Process-Related Impurities

In addition to degradation products, impurities can also arise from the manufacturing process. These can include starting materials, intermediates, and by-products of side reactions. Some identified process-related impurities include:

  • 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A) [5][6]

  • 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B) [5][6]

  • 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D) [5][6]

A summary of key identified degradation products and process-related impurities is provided in the table below.

Impurity Name/CodeMolecular FormulaMolecular Weight ( g/mol )Formation Condition
DarifenacinC28H30N2O2426.55-
Darifenacin Acid (Imp-4)C28H29NO3427.54Acid/Base Hydrolysis
Darifenacin N-Oxide (Imp-C)C28H30N2O3442.55Oxidation
Darifenacin DesnitrileC27H29NO383.53Process-Related
Darifenacin Vinyl PhenolC28H30N2O2426.55Process-Related
Darifenacin EtherC32H38N2O3502.66Process-Related
Impurity AC28H28N2O3440.54Process-Related
Impurity BC28H28N2O2424.54Process-Related
Impurity DC28H29BrN2O2505.45Process-Related

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting forced degradation studies and subsequent analysis. These should be adapted and optimized based on the specific laboratory equipment and reagents available.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of Darifenacin under various stress conditions.

Materials:

  • Darifenacin Hydrobromide API

  • Hydrochloric Acid (HCl), 2.0 N

  • Sodium Hydroxide (NaOH), 1.0 N

  • Hydrogen Peroxide (H2O2), 30%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Accurately weigh and dissolve a known amount of Darifenacin in a suitable solvent (e.g., methanol/water mixture).

    • Add 2.0 N HCl to the solution.

    • Heat the solution at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 24 hours).

    • At appropriate time points, withdraw aliquots, neutralize with an equivalent amount of NaOH, and dilute to a known concentration for analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 1.0 N NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Dissolve Darifenacin in a suitable solvent.

    • Add 30% H2O2 to the solution.

    • Keep the solution at room temperature for a specified duration (e.g., 48 hours), protected from light.

    • At appropriate time points, withdraw aliquots and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of solid Darifenacin in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 7 days).

    • Also, prepare a solution of Darifenacin and expose it to the same thermal stress.

    • At the end of the study, dissolve the solid sample and dilute both the solid and solution samples for analysis.

  • Photolytic Degradation:

    • Expose a known amount of solid Darifenacin and a solution of Darifenacin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare the samples for analysis.

  • Control Samples:

    • For each stress condition, prepare a control sample of Darifenacin in the same solvent system but without the stressor, and keep it under the same conditions.

Protocol for LC-MS Analysis

Objective: To separate and identify Darifenacin and its degradation products.

Instrumentation:

  • UPLC or HPLC system with a PDA/UV detector

  • Mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient from 10% to 90% B over 10 minutes, followed by a hold at 90% B for 2 minutes, and then re-equilibration to initial conditions.

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 210 nm.[8]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Data Acquisition: Full scan mode (e.g., m/z 100-1000) and data-dependent MS/MS fragmentation.

Visualizing the Degradation Landscape

Diagrams are essential for visualizing complex relationships and workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (2.0 N HCl, 80°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (1.0 N NaOH, 80°C) Base->Stressed_Samples Oxidation Oxidation (30% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal Stress (105°C, Solid & Solution) Thermal->Stressed_Samples Photo Photolytic Stress (ICH Q1B) Photo->Stressed_Samples API Darifenacin API API->Acid API->Base API->Oxidation API->Thermal API->Photo LCMS LC-MS Analysis Stressed_Samples->LCMS Identification Degradation Product Identification & Characterization LCMS->Identification

Caption: Workflow for forced degradation and analysis of Darifenacin.

Major Degradation Pathways of Darifenacin

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Darifenacin Darifenacin (m/z 427) Acid_Base Acid/Base Conditions Darifenacin->Acid_Base Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Darifenacin->Oxidizing_Agent Amide_Cleavage Amide Bond Cleavage Acid_Base->Amide_Cleavage Darifenacin_Acid Darifenacin Acid (m/z 428) Amide_Cleavage->Darifenacin_Acid N_Oxidation N-Oxidation of Pyrrolidine Ring Oxidizing_Agent->N_Oxidation Darifenacin_N_Oxide Darifenacin N-Oxide (m/z 443) N_Oxidation->Darifenacin_N_Oxide

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin, a potent and selective M3 muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder.[1][2] Its efficacy, however, is intrinsically linked to its purity. The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations where deviations can lead to the formation of structurally related impurities.[3][4] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[3] Therefore, a comprehensive understanding of the impurity profile of Darifenacin is not merely a regulatory requirement but a scientific necessity.[3][4] This guide provides a detailed exploration of the process-related impurities of Darifenacin, delving into their chemical structures, mechanisms of formation, and the analytical methodologies required for their identification and control.

The Synthetic Landscape of Darifenacin and the Genesis of Impurities

The most common synthetic route to Darifenacin involves the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with a suitable 2-(2,3-dihydrobenzofuran-5-yl)ethyl derivative.[5][6] Variations in this core synthesis, as well as the inherent reactivity of the intermediates and reagents, provide a fertile ground for the formation of impurities.[5][6] These can be broadly categorized as starting material-related, intermediates, by-products of the reaction, and degradation products.

G cluster_0 Core Synthesis cluster_1 Impurity Formation Start_A (S)-2,2-Diphenyl-2- (pyrrolidin-3-yl)acetamide Start_B 5-(2-Bromoethyl)- 2,3-dihydrobenzofuran Darifenacin Darifenacin Impurity_A Starting Material Impurities Impurity_B By-products (e.g., Dimers) Impurity_C Degradation Products (e.g., Hydrolysis)

Key Process-Related Impurities: Structure and Formation

A number of process-related impurities have been identified and characterized during the synthesis of Darifenacin. Understanding their genesis is pivotal for process optimization and control.

Hydrolysis and Related Degradants

The amide functionality in Darifenacin is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to the formation of Darifenacin Acid. Subsequent decarboxylation can yield Darifenacin Desnitrile.[3][7]

  • Darifenacin Acid: ((S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic acid) is formed through the hydrolysis of the primary amide group of Darifenacin.[3][7]

  • Darifenacin Desnitrile: This impurity can arise from the decarboxylation of Darifenacin Acid.[7] An alternative pathway could involve impurities present in the starting materials or intermediates of the synthesis.

G Darifenacin Darifenacin (Amide) Darifenacin_Acid Darifenacin Acid (Carboxylic Acid) Darifenacin->Darifenacin_Acid Hydrolysis (H+ or OH-) Darifenacin_Desnitrile Darifenacin Desnitrile Darifenacin_Acid->Darifenacin_Desnitrile Decarboxylation

Impurities from the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran ring system can also be a source of impurities, especially under harsh reaction conditions.

  • Darifenacin Vinyl Phenol: ((S)-2-(1-(4-hydroxy-3-vinylphenethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide) is formed by the opening of the dihydrobenzofuran ring.[3][7][8][9] This reaction is often promoted by strong bases and high temperatures.[3][7]

  • Darifenacin Ether: This impurity arises from the reaction of the dihydrobenzofuran moiety with the alcohol solvent (e.g., 2-butanol) used in the process, leading to an ether linkage.[3][7]

Dimeric Impurities

Over-alkylation or side reactions between intermediates can lead to the formation of dimeric impurities.

  • Darifenacin Dimer-1: ((S)-2-(3-Pyrrolidinyl)-2,2-diphenyl-N,N-bis[2-(2,3-dihydrobenzfuran-5-yl)ethyl]acetamide) results from the dialkylation of the amide nitrogen of a Darifenacin-related intermediate.[10][11]

  • Darifenacin Dimer-2: ((S)-2-[1-[2-(2,3-Dihydrobenzfuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenyl-N-[2-(2,3-dihydrobenzfuran-5-yl)ethyl]acetamide) is another dimeric impurity with a different linkage.[10][12]

Chiral Impurity
  • (R)-Darifenacin: As Darifenacin is a chiral molecule, its enantiomer, (R)-Darifenacin, is a critical impurity to monitor and control. Its presence can arise from the use of non-enantiopure starting materials or racemization during the synthesis.

Summary of Key Darifenacin Process-Related Impurities

Impurity NameChemical NameMolecular FormulaMolecular WeightFormation Pathway
Darifenacin (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl] pyrrolidin-3-yl] -2,2-diphenyl-acetamideC₂₈H₃₀N₂O₂426.55-
Darifenacin Acid (S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic acidC₂₈H₂₉NO₃427.54Hydrolysis of amide
Darifenacin Desnitrile (S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetonitrileC₂₈H₂₈N₂O408.53Decarboxylation of Darifenacin Acid or from nitrile intermediate
Darifenacin Vinyl Phenol (S)-2-(1-(4-hydroxy-3-vinylphenethyl)pyrrolidin-3-yl)-2,2-diphenylacetamideC₂₈H₃₀N₂O₂426.56Ring opening of dihydrobenzofuran
Darifenacin Ether 2-(1-{2-[3-(2-sec-Butoxy-ethyl)-4- hydroxy-phenyl]-ethyl}-pyrrolidin-3-yl)-2,2-diphenyl-acetamideC₃₂H₄₀N₂O₃500.67Reaction with alcohol solvent
Darifenacin Dimer-1 (S)-2-(3-Pyrrolidinyl)-2,2-diphenyl-N,N-bis[2-(2,3-dihydrobenzfuran-5-yl)ethyl]acetamideC₃₈H₄₀N₂O₃572.74Dialkylation of amide nitrogen
Darifenacin Dimer-2 (S)-2-[1-[2-(2,3-Dihydrobenzfuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenyl-N-[2-(2,3-dihydrobenzfuran-5-yl)ethyl]acetamideC₃₈H₄₀N₂O₃572.74Dimerization via different linkage
(R)-Darifenacin (R)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl] pyrrolidin-3-yl] -2,2-diphenyl-acetamideC₂₈H₃₀N₂O₂426.55Chiral starting material impurity or racemization

Analytical Strategies for Impurity Profiling

A robust analytical methodology is essential for the detection, identification, and quantification of process-related impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of Darifenacin impurity analysis.

Experimental Protocol: Reverse-Phase HPLC for Darifenacin and its Impurities

This protocol is a representative method based on literature and is intended for guidance. Method validation and optimization are crucial for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the Darifenacin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

4. System Suitability:

  • Perform replicate injections of a standard solution to ensure the system is operating correctly. Parameters to check include retention time reproducibility, peak asymmetry, and theoretical plates.

5. Data Analysis:

  • Identify and quantify impurities based on their retention times relative to the main Darifenacin peak. Use external standards of known impurities for accurate quantification.

G Sample Darifenacin Sample Preparation Sample Preparation (Dissolution in Diluent) Sample->Preparation HPLC HPLC System (C18 Column, Gradient Elution) Preparation->HPLC Detection UV Detection (220 nm) HPLC->Detection Analysis Data Analysis (Impurity Profiling) Detection->Analysis

Forced Degradation Studies: Probing the Stability of Darifenacin

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of the drug substance and helping to elucidate degradation pathways.[13] Darifenacin has been subjected to various stress conditions as per ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[7][13]

  • Acidic and Basic Hydrolysis: As previously discussed, these conditions primarily lead to the formation of Darifenacin Acid and its subsequent degradants.[7]

  • Oxidative Degradation: Darifenacin is susceptible to oxidation, which can lead to the formation of N-oxides and other related impurities.[13]

  • Thermal and Photolytic Degradation: These studies help to identify potential degradants that may form under storage and handling conditions.

Regulatory Perspective and Control Strategies

The control of impurities is a key focus of regulatory agencies such as the USP and EP. While specific monographs and impurity limits are subject to updates, the general principle is to control impurities to levels that are safe and do not affect the efficacy of the drug product. Strategies for controlling process-related impurities in Darifenacin include:

  • Control of Starting Materials: Ensuring the purity of starting materials is the first line of defense against impurities.

  • Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and reagent stoichiometry can minimize the formation of by-products.

  • Purification Techniques: Effective purification methods, such as crystallization and chromatography, are essential for removing impurities from the final API.

  • In-Process Controls: Monitoring the reaction at various stages can help to identify and address any deviations that may lead to impurity formation.

Conclusion

A thorough understanding of the structure and formation of process-related impurities is paramount in the development and manufacturing of Darifenacin. This guide has provided a comprehensive overview of the key impurities, their origins, and the analytical techniques used for their control. By applying this knowledge, researchers and drug development professionals can ensure the quality, safety, and efficacy of Darifenacin, ultimately benefiting the patients who rely on this important medication. The continuous effort in impurity profiling and control is a testament to the commitment of the pharmaceutical industry to producing high-quality medicines.

References

  • New Drug Approvals. (2017, February 9). Darifenacin Hydrobromide. Retrieved from [Link]

  • Dimer impurity identification in darifenacin hydrobromide. (2024, September 9). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Darifenacin-impurities. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Darifenacin Hydrobromide Impurity. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Darifenacin Vinyl Impurity. Retrieved from [Link]

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155.
  • National Center for Biotechnology Information. (n.d.). Darifenacin. LiverTox. Retrieved from [Link]

  • Veeprho. (n.d.). Darifenacin Bromo Impurity. Retrieved from [Link]

  • PharmaCompass. (2020, April 14). DARIFENACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Veeprho. (2023, November 20). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Retrieved from [Link]

  • IndiaMART. (n.d.). Darifenacin Nitrile Impurity. Retrieved from [Link]

  • Google Patents. (2011). US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process.
  • Srinivas, K., Reddy, G. M., & Dubey, P. K. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Retrieved from [Link]

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(12), 2841-2852.
  • Google Patents. (2010). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
  • SynThink Research Chemicals. (n.d.). Darifenacin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Darifenacin hydrobromide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Darifenacin. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Darifenacin Dimer-2 Impurity. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Darifenacin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of darifenacin hydrobromide (molecular weight 507.5). Retrieved from [Link]

  • SynZeal. (n.d.). Darifenacin Dimer-1 Impurity. Retrieved from [Link]

  • Apotex Inc. (2016, February 23). PRODUCT MONOGRAPH PrAPO-DARIFENACIN. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Formation Mechanism of Darifenacin Dimer Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration into the formation mechanisms of dimeric impurities of Darifenacin, a potent M3 selective receptor antagonist for the treatment of overactive bladder.[1][2] Ensuring the purity of active pharmaceutical ingredients (APIs) like Darifenacin is critical for the safety and efficacy of the final drug product.[3][4] This document is intended for researchers, scientists, and professionals in drug development and quality control, offering in-depth insights into the chemical pathways leading to these impurities, methodologies for their characterization, and strategies for their control.

Introduction to Darifenacin and the Imperative of Impurity Profiling

Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a cornerstone in the management of urinary incontinence.[2] Its therapeutic action is derived from its selective antagonism of the M3 muscarinic acetylcholine receptor, which is primarily responsible for bladder muscle contractions.[2] The molecular structure of Darifenacin, featuring a tertiary amine within a pyrrolidine ring, an amide group, and a dihydrobenzofuran moiety, presents several sites susceptible to chemical transformation, potentially leading to the formation of impurities during synthesis, formulation, and storage.

The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a pharmaceutical product.[5] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.10% or higher.[1] Dimeric impurities are of particular concern as their formation involves the reaction of two drug molecules, leading to a substantial increase in molecular weight and potentially altered pharmacological or toxicological profiles.

Overview of Known Impurities and Degradation Pathways

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying its potential degradation products.[6][7][8] Such studies on Darifenacin have revealed its susceptibility to specific stress conditions. While the drug is relatively stable under thermal, photolytic, and aqueous hydrolysis conditions, it is notably prone to oxidative degradation.[1][9] Some studies also indicate degradation under acidic and basic hydrolytic conditions.[10]

Several process-related and degradation-induced impurities of Darifenacin have been identified and characterized. These include products of oxidation, hydrolysis, and other side reactions occurring during synthesis.[1][9][11] Among these, dimeric impurities represent a unique class formed through intermolecular reactions.

The Formation Mechanism of Darifenacin Dimer Impurities: A Mechanistic Dissection

The formation of Darifenacin dimer impurities is not a singular event but rather a consequence of specific chemical reactions involving reactive functional groups within the Darifenacin molecule. Based on the identified structures of dimer impurities and the known chemical behavior of Darifenacin, two primary mechanisms can be proposed: oxidative coupling and amide bond formation.

Forced degradation studies have consistently highlighted the susceptibility of Darifenacin to oxidative stress.[1][9] The tertiary amine of the pyrrolidine ring is a prime target for oxidation. The electrooxidation of Darifenacin is believed to occur at the nitrogen atom of the five-membered ring.[12] This can lead to the formation of an N-oxide impurity (Imp-C as identified in some studies).[9] However, under certain oxidative conditions, a radical-mediated coupling mechanism could lead to dimerization.

Proposed Oxidative Dimerization Pathway:

  • Initiation: An oxidizing agent (e.g., peroxide, atmospheric oxygen catalyzed by metal ions) abstracts a hydrogen atom from a carbon adjacent to the pyrrolidine nitrogen or from the dihydrobenzofuran ring, generating a carbon-centered radical.

  • Propagation: This radical intermediate can then react with another Darifenacin molecule. A plausible pathway involves the coupling of two such radicals to form a C-C bond, linking the two Darifenacin units.

  • Termination: The dimerization process is a form of termination for the radical reaction.

G Darifenacin1 Darifenacin Molecule 1 Radical1 Darifenacin Radical 1 Darifenacin1->Radical1 Oxidation (Radical Initiation) Dimer Oxidative Dimer Impurity Radical1->Dimer Radical Coupling Darifenacin2 Darifenacin Molecule 2 Radical2 Darifenacin Radical 2 Darifenacin2->Radical2 Oxidation (Radical Initiation) Radical2->Dimer

Another potential pathway for dimerization involves the formation of a new amide linkage between two Darifenacin molecules. This would necessitate the generation of a carboxylic acid derivative from one molecule and its subsequent reaction with the primary amide of another.

Proposed Amide-Linked Dimerization Pathway:

  • Hydrolysis of the Primary Amide: Under certain conditions (e.g., strong acid or base), the primary amide of Darifenacin can undergo hydrolysis to form the corresponding carboxylic acid, referred to as "darifenacin acid".[1]

  • Activation of the Carboxylic Acid: The newly formed carboxylic acid can be activated in situ, for example, through the formation of an acyl halide or an anhydride, especially during synthesis if coupling agents are present.

  • Intermolecular Amide Coupling: The activated carboxylic acid derivative of one Darifenacin molecule can then react with the primary amide nitrogen of a second Darifenacin molecule, forming a new amide bond and resulting in a dimer. A known impurity, "Darifenacin Dimer-2 Impurity," has a structure consistent with this type of linkage, where the amide nitrogen of one molecule is acylated by the carboxylic acid derived from another.[13]

G cluster_0 Molecule 1 Transformation cluster_1 Dimer Formation Darifenacin1 Darifenacin Acid Darifenacin Acid (Carboxylic Acid Derivative) Darifenacin1->Acid Hydrolysis Dimer Amide-Linked Dimer (e.g., Dimer-2 Impurity) Acid->Dimer Intermolecular Amide Bond Formation Darifenacin2 Darifenacin (Molecule 2) Darifenacin2->Dimer

Experimental Investigation and Characterization

A robust analytical workflow is essential for the detection, isolation, and structural elucidation of Darifenacin dimer impurities.

As a first step, forced degradation studies under various stress conditions (oxidative, acidic, basic, thermal, and photolytic) are performed to intentionally generate the impurities.[6][7] This allows for the development of stability-indicating analytical methods.

Table 1: Summary of Forced Degradation Conditions for Darifenacin

Stress ConditionReagent/ConditionTypical Observations
Oxidative Hydrogen Peroxide (e.g., 3-30%)Significant degradation, formation of N-oxide and potential dimers.[1][9]
Acidic Hydrolysis HCl or H₂SO₄ (e.g., 0.1-1 M), elevated temperatureDegradation observed in some studies, potential for amide hydrolysis.[10]
Basic Hydrolysis NaOH or KOH (e.g., 0.1-1 M), elevated temperatureDegradation observed, potential for amide hydrolysis.[10][11]
Thermal Dry heat (e.g., 60-80°C)Generally stable.[9]
Photolytic Exposure to UV and visible light (ICH Q1B)Generally stable.[9]

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of Darifenacin and its impurities.

Step-by-Step Protocol for Impurity Characterization:

  • Chromatographic Separation: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is developed to separate Darifenacin from its impurities.[9][14] Reverse-phase columns (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier are commonly used.

  • Mass Spectrometry (MS) for Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the initial identification of impurities by providing their molecular weights.[1][9][10][14] High-resolution mass spectrometry (HRMS) can provide accurate mass data to determine the elemental composition.

  • Isolation of Impurities: Preparative HPLC is used to isolate sufficient quantities of the dimer impurities for further structural elucidation.

  • Spectroscopic Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are crucial for unambiguously determining the chemical structure of the isolated impurities, including the specific points of linkage in the dimers.[1][9][14]

    • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the impurity and can confirm changes such as the formation of new amide bonds.[1][9][14]

G cluster_0 Impurity Generation & Detection cluster_1 Isolation & Structural Elucidation Forced_Deg Forced Degradation of Darifenacin HPLC HPLC Separation Forced_Deg->HPLC LCMS LC-MS Analysis (MW Determination) HPLC->LCMS Prep_HPLC Preparative HPLC (Isolation) LCMS->Prep_HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep_HPLC->NMR IR IR Spectroscopy Prep_HPLC->IR Structure Confirmed Dimer Structure NMR->Structure IR->Structure

Strategies for Control and Prevention

Understanding the formation mechanisms of dimer impurities is paramount for developing effective control strategies.

  • Control of Oxidizing Agents: To mitigate oxidative dimerization, it is crucial to minimize the exposure of Darifenacin to oxidizing agents during synthesis and storage. This can be achieved by using high-purity solvents and reagents, and by storing the API and drug product in an inert atmosphere (e.g., nitrogen).

  • pH Control: Preventing dimerization via amide bond formation requires careful control of pH to avoid conditions that favor amide hydrolysis. During synthesis, the pH of the reaction mixture should be maintained within a range that minimizes the formation of the "darifenacin acid" impurity.

  • Purification Processes: Robust purification methods, such as recrystallization or chromatography, should be developed to effectively remove any dimer impurities that may have formed.

  • Appropriate Storage Conditions: Storing the final drug substance and product under recommended conditions of temperature and humidity, and protecting them from light, will help to prevent degradation and the subsequent formation of impurities.

Conclusion

The formation of dimer impurities in Darifenacin is a complex process driven by the inherent reactivity of its functional groups, particularly the tertiary amine and the primary amide. Oxidative coupling and intermolecular amide bond formation are the most plausible mechanisms leading to these impurities. A thorough understanding of these pathways, facilitated by rigorous forced degradation studies and advanced analytical techniques, is essential for the development of robust manufacturing processes and stable formulations. By implementing effective control strategies, the pharmaceutical industry can ensure the quality, safety, and efficacy of Darifenacin for patients suffering from overactive bladder.

References

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(12), 2841-2852. [Link]

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. [Link]

  • Veeprho. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444031, Darifenacin. [Link]

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  • Reddy, G. S., et al. (2016). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF DIMER IMPURITIES IN ANTIMUSCARINIC AGENT DARIFENACIN HYDROBROMIDE. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59622462, Darifenacin Dimer-2 Impurity. [Link]

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  • Miller, D. S., et al. (2012). Evaluation of drug efflux transporter liabilities of darifenacin in cell culture models of the blood-brain and blood-ocular barriers. Neurourology and Urodynamics, 31(1), 137-142. [Link]

  • Wang, C., et al. (2020). Photodegradation of Antibiotic Drugs by BiVO4 Nanocomposites. Materials Science. [Link]

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Darifenacin hydrobromide potential genotoxic impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Identification, Assessment, and Control of Potential Genotoxic Impurities in Darifenacin Hydrobromide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the management of potential genotoxic impurities (PGIs) in darifenacin hydrobromide. Darifenacin, a potent M3 muscarinic receptor antagonist for treating overactive bladder, requires stringent impurity control to ensure patient safety.[1][2] This document delineates the origins of such impurities from synthetic and degradation pathways, outlines a risk assessment strategy grounded in the ICH M7 guideline, and details robust analytical methodologies for their detection and quantification at trace levels. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for ensuring the quality and safety of darifenacin hydrobromide.

Introduction: The Imperative for Genotoxic Impurity Control

Genotoxic impurities (GTIs) are a class of compounds that have the potential to damage DNA, leading to mutations and possibly carcinogenesis.[3] Due to the significant risk they pose to human health, even at trace levels, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) M7 guideline, mandate their strict control in active pharmaceutical ingredients (APIs).[4][5][6][7]

Darifenacin hydrobromide's complex multi-step synthesis and potential for degradation necessitate a thorough evaluation of potential impurities.[8][9][10] The control strategy is not merely about final product testing but involves a holistic understanding of the entire manufacturing process, from starting materials to storage conditions.[11] This guide provides the scientific rationale and practical workflows to achieve this control.

Genesis of Impurities: Synthetic and Degradative Pathways

Understanding the potential sources of impurities is the foundational step in any control strategy. For darifenacin, these can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

Impurities can be introduced from starting materials or formed as by-products during the synthetic process.[3][11] The synthesis of darifenacin involves several key reactions where impurities can arise. For example, one common route involves the alkylation of a pyrrolidine derivative with 5-(2-bromoethyl)-2,3-dihydrobenzofuran.[8]

Key process-related impurities reported during the large-scale synthesis of darifenacin hydrobromide include:

  • Darifenacin Acid: Likely resulting from hydrolysis of a nitrile or amide precursor.

  • Darifenacin Desnitrile: An intermediate or by-product from an incomplete reaction.

  • Darifenacin Vinyl Phenol: Formed via an elimination reaction of the bromoethyl intermediate.[8]

  • Darifenacin Ether: An impurity whose formation pathway is also linked to the synthesis process.[1]

  • Over-alkylation Products: The reaction of darifenacin with the alkylating agent can sometimes proceed to a second stage, producing a di-substituted impurity.[8]

The following diagram illustrates a generalized synthetic pathway and highlights the potential points of impurity formation.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurity Formation StartMat1 3-(S)-(+)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine DarifenacinBase Darifenacin (Base) StartMat1->DarifenacinBase Alkylation StartMat2 5-(2-Bromoethyl)-2,3-dihydrobenzofuran StartMat2->DarifenacinBase Imp_Vinyl Vinyl Derivative (Elimination) StartMat2->Imp_Vinyl Imp_OH Hydroxy Derivative (Hydrolysis) StartMat2->Imp_OH DarifenacinHBr Darifenacin Hydrobromide DarifenacinBase->DarifenacinHBr Imp_Overalkyl Over-alkylation Product DarifenacinBase->Imp_Overalkyl HBr HBr HBr->DarifenacinHBr Salt Formation

Caption: Generalized darifenacin synthesis and key impurity formation points.

Degradation Products

Forced degradation studies are essential to identify impurities that may form during storage. Darifenacin has been found to be susceptible to acid/base hydrolysis and oxidative conditions.[12][13]

  • Acid/Base Hydrolysis: Studies show that darifenacin is unstable under both acidic and basic stress conditions, leading to the formation of degradation products.[12]

  • Oxidative Degradation: The drug substance is particularly susceptible to oxidation.[13] A major degradant identified under oxidative stress is the N-oxide of darifenacin: 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C).[13]

Table 1: Summary of Known Darifenacin Impurities

Impurity Name/IdentifierSourcePotential Genotoxic Alert
Darifenacin Acid[1]Process-RelatedUnlikely
Darifenacin Desnitrile[1]Process-RelatedUnlikely
Darifenacin Vinyl Phenol[1][8]Process-RelatedPossible (Michael acceptor)
Darifenacin Ether[1]Process-RelatedUnlikely
Over-alkylation Product (Substance X)[8]Process-RelatedUnlikely
Darifenacin N-oxide (Imp-C)[13]DegradationPossible (N-oxide)
2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)[13]Process-RelatedUnlikely
2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)[13]Process-RelatedUnlikely

Hazard Assessment and Risk Characterization: An ICH M7-Guided Approach

Once potential impurities are identified, their genotoxic risk must be assessed. The ICH M7 guideline provides a structured framework for this evaluation.[14]

In Silico (Q)SAR Analysis

The first step in the hazard assessment for any uncharacterized impurity is an in silico analysis using two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies: one expert rule-based and one statistical-based.[15][16][17]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) known to be associated with genotoxicity.

  • Statistical-Based Systems (e.g., Sarah Nexus): These models use statistical algorithms trained on large datasets of known genotoxic and non-genotoxic compounds to predict the probability of a new compound being mutagenic.[18]

A positive result from either system classifies the impurity as a potential genotoxic concern, requiring further action.[19]

ICH M7 Classification

Based on the in silico assessment and any available experimental data (e.g., an Ames test), impurities are categorized into one of five classes.[14]

Table 2: ICH M7 Classification of Mutagenic Impurities

ClassDescriptionRecommended Action
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable limit.
Class 2 Known mutagens (e.g., Ames positive) with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Contain a structural alert for mutagenicity, but with no or insufficient data to confirm.Control at or below the TTC, or conduct an Ames test. If negative, treat as Class 5.
Class 4 Contain a structural alert that is shared with the API or related compounds that have been tested and are non-mutagenic.Treat as a non-mutagenic impurity.
Class 5 No structural alerts, or a structural alert with insufficient evidence to support it.Treat as a non-mutagenic impurity.

Source: Adapted from ICH M7 Guideline[4][5]

The Threshold of Toxicological Concern (TTC)

For most pharmaceuticals intended for long-term use, a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day is considered a negligible risk for a mutagenic impurity.[4] This value is used to calculate the acceptable concentration limit (in ppm) for any Class 2 or Class 3 impurity based on the maximum daily dose of the drug.

Limit (ppm) = (TTC [µg/day]) / (Maximum Daily Dose [g/day])

For darifenacin, with a maximum dose of 15 mg/day, the control limit for a PGI would be exceptionally low, demanding highly sensitive analytical methods.

The following diagram outlines the comprehensive risk assessment workflow.

start Identify Potential Impurity (Process or Degradation) qsar Conduct (Q)SAR Analysis (Rule-based & Statistical) start->qsar alert Structural Alert for Mutagenicity? qsar->alert class5 Class 5 Treat as Non-Mutagenic Impurity alert->class5 No class3 Class 3 Control at TTC or Conduct Ames Test alert->class3 Yes ames Conduct Bacterial Mutagenicity (Ames) Assay ames_result Ames Test Result? ames->ames_result ames_result->class5 Negative class2 Class 2 Control at TTC ames_result->class2 Positive end Implement Control Strategy class5->end class3->ames class2->end

Caption: ICH M7-based workflow for genotoxic impurity risk assessment.

Analytical Methodologies for Trace-Level Quantification

Controlling PGIs at TTC levels requires highly sensitive and specific analytical methods.[20] Chromatographic techniques coupled with mass spectrometry are the instruments of choice for this challenge.[21][22][23][24]

Technique Selection
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most versatile and common technique. It offers excellent selectivity and sensitivity for a wide range of non-volatile and semi-volatile impurities.[21][25]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile impurities. Headspace GC-MS is particularly useful for residual solvents or volatile reagents that may be genotoxic.[21][22]

The choice of technique depends on the physicochemical properties of the target impurity. For most potential darifenacin impurities, which are relatively large and non-volatile, LC-MS/MS is the preferred approach.

Protocol: UPLC-MS/MS Method for a Hypothetical PGI

This section provides a self-validating, step-by-step protocol for the quantification of a hypothetical PGI in darifenacin hydrobromide, such as an alkylating agent from a starting material.

Objective: To develop and validate a sensitive UPLC-MS/MS method for the quantification of a potential genotoxic impurity (PGI-X) in Darifenacin Hydrobromide API at a limit corresponding to the 1.5 µ g/day TTC.

Workflow Diagram:

A Sample Preparation (Dissolve API in Diluent) B Chromatographic Separation (UPLC with Gradient Elution) A->B C Ionization (Positive ESI) B->C D Mass Analysis (MRM on Triple Quadrupole MS) C->D E Data Acquisition & Processing (Quantification vs. Calibration Curve) D->E

Caption: High-level workflow for UPLC-MS/MS analysis of a PGI.

Step-by-Step Methodology:

  • Materials and Reagents:

    • Darifenacin Hydrobromide API.

    • PGI-X reference standard.

    • Acetonitrile (LC-MS grade).

    • Methanol (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

  • Instrumentation:

    • UPLC System (e.g., Waters ACQUITY, Agilent 1290).

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher).

    • Analytical column: C18, 1.7 µm, 2.1 x 50 mm. Causality: A sub-2 µm particle C18 column is chosen for high resolution and fast analysis times, suitable for separating the PGI from the high-concentration API matrix.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions. Causality: A gradient is essential to elute the PGI at a different retention time from the darifenacin peak, preventing ion suppression.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Causality: Positive mode is selected because amine functionalities on darifenacin and many potential impurities are readily protonated.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both PGI-X and an internal standard (if used) to ensure maximum specificity and sensitivity. For PGI-X, this involves infusing the standard to find the parent ion [M+H]+ and the most stable fragment ions.

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the PGI-X reference standard in methanol.

    • Calibration Standards: Prepare a series of dilutions from the stock solution in the chosen diluent (e.g., 50:50 Water:Acetonitrile) to cover a range from the Limit of Quantification (LOQ) to ~150% of the specification limit.

    • Sample Solution (10 mg/mL): Accurately weigh 100 mg of Darifenacin Hydrobromide API and dissolve in 10 mL of diluent. Causality: A high sample concentration is required to achieve the necessary sensitivity for trace-level impurity detection.

  • Method Validation:

    • The protocol's integrity is confirmed through rigorous validation according to ICH Q2(R1) guidelines.

Table 3: Key Validation Parameters for the PGI Analytical Method

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of the API and other impurities.No interference at the retention time of the PGI.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. LOQ must be below the control limit (e.g., TTC-derived limit).
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To assess the closeness of the test results to the true value.Recovery of spiked samples typically within 80-120%.
Precision (Repeatability & Intermediate) To measure the variability of results under the same and different conditions (day, analyst, etc.).Relative Standard Deviation (RSD) typically ≤ 15% at the LOQ.
Solution Stability To confirm the analyte is stable in the prepared solution for the duration of the analysis.Recovery within ±10% of the initial value.

Conclusion

The control of potential genotoxic impurities in darifenacin hydrobromide is a critical aspect of ensuring its safety and quality. This requires a scientifically sound, risk-based approach as outlined by the ICH M7 guideline. The process begins with a deep understanding of the synthetic and degradation pathways to identify potential impurities. This is followed by a rigorous hazard assessment using in silico tools and, if necessary, experimental testing to classify the risk. Finally, highly sensitive and specific analytical methods, such as UPLC-MS/MS, must be developed and validated to control any identified PGIs at their designated safe limits. By adhering to this comprehensive framework, pharmaceutical manufacturers can confidently manage the risks associated with genotoxic impurities and deliver a safe and effective product to patients.

References

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

  • Veeprho. (2021). Assessment of Genotoxic Impurities. Veeprho. Available at: [Link]

  • National Center for Biotechnology Information. Darifenacin Hydrobromide. PubChem. Available at: [Link]

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  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available at: [Link]

  • Drugs.com. (n.d.). Darifenacin Monograph for Professionals. Drugs.com. Available at: [Link]

  • Novartis. (2013). PRODUCT MONOGRAPH PrENABLEX (darifenacin extended release tablets)*. Available at: [Link]

  • RSC Publishing. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the development of Darifenacin, a potent and selective M3 muscarinic receptor antagonist. We will delve into the synthetic pathways, the emergence of related compounds, and the pharmacological rationale that underpins its therapeutic application in the management of overactive bladder (OAB). This document is intended to serve as a technical resource, offering insights into the chemical intricacies and analytical methodologies crucial for researchers and drug development professionals in the field.

The Clinical Imperative and the Dawn of M3 Selectivity

The therapeutic landscape for overactive bladder was historically dominated by non-selective antimuscarinic agents. While effective, these drugs were often associated with a constellation of side effects, including dry mouth, constipation, and blurred vision, stemming from their indiscriminate blockade of various muscarinic receptor subtypes (M1, M2, M3, etc.) distributed throughout the body.[1][2] This clinical challenge created a clear impetus for the development of a more "uroselective" agent.

The detrusor muscle of the bladder, which is primarily responsible for bladder contractions, is rich in M3 muscarinic receptors.[1][3] Therefore, the targeted antagonism of this specific receptor subtype emerged as a promising strategy to alleviate the symptoms of OAB while minimizing off-target side effects.[2] Darifenacin, identified by Pfizer scientists as UK-88,525, was born out of this targeted drug discovery paradigm.[4]

The Synthetic Blueprint: Crafting the Darifenacin Molecule

The chemical synthesis of Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a multi-step process that has been described in various patents and publications.[5][6][7] The core synthetic strategy involves the coupling of two key building blocks: a chiral pyrrolidine derivative and a substituted dihydrobenzofuran moiety.

A commonly employed synthetic route is depicted below:

G cluster_0 Synthesis of Key Intermediates cluster_1 Final Coupling and Salt Formation 3_S_pyrrolidinol 3-(S)-(+)-hydroxypyrrolidine pyrrolidine_intermediate (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide 3_S_pyrrolidinol->pyrrolidine_intermediate Multi-step synthesis diphenylacetonitrile Diphenylacetonitrile Darifenacin_base Darifenacin (free base) pyrrolidine_intermediate->Darifenacin_base N-Alkylation (K2CO3, Acetonitrile) dihydrobenzofuran_acetic_acid 2-(2,3-dihydrobenzofuran-5-yl)acetic acid dihydrobenzofuran_ethanol 2-(2,3-dihydrobenzofuran-5-yl)ethanol dihydrobenzofuran_acetic_acid->dihydrobenzofuran_ethanol Reduction bromoethyl_dihydrobenzofuran 5-(2-bromoethyl)-2,3-dihydrobenzofuran dihydrobenzofuran_ethanol->bromoethyl_dihydrobenzofuran Bromination Darifenacin_HBr Darifenacin Hydrobromide Darifenacin_base->Darifenacin_HBr Addition of HBr (Acetone or Ethanol)

Figure 1: A generalized synthetic workflow for Darifenacin Hydrobromide.

Detailed Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of Darifenacin hydrobromide, synthesized from publicly available information.[2][6][7][8]

Step 1: Preparation of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

This key intermediate can be prepared from 3-(S)-(+)-hydroxypyrrolidine and diphenylacetonitrile through a multi-step process, which is not detailed here but is a crucial starting point for the final coupling reaction.

Step 2: Preparation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran

  • Reduction: 2-(2,3-dihydrobenzofuran-5-yl)acetic acid is reduced to 2-(2,3-dihydrobenzofuran-5-yl)ethanol using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.[8]

  • Bromination: The resulting alcohol is then converted to the corresponding bromide, 5-(2-bromoethyl)-2,3-dihydrobenzofuran, using a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).[8]

Step 3: N-Alkylation to form Darifenacin free base

  • (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is dissolved in a suitable solvent, typically acetonitrile.

  • A base, such as anhydrous potassium carbonate (K2CO3), is added to the solution.

  • 5-(2-bromoethyl)-2,3-dihydrobenzofuran is then added, and the reaction mixture is heated to reflux and stirred until the reaction is complete, as monitored by a suitable analytical technique like HPLC.

  • Upon completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield crude Darifenacin free base.

Step 4: Formation and Purification of Darifenacin Hydrobromide

  • The crude Darifenacin base is dissolved in a suitable organic solvent, such as acetone or ethanol.[7]

  • A solution of hydrobromic acid (HBr) is added dropwise to the solution, leading to the precipitation of Darifenacin hydrobromide.[6]

  • The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield crude Darifenacin hydrobromide.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/ethanol, to obtain the final product with high purity.[7]

The Family of Related Compounds: Impurities, By-products, and Metabolites

A thorough understanding of the origin and structure of related compounds is paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API).[8] For Darifenacin, these compounds can be broadly categorized as process-related impurities, degradation products, and metabolites.

Process-Related Impurities and By-products

During the synthesis of Darifenacin, several related substances can be formed as impurities or by-products. The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher.[5]

Table 1: Major Process-Related Impurities and By-products of Darifenacin

Compound NameStructureOrigin
Darifenacin Acid 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetic acidHydrolysis of the amide functionality of Darifenacin, often promoted by basic conditions during synthesis or work-up.[5]
Darifenacin Desnitrile (S)-1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-3-(diphenyl-methyl)-pyrrolidineA potential impurity arising from the starting materials or side reactions during the synthesis of the pyrrolidine intermediate.
Darifenacin Vinyl Phenol 2,2-Diphenyl-2-{1-[2-(4-vinyl-phenoxy)-ethyl]-pyrrolidin-3-yl}-acetamideCan be formed through elimination reactions of the dihydrobenzofuran moiety under certain reaction conditions.[5]
Darifenacin Ether Impurity Structure variesCan arise from side reactions involving the solvent or other nucleophiles present in the reaction mixture.[5]
Darifenacin Dimer-1 (3S)-N, N-bis[2-(2,3-dihydro-1-benzofuran-5- yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamideOver-alkylation of the amide nitrogen of the starting pyrrolidine intermediate.
Darifenacin Dimer-2 (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihy- drobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetam- ideDimerization involving both the pyrrolidine nitrogen and the amide nitrogen.
(R)-Darifenacin The R-enantiomer of DarifenacinCan be present as a chiral impurity if the stereochemical integrity is not maintained throughout the synthesis.
Oxidized Darifenacin 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamideOxidation of the pyrrolidine nitrogen.[9]
Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Darifenacin has been shown to be susceptible to degradation under certain stress conditions.

  • Acidic Hydrolysis: Significant degradation is observed under acidic conditions, likely leading to the formation of Darifenacin acid.[10]

  • Oxidative Stress: Darifenacin is also susceptible to oxidation, which can lead to the formation of N-oxide derivatives.[9]

Metabolites

Following oral administration, Darifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][11] The main metabolic pathways include:

  • Monohydroxylation: Addition of a hydroxyl group to the dihydrobenzofuran ring.

  • Dihydrobenzofuran Ring Opening: Cleavage of the ether linkage in the dihydrobenzofuran moiety.

  • N-dealkylation: Removal of the ethyl-dihydrobenzofuran group from the pyrrolidine nitrogen.

The resulting metabolites are generally less pharmacologically active than the parent drug and are excreted in the urine and feces.[3]

Darifenacin Darifenacin Metabolite1 Monohydroxylated Metabolite Darifenacin->Metabolite1 CYP3A4/2D6 (Monohydroxylation) Metabolite2 Ring-Opened Metabolite Darifenacin->Metabolite2 CYP3A4/2D6 (Ring Opening) Metabolite3 N-dealkylated Metabolite Darifenacin->Metabolite3 CYP3A4/2D6 (N-dealkylation) Excretion Excretion (Urine and Feces) Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Figure 2: Major metabolic pathways of Darifenacin.

Pharmacological Profile: The Basis of M3 Selectivity

The therapeutic efficacy of Darifenacin is rooted in its high affinity and selectivity for the M3 muscarinic receptor.[3] In vitro studies have demonstrated that Darifenacin binds with significantly greater affinity to the M3 receptor compared to other muscarinic receptor subtypes.[12][13]

Table 2: Binding Affinities (pKi) of Darifenacin for Human Muscarinic Receptor Subtypes

Receptor SubtypepKi (mean ± SEM)
M1 8.2 (± 0.04)
M2 7.4 (± 0.1)
M3 9.1 (± 0.1)
M4 7.3 (± 0.1)
M5 8.0 (± 0.1)

Data sourced from a study comparing the binding affinities of various antimuscarinic drugs.[13]

This selectivity profile is crucial to its clinical utility. The high affinity for the M3 receptor is responsible for its therapeutic effect on the bladder detrusor muscle.[1] The lower affinity for M1 and M2 receptors is believed to contribute to a reduced incidence of central nervous system and cardiovascular side effects, respectively, compared to non-selective agents.[12]

The Rationale for an Extended-Release Formulation

The primary goals of the ER formulation are:

  • Once-daily dosing: Improving patient convenience and adherence.[16]

  • Reduced peak-to-trough plasma concentrations: Minimizing the fluctuations in drug levels to potentially reduce the incidence and severity of side effects.[16]

  • Sustained therapeutic effect: Providing consistent relief from OAB symptoms over a 24-hour period.[14]

Analytical Methodologies for Purity and Potency

Validated HPLC Method for the Determination of Darifenacin and its Impurities

The following is a representative, validated, stability-indicating RP-HPLC method.[10]

Chromatographic Conditions:

  • Column: Prodigy C8 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 0.05 M ammonium acetate (pH adjusted to 7.2 with ammonia solution) and methanol (containing 36% acetonitrile) in a 35:65 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 215 nm

  • Injection Volume: 20 µL

Method Validation:

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Darifenacin Bulk Drug or Formulation Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Prodigy C8 Column HPLC_System->Column Detector UV Detector (215 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantify Impurities and Assay Chromatogram->Quantification Report Report Results Quantification->Report

Figure 3: A typical workflow for the HPLC analysis of Darifenacin.

Conclusion

The development of Darifenacin represents a significant advancement in the pharmacological management of overactive bladder. Its origin story is a testament to the power of targeted drug design, focusing on receptor selectivity to enhance therapeutic efficacy while improving the side-effect profile. A comprehensive understanding of its synthesis, the formation of related compounds, and its pharmacological properties is essential for researchers and drug development professionals working with this important therapeutic agent. The analytical methodologies outlined in this guide provide a framework for ensuring the continued quality and safety of Darifenacin.

References

  • Briot, C. (2006). Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Future Medicine, 3(6), 723-732.
  • Srinivas, K., et al. (n.d.). synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist.
  • ResearchGate. (2025). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form.
  • Smith, C. M., & Wallis, R. M. (1997). Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors. Journal of Receptor and Signal Transduction Research, 17(1-3), 177-184.
  • National Center for Biotechnology Inform
  • Google Patents. (n.d.). US20080221338A1 - Processes for preparing darifenacin hydrobromide.
  • Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248.
  • Google Patents. (n.d.). WO2007076158A2 - Processes for preparing darifenacin hydrobromide.
  • U.S. Food and Drug Administration. (n.d.). ENABLEX (darifenacin) extended-release tablets.
  • European Urology. (n.d.). 445 DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE.
  • Patcha, V. K., et al. (2017). Development and Validation of HPLC Method for Determination of Potential Genotoxic Impurities in Darifenacin Hydrobromide Drug S. International Journal of Pharmaceutical and Phytopharmacological Research.
  • European Patent Office. (2011).
  • Thomas, S., et al. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). FORMULATION AND EVALUATION OF EXTENDED RELEASE TABLETS OF DARIFENACIN HYDROBROMIDE.
  • Wikipedia. (n.d.). Darifenacin.
  • International Continence Society. (n.d.). M3 SELECTIVE ANTIMUSCARINICS AFFECT GASTROINTESTINAL TRANSIT IN THE MOUSE MORE POTENTLY THAN NONSELECTIVE DRUGS.
  • Google Patents. (n.d.). WO2009125430A2 - Improved process for producing darifenacin.
  • Trade Science Inc. (2009).
  • U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s).
  • National Center for Biotechnology Inform
  • Chapple, C., et al. (2005). A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of darifenacin, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder.

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An In-Depth Technical Guide to Forced Degradation Studies of Darifenacin Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting forced degradation studies on Darifenacin, a potent M3 selective receptor antagonist used in the treatment of overactive bladder.[1][2][3] The intrinsic stability of a drug molecule is a critical parameter that influences its safety, efficacy, and shelf-life. Forced degradation, or stress testing, is an essential component of the drug development process, providing invaluable insights into the degradation pathways and the formation of potential degradants.[4] This document outlines detailed protocols for subjecting Darifenacin to a variety of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, in alignment with the International Council for Harmonisation (ICH) guidelines.[4][5] Furthermore, it details the analytical methodologies, primarily stability-indicating high-performance liquid chromatography (HPLC), required for the separation, identification, and quantification of Darifenacin and its degradation products. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to ensure scientific integrity and practical applicability for researchers in the pharmaceutical sciences.

Introduction: The Rationale for Forced Degradation of Darifenacin

Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a cornerstone in the management of overactive bladder (OAB).[1][6] Its therapeutic efficacy is intrinsically linked to its chemical stability. Forced degradation studies are not merely a regulatory formality but a scientific necessity that underpins the development of a robust and safe pharmaceutical product.[4]

The primary objectives of conducting forced degradation studies on Darifenacin are:

  • Elucidation of Degradation Pathways: To identify the likely degradation products that may form under various environmental conditions.[4]

  • Development of Stability-Indicating Methods: To develop and validate analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]

  • Understanding Molecular Lability: To gain a deeper understanding of the intrinsic stability of the Darifenacin molecule, identifying its susceptible functional groups.

  • Informing Formulation and Packaging Development: The data generated helps in the selection of appropriate excipients and packaging materials to protect the drug product from degradation.[4]

This guide will walk you through the systematic process of designing and executing forced degradation studies for Darifenacin, from the initial stress experiments to the characterization of the resulting degradants.

Designing the Forced Degradation Study: A Multi-Faceted Approach

A well-designed forced degradation study should subject the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions.[7] The goal is to achieve a target degradation of 5-20% to ensure that a sufficient amount of degradation products are formed for detection and characterization without completely degrading the parent drug.[8][9]

Stress Conditions as per ICH Guidelines

The ICH Q1A(R2) guideline provides a framework for stress testing.[10] The following conditions are recommended for Darifenacin:

  • Acid Hydrolysis: Investigates the susceptibility of the amide and ether linkages in the Darifenacin molecule to acid-catalyzed cleavage.

  • Base Hydrolysis: Examines the stability of the amide bond, which is prone to hydrolysis under alkaline conditions.

  • Oxidative Degradation: Assesses the molecule's vulnerability to oxidation, particularly at the tertiary amine and other electron-rich centers.

  • Thermal Degradation: Evaluates the impact of heat on the solid-state and solution stability of the drug.

  • Photolytic Degradation: Determines the drug's sensitivity to light exposure, which can induce photochemical reactions.

The following diagram illustrates the overall workflow for a comprehensive forced degradation study of Darifenacin.

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC/UPLC Analysis Acid->Analysis Analyze Samples Base Base Hydrolysis Base->Analysis Analyze Samples Oxidative Oxidative Degradation Oxidative->Analysis Analyze Samples Thermal Thermal Degradation Thermal->Analysis Analyze Samples Photolytic Photolytic Degradation Photolytic->Analysis Analyze Samples API Darifenacin API API->Acid Expose to Stress API->Base Expose to Stress API->Oxidative Expose to Stress API->Thermal Expose to Stress API->Photolytic Expose to Stress Characterization Degradant Characterization (LC-MS, NMR) Analysis->Characterization Isolate & Identify Degradants Pathway Elucidation of Degradation Pathways Characterization->Pathway Propose Mechanisms

Caption: Workflow for Forced Degradation Studies of Darifenacin.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be starting points and may require optimization based on the observed degradation rates. It is crucial to run a control sample (Darifenacin in the same solvent, stored under normal conditions) for each stress condition.

Acid Hydrolysis
  • Rationale: To induce degradation through acid-catalyzed hydrolysis, primarily targeting the amide functional group.

  • Protocol:

    • Prepare a stock solution of Darifenacin in methanol or acetonitrile.

    • Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

    • Reflux the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis
  • Rationale: To investigate the lability of the amide bond to base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a stock solution of Darifenacin as described in 3.1.

    • Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.

    • Reflux the solution at 60-80°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.

Oxidative Degradation
  • Rationale: To assess the susceptibility of Darifenacin to oxidation. The tertiary amine is a potential site for N-oxide formation.

  • Protocol:

    • Prepare a stock solution of Darifenacin.

    • Dilute the stock solution with a 3-30% solution of hydrogen peroxide to a final concentration of approximately 1 mg/mL.

    • Keep the solution at room temperature and protected from light for a specified period.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

Thermal Degradation
  • Rationale: To evaluate the solid-state stability of Darifenacin at elevated temperatures.

  • Protocol:

    • Place a known amount of solid Darifenacin API in a thermostatically controlled oven at a temperature above the accelerated stability testing conditions (e.g., 60-80°C).

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and dilute for HPLC analysis.

    • For solution thermal stability, prepare a solution of Darifenacin in a relevant solvent (e.g., water, buffer) and subject it to the same temperature conditions.

Photolytic Degradation
  • Rationale: To determine the impact of light exposure on the stability of Darifenacin.

  • Protocol:

    • Expose the solid Darifenacin API and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, analyze the samples by HPLC.

Analytical Methodology: The Key to Separation and Quantification

A validated stability-indicating analytical method is paramount for the success of forced degradation studies. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.

Development of a Stability-Indicating HPLC Method
  • Column: A C18 column is a common choice, providing good retention and separation for a molecule with the characteristics of Darifenacin.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Detection: UV detection at a wavelength where Darifenacin and its potential degradation products have significant absorbance is employed. A photodiode array (PDA) detector is highly recommended as it can provide information about the peak purity.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Sample Chromatographic Conditions (Example)
ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.05 M Ammonium Acetate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 215 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Note: These are starting conditions and will likely require optimization.

Identification and Characterization of Degradation Products

Once the degradation products are separated by HPLC, their structures need to be elucidated.

Hyphenated Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying degradation products. By coupling the HPLC system to a mass spectrometer, the molecular weight of each eluting peak can be determined. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that aid in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, the degradation products can be isolated using preparative HPLC and then analyzed by NMR (¹H and ¹³C).

Known Degradation Products of Darifenacin

Forced degradation studies have revealed that Darifenacin is particularly susceptible to acidic, basic, and oxidative stress.[5][11][12] Some of the identified degradation products include:

  • Acid/Base Hydrolysis Products: The primary site of hydrolysis is the amide bond, leading to the formation of the corresponding carboxylic acid derivative.[11][13]

  • Oxidative Degradation Products: The tertiary amine can be oxidized to form the N-oxide.[12] Other oxidative degradation products have also been reported.[12][14]

The following table summarizes the mass spectrometric data for some of the reported degradation products.

Degradation ProductStress Conditionm/z (M+H)⁺
Darifenacin AcidAcid/Base Hydrolysis428
Darifenacin N-OxideOxidation443
Other Oxidative DegradantsOxidationVaries

The proposed degradation pathway under hydrolytic conditions is illustrated below.

Hydrolysis_Pathway Darifenacin Darifenacin (Amide) Acid_Degradant Darifenacin Acid (Carboxylic Acid) Darifenacin->Acid_Degradant Acid or Base Hydrolysis H2O H₂O

Caption: Hydrolytic Degradation Pathway of Darifenacin.

Conclusion: From Data to Dossier

Forced degradation studies are a critical component of the drug development lifecycle. A systematic and scientifically sound approach to the stress testing of Darifenacin provides a wealth of information that is essential for regulatory submissions, formulation development, and ensuring patient safety. The data generated from these studies, when coupled with robust analytical methodologies, allows for a comprehensive understanding of the stability profile of Darifenacin. This technical guide provides the foundational knowledge and practical protocols for researchers to confidently undertake and interpret forced degradation studies for this important therapeutic agent.

References

  • Mufarreh Asmari. (n.d.). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. Retrieved from [Link]

  • Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. Retrieved from [Link]

  • Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. Trade Science Inc. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1035. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Darifenacin hydrobromide. PubChem. Retrieved from [Link]

  • Srinivas, K., et al. (n.d.). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. International Journal of PharmTech Research. Retrieved from [Link]

  • da Silva, A. F., et al. (2015). Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets. AAPS PharmSciTech, 16(5), 1143-1151. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Darifenacin. PubChem. Retrieved from [Link]

  • Acharya, G., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. Retrieved from [Link]

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(15), 3582-3590. Retrieved from [Link]

  • Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 42-52. Retrieved from [Link]

  • Steers, W. D. (2006). Darifenacin: pharmacology and clinical usage. Urologic Clinics of North America, 33(4), 475-482. Retrieved from [Link]

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. ResearchGate. Retrieved from [Link]

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Retrieved from [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH. Retrieved from [Link]

  • Chapple, C., et al. (2007). Darifenacin treatment for overactive bladder in patients who expressed dissatisfaction with prior extended-release antimuscarinic therapy. Clinical Therapeutics, 29(7), 1346-1357. Retrieved from [Link]

  • Pharmaguideline. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaguideline. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy, Safety, and Tolerability of Darifenacin in Patients Aged > 65 Years With Overactive Bladder. ClinicalTrials.gov. Retrieved from [Link]

  • Chapple, C. R. (2004). Darifenacin: a selective M(3) muscarinic receptor antagonist for the treatment of overactive bladder. Expert Opinion on Investigational Drugs, 13(11), 1493-1500. Retrieved from [Link]

  • Haab, F., et al. (2006). Efficacy, tolerability and safety of darifenacin, an M(3) selective receptor antagonist: an investigation of warning time in patients with OAB. BJU International, 97(5), 1021-1028. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Darifenacin Hydrobromide? Patsnap. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

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A Technical Guide to the Identification and Control of Darifenacin N-oxide and Other Oxidative Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Pharmaceutical Analytics Division

Executive Summary

Darifenacin, a selective M3 muscarinic receptor antagonist, is a cornerstone therapy for overactive bladder.[1] As a tertiary amine, its chemical structure is inherently susceptible to oxidation, a primary degradation pathway that can impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical framework for understanding, identifying, and controlling Darifenacin N-oxide—the principal oxidative degradant—and other related products. We will explore the chemical mechanisms of formation, detail robust analytical strategies for detection and quantification, present validated experimental protocols, and discuss the regulatory landscape governing these impurities. This document is designed to equip researchers and drug development professionals with the field-proven insights necessary to ensure the chemical integrity of Darifenacin.

The Chemistry of Darifenacin Oxidation

The chemical stability of a pharmaceutical molecule is a critical quality attribute.[2] Forced degradation studies reveal that Darifenacin is highly susceptible to oxidative stress, while remaining relatively stable under acidic, alkaline, hydrolytic, thermal, and photolytic conditions.[3][4]

Primary Mechanism: N-Oxide Formation

The principal site of oxidative attack on the Darifenacin molecule is the electron-rich tertiary nitrogen atom within the pyrrolidine ring. This nucleophilic nitrogen readily reacts with oxidizing agents, such as hydrogen peroxide (H₂O₂), atmospheric oxygen, or other reactive oxygen species (ROS), leading to the formation of a polar N-O coordinate covalent bond.[5] The resulting product is Darifenacin N-oxide, also known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide.[3][6][7] This transformation significantly increases the polarity of the molecule and can alter its pharmacological and toxicological profile.

G DAR Darifenacin (Tertiary Amine) N_OXIDE Darifenacin N-oxide (Impurity C) DAR->N_OXIDE N-Oxidation AGENT Oxidizing Agent (e.g., H₂O₂, ROS) AGENT->DAR

Caption: Oxidative degradation pathway of Darifenacin to Darifenacin N-oxide.

Other Potential Oxidative Products

While N-oxidation is the predominant pathway, comprehensive stress testing should also consider the potential for other, minor oxidative degradants. Although less favored, oxidation could potentially occur at other sites, such as the dihydrobenzofuran ring system, leading to hydroxylated or other oxygenated species. However, extensive studies have consistently identified Darifenacin N-oxide as the major product formed under oxidative stress.[3]

Analytical Strategy: A Multi-Pillar Approach

A robust analytical strategy is essential for the separation, identification, and quantification of degradation products. The goal is to develop a stability-indicating method—a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[8][9]

Pillar 1: Separation Science High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for separating Darifenacin from its impurities.[10][11]

  • Causality: Reversed-phase columns (e.g., C8 or C18) are chosen for their ability to effectively separate compounds based on hydrophobicity. Darifenacin N-oxide, being more polar than the parent drug, will have a shorter retention time. A gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve adequate resolution between the parent peak and all potential impurities within a reasonable run time.[12]

Pillar 2: Structural Elucidation Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for identifying impurities.[3][4]

  • Causality: MS provides mass-to-charge (m/z) ratio information, allowing for the determination of the molecular weight of an unknown peak. The molecular weight of Darifenacin N-oxide is 442.56 g/mol , an increase of 16 Da from the parent Darifenacin (426.56 g/mol ), corresponding to the addition of one oxygen atom. Tandem MS (MS/MS) experiments provide fragmentation patterns that act as a "fingerprint" for the molecule, enabling definitive structural confirmation.[3]

Pillar 3: Definitive Characterization For unequivocal structure confirmation, especially for impurities that need to be qualified, isolation and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are the gold standards.[3][4]

Experimental Protocol: Oxidative Forced Degradation Study

Forced degradation studies are a regulatory requirement and a critical tool for understanding degradation pathways and developing stability-indicating methods.[2][13]

Objective: To intentionally generate Darifenacin N-oxide and other potential oxidative degradants to support analytical method development and validation.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve Darifenacin hydrobromide in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a known concentration, typically 1 mg/mL.

  • Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Rationale: 3% H₂O₂ is a commonly used concentration for oxidative stress testing. It is strong enough to induce degradation but typically allows for controlled reaction kinetics.

  • Incubation: Store the solution in the dark at room temperature for 24 hours.

    • Rationale: Incubation in the dark prevents potential photodegradation from confounding the results. 24 hours is a typical starting point; the duration may be adjusted to achieve a target degradation of 5-20%.

  • Sample Quenching (Optional but Recommended): If necessary, the reaction can be stopped by adding a quenching agent like sodium bisulfite or by significant dilution.

  • Analysis: Dilute the stressed sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Control Samples:

    • Blank: Prepare a solution containing only the diluent and H₂O₂.

    • Unstressed Control: Dilute the stock solution to the final concentration without adding H₂O₂.

  • Analysis: Analyze all samples using a developed HPLC-UV/MS method to identify and quantify the degradants formed.

Experimental Protocol: Stability-Indicating HPLC-UV/MS Method

Objective: To develop and validate a chromatographic method capable of separating Darifenacin from its oxidative degradation products, ensuring accurate quantification.

Chromatographic Conditions
ParameterConditionRationale
Column Prodigy C8 (250 x 4.6 mm, 5 µm) or equivalentA C8 column provides slightly less hydrophobic retention than a C18, which can be advantageous for retaining the polar N-oxide while still providing good separation.[14]
Mobile Phase A 0.05 M Ammonium Acetate, pH 7.2A neutral pH buffer helps to ensure consistent peak shapes for the amine-containing compounds. Ammonium acetate is volatile and compatible with MS detection.[14]
Mobile Phase B Methanol / AcetonitrileOrganic modifiers used to elute compounds from the reversed-phase column. A mixture can fine-tune selectivity.
Elution Mode Isocratic (e.g., 35:65 v/v A:B) or GradientIsocratic elution is simpler, but a gradient may be required to resolve all impurities from the main peak and from each other.[14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 25°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nm / Mass Spectrometry (ESI+)UV detection for quantification. MS for identification and confirmation, using Electrospray Ionization (ESI) in positive mode, which is ideal for nitrogen-containing compounds.
Injection Vol. 10 µLA typical injection volume for standard HPLC analysis.
Method Validation (per ICH Q2(R1))

The developed method must be validated to prove its suitability for the intended purpose.

  • Specificity: Demonstrated by analyzing forced degradation samples. The method must show that the Darifenacin peak is free from interference from degradants, process impurities, and blank components. Peak purity analysis using a PDA detector is essential.[10]

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration). A correlation coefficient (r²) > 0.999 is expected.[11]

  • Accuracy & Precision: Determined by replicate injections of samples at different concentration levels. Acceptance criteria are typically <% RSD for precision and within a specified percentage of the nominal value for accuracy.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the impurity that can be reliably detected and quantified, respectively.[10]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like pH, flow rate, and mobile phase composition.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2) cluster_2 Phase 3: Implementation FD Forced Degradation (Generate Impurities) MD Method Development (Column, Mobile Phase) FD->MD SPEC Specificity MD->SPEC LIN Linearity SPEC->LIN ACC Accuracy & Precision LIN->ACC ROB Robustness ACC->ROB SE Structure Elucidation (LC-MS, NMR) ROB->SE QC Routine QC Analysis & Stability Monitoring SE->QC

Caption: Workflow for stability-indicating method development and validation.

Regulatory Context and Impurity Control

Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines for the control of impurities in new drug substances.[15]

  • ICH Q3A(R2): This guideline establishes thresholds for reporting, identifying, and qualifying impurities.[16][17]

    • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a maximum daily dose of Darifenacin (15 mg), this is typically 0.05%.

    • Identification Threshold: The level above which the structure of an impurity must be determined. For a <2 g/day drug, this is 0.10% or 1.0 mg per day intake, whichever is lower.[18]

    • Qualification Threshold: The level above which an impurity's biological safety must be established. For a <2 g/day drug, this is 0.15% or 1.0 mg per day intake, whichever is lower.[18]

The validated analytical method is the tool used to demonstrate that levels of Darifenacin N-oxide and other impurities in each batch of the drug substance are consistently below these established qualification thresholds.

Toxicological Considerations

The presence of impurities, even at low levels, requires a safety assessment. Aromatic N-oxides are a class of compounds that are sometimes considered alerting for mutagenicity, although the scientific rationale is not always clear-cut and depends on the specific molecular structure.[19] If an oxidative degradation product like Darifenacin N-oxide exceeds the ICH qualification threshold, its safety must be established.[15] This may involve:

  • A thorough literature search for toxicological data on the specific N-oxide or structurally similar compounds.

  • Conducting in silico toxicology predictions (e.g., (Q)SAR analysis) to assess the potential for mutagenicity or other toxicities.[19]

  • If necessary, performing in vitro (e.g., Ames test) or in vivo toxicological studies on the isolated impurity.

Understanding the toxicological profile of degradation products is not just a regulatory hurdle; it is a fundamental component of ensuring patient safety.[20]

Conclusion

The oxidative degradation of Darifenacin, primarily leading to the formation of Darifenacin N-oxide, is a critical stability challenge that must be rigorously managed throughout the drug development lifecycle. A comprehensive understanding of the degradation mechanism, coupled with the implementation of robust, validated, stability-indicating analytical methods, is paramount. By integrating the principles of separation science, mass spectrometry, and forced degradation studies within the framework of regulatory guidelines, scientists can ensure the consistent quality, safety, and efficacy of Darifenacin drug products. This proactive approach to impurity characterization and control is the bedrock of modern pharmaceutical development and a non-negotiable commitment to patient health.

References

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137, 3582-3590. [Link]

  • Asmari, M. (2016). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. [Link]

  • Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. Analytical Chemistry: An Indian Journal, 8(1), 88-94. [Link]

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]

  • Srinivas, K., et al. (2011). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Der Pharma Chemica, 3(6), 480-486. [Link]

  • Brigo, A., et al. (2019). Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity?. Mutagenesis, 34(1), 53-63. [Link]

  • Google Patents. (2010).
  • Rao, B. M., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 4, 11-17. [Link]

  • Acharya, D., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 8(10), 4233-4238. [Link]

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  • Nel, A., et al. (2009). Toxicity of Transition Metal Oxide Nanoparticles: Recent Insights from in vitro Studies. Science of The Total Environment, 407(16), 4587-4595. [Link]

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  • Venkatasai Life Sciences. (n.d.). Darifenacin N-Oxide Impurity. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation. RJPT, 14(10), 5321-5326. [Link]

  • Singh, R., & Rehman, Z. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 1-4. [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Dudek, M. K., et al. (2022). Understanding the stability of the amorphous form of darifenacin. CrystEngComm, 24, 8219-8228. [Link]

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A Senior Application Scientist's Guide to the Characterization of Novel Impurities in Darifenacin Bulk Drug

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Darifenacin

Darifenacin, a potent M3 selective receptor antagonist, is a cornerstone in the management of overactive bladder.[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of the active pharmaceutical ingredient (API).[1] These undesirable chemical entities can arise from various stages of the manufacturing process, including synthesis, purification, and storage, or as degradation products.[2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][4] This guide provides an in-depth, experience-driven framework for the systematic characterization of novel impurities in Darifenacin bulk drug, intended for researchers, scientists, and drug development professionals. Our focus will be on the practical application of modern analytical techniques to move from the detection of an unknown chromatographic peak to its definitive structural elucidation.

Understanding the Chemical Landscape of Darifenacin Impurities

A proactive approach to identifying novel impurities begins with a thorough understanding of the Darifenacin molecule and its synthesis. The manufacturing process of Darifenacin often involves the partial hydrolysis of a nitrile intermediate to an amide.[5] This step, along with others in the synthetic route, can be a source of process-related impurities. Furthermore, the inherent chemical structure of Darifenacin makes it susceptible to degradation under certain stress conditions.

Known Process-Related and Degradation Impurities

Several impurities in Darifenacin have been previously identified and characterized. During the synthesis, impurities such as darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether have been observed.[5] Stress degradation studies have shown that Darifenacin is susceptible to oxidative, acidic, and basic conditions.[6][7][8] Identified degradation products include 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide and 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide.[6]

Postulating Novel Impurities: A Mechanistic Approach

The key to identifying novel impurities lies in anticipating potential side reactions and degradation pathways that have not yet been reported. Considering the synthesis of Darifenacin involves the hydrolysis of a nitrile, incomplete hydrolysis or side reactions of the nitrile group are plausible sources of novel impurities. For instance, the Ritter reaction, a classic method for converting nitriles to amides, proceeds through a carbocation intermediate, which could potentially lead to rearranged byproducts.[7]

Similarly, the tertiary amine and diphenylacetamide functionalities in Darifenacin are susceptible to specific degradation pathways. Tertiary amines can undergo oxidation to form N-oxides, a known degradation pathway for many pharmaceuticals.[8] The amide bond in the diphenylacetamide moiety can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine, which could then undergo further reactions.

The Workflow for Characterizing a Novel Impurity

The discovery of a novel impurity often begins with the appearance of an unexpected peak in a High-Performance Liquid Chromatography (HPLC) chromatogram. The journey from this initial observation to full structural elucidation requires a systematic and multi-faceted analytical approach.

impurity_characterization_workflow cluster_detection Detection & Quantification cluster_isolation Isolation cluster_elucidation Structural Elucidation cluster_confirmation Confirmation a Unknown Peak in HPLC b Quantification by HPLC-UV a->b Initial Assessment c Preparative HPLC b->c Impurity > ICH Threshold d Purity Confirmation c->d Fraction Collection e LC-MS/MS Analysis d->e Sufficient Purity f High-Resolution MS e->f Molecular Weight & Fragmentation g NMR Spectroscopy (1D & 2D) f->g Elemental Composition h FT-IR Spectroscopy g->h Connectivity & Stereochemistry i Proposed Structure h->i Functional Groups j Reference Standard Synthesis i->j Hypothesis k Co-injection Analysis j->k Confirmation

Caption: Workflow for Novel Impurity Characterization.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the key experiments in the characterization of novel Darifenacin impurities.

Protocol 1: HPLC Method for Impurity Profiling

This method is designed for the detection and quantification of potential impurities in Darifenacin bulk drug.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 30
    15 70
    20 70
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the Darifenacin bulk drug sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

4. Rationale:

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and for demonstrating the stability-indicating nature of the analytical method.[4][8]

1. Acid Hydrolysis:

  • Dissolve Darifenacin in 0.1 M HCl and heat at 80°C for 2 hours.

  • Neutralize the solution with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve Darifenacin in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Neutralize the solution with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve Darifenacin in 3% hydrogen peroxide and keep at room temperature for 24 hours.

4. Thermal Degradation:

  • Keep the solid Darifenacin sample in an oven at 105°C for 48 hours.

5. Photolytic Degradation:

  • Expose the solid Darifenacin sample to UV light (254 nm) and visible light in a photostability chamber.

6. Rationale:

  • These stress conditions are chosen to simulate potential environmental exposures and to induce degradation through various chemical pathways, providing a comprehensive picture of the drug's stability.[8]

Protocol 3: Isolation of a Novel Impurity by Preparative HPLC

Once a novel impurity is detected at a significant level (above the ICH identification threshold), it must be isolated for structural elucidation.[11]

1. Instrumentation:

  • Preparative HPLC system with a high-flow rate pump, a large-volume injector, a preparative-scale column, and a fraction collector.

2. Method Development:

  • Optimize the analytical HPLC method for preparative scale by increasing the column diameter and particle size, and adjusting the flow rate accordingly. The goal is to maximize the resolution between the impurity and the main peak.

3. Isolation Procedure:

  • Dissolve a larger quantity of the Darifenacin bulk drug in the mobile phase.

  • Inject the sample onto the preparative column.

  • Collect the fractions corresponding to the impurity peak using the fraction collector.

  • Pool the collected fractions containing the pure impurity.

  • Remove the solvent using a rotary evaporator or lyophilizer.

4. Rationale:

  • Preparative HPLC is a powerful technique for isolating impurities in milligram to gram quantities, which are necessary for spectroscopic analysis.[1][11]

Protocol 4: Structural Elucidation using Spectroscopic Techniques

A combination of spectroscopic techniques is employed to determine the structure of the isolated impurity.[12][13]

1. LC-MS/MS Analysis:

  • Inject the isolated impurity into an LC-MS/MS system.

  • Obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

  • Rationale: LC-MS/MS provides crucial information about the molecular weight and the presence of specific structural motifs within the molecule.[3][6]

2. High-Resolution Mass Spectrometry (HRMS):

  • Analyze the isolated impurity using an HRMS instrument (e.g., Q-TOF or Orbitrap).

  • Rationale: HRMS provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of the impurity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Rationale: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.[14][15]

4. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Obtain the FT-IR spectrum of the isolated impurity.

  • Rationale: FT-IR spectroscopy helps in identifying the functional groups present in the molecule.[13]

Data Presentation and Interpretation: A Case Study

Let's consider a hypothetical case where a novel impurity, designated as IMP-X, is detected in a batch of Darifenacin.

Table 1: HPLC and Mass Spectrometry Data for IMP-X

ParameterDarifenacinIMP-X
Retention Time (min)12.510.2
UV λmax (nm)205, 280205, 275
[M+H]⁺ (m/z)427.2443.2
HRMS (m/z)427.2795443.2749
Elemental CompositionC₂₈H₃₅N₂O₂C₂₈H₃₅N₂O₃

Interpretation:

The HRMS data suggests that IMP-X has an additional oxygen atom compared to Darifenacin. The fragmentation pattern from MS/MS would be crucial in determining the location of this oxygen atom.

Table 2: Key NMR and IR Data for IMP-X

TechniqueKey Observations for IMP-XInterpretation
¹H NMRAbsence of a signal corresponding to one of the aromatic protons on the dihydrobenzofuran ring.Substitution on the dihydrobenzofuran ring.
¹³C NMRPresence of a new quaternary carbon signal in the aromatic region.Confirms substitution on the aromatic ring.
FT-IR (cm⁻¹)A broad absorption band around 3400 cm⁻¹.Presence of a hydroxyl (-OH) group.

Based on this data, a plausible structure for IMP-X would be a hydroxylated derivative of Darifenacin on the dihydrobenzofuran ring.

Conclusion: A Commitment to Scientific Integrity and Patient Safety

The characterization of novel impurities in a bulk drug like Darifenacin is a scientifically rigorous process that demands a deep understanding of chemistry, analytical science, and regulatory expectations. By adopting a systematic workflow that integrates advanced analytical techniques, researchers can confidently identify and structurally elucidate unknown impurities. This commitment to scientific integrity is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of medicines for patients.[1]

References

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

  • Thomas, S., et al. (2011). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 136(15), 3100-3111. Available at: [Link]

  • Shinde, V. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Veeprho. Available at: [Link]

  • Asmari, M. (2017). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. Available at: [Link]

  • Singh, S., & Handa, T. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 291-303. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Darifenacin EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available at: [Link]

  • Patole, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045-4048.
  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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  • Patcha, V. K., et al. (2017). Development and Validation of HPLC Method for Determination of Potential Genotoxic Impurities in Darifenacin Hydrobromide Drug S. International Journal of Pharmaceutical and Phytopharmacological Research, 15(1), 1-8. Available at: [Link]

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An In-Depth Technical Guide to the European Pharmacopoeia Specified Impurities of Darifenacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the impurities associated with Darifenacin as specified by the European Pharmacopoeia (EP). Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) like Darifenacin is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the identification, characterization, and analytical control of these specified impurities. We will delve into the specific impurities listed in pharmacopoeial contexts, the analytical methodologies for their detection, and a logical workflow for their management in a quality control setting.

Introduction: The Imperative of Impurity Profiling for Darifenacin

Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, is a potent therapeutic agent whose purity is paramount.[5] Impurities can arise from various sources, including the synthetic route (process impurities), degradation of the drug substance over time (degradation products), or the starting materials themselves.[1] The European Pharmacopoeia, along with other regulatory bodies like the ICH, provides stringent guidelines for the identification, qualification, and quantification of these impurities to minimize potential risks to patients.[6] A thorough understanding of the impurity profile is not just a regulatory hurdle but a fundamental aspect of ensuring drug quality.

European Pharmacopoeia (EP) Specified Impurities of Darifenacin

While direct access to the full EP monograph often requires a subscription, information from reference standard suppliers and scientific literature allows for the compilation of known and specified impurities. These compounds are critical for method development, validation, and routine quality control of Darifenacin. The impurities can be process-related or degradation products.[1]

Below is a summary of key impurities associated with Darifenacin, some of which are specified in pharmacopoeias as related compounds.

Impurity Name/IdentifierChemical NameLikely Origin
Darifenacin Related Compound G 5-(2-Bromoethyl)-2,3-dihydrobenzofuranProcess Impurity
Darifenacin N-oxide 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamideDegradation Product
Darifenacin Carboxylic Acid (S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic acidProcess/Degradation
Darifenacin R-Isomer (R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamideProcess Impurity
Darifenacin Dehydro Impurity 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamideProcess/Degradation
3-Hydroxy Darifenacin (S)-2-{1-[2-(2,3-dihydro-3-hydroxybenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamideMetabolite/Degradation

This table is a compilation based on publicly available data from reference standard suppliers and scientific publications. The official EP monograph should always be consulted for definitive information.

2.1 Causality of Impurity Formation

  • Process Impurities: These are by-products or unreacted intermediates from the synthetic route. For instance, Darifenacin Related Compound G (5-(2-Bromoethyl)-2,3-dihydrobenzofuran) is a key starting material or intermediate, and its presence in the final API indicates an incomplete reaction or inefficient purification.[7] The chiral R-Isomer can also be present if the stereospecific synthesis is not perfectly controlled.

  • Degradation Products: These impurities form during storage or handling of the API. Darifenacin N-oxide , for example, is a classic oxidative degradation product.[8] The drug substance is susceptible to oxidative stress, which can lead to the formation of this impurity.[8] Hydrolysis of the amide group in Darifenacin can lead to the formation of the corresponding Carboxylic Acid impurity.

Analytical Strategy for Impurity Control

A robust analytical method is the cornerstone of effective impurity control. High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying Darifenacin and its related compounds.[6][9]

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a representative method designed for the separation of Darifenacin from its key impurities. The causality behind the parameter selection is crucial for robust performance.

ParameterSpecificationRationale/Expertise-Based Insight
Column C18 (e.g., Zorbax Eclipse XDB C18, 250 x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the moderately nonpolar Darifenacin and its impurities. The 250 mm length ensures sufficient resolution for closely eluting peaks.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic Darifenacin molecule by minimizing tailing. It also provides an acidic pH to ensure the analyte is in its protonated form.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity, providing efficient elution of the analytes.
Gradient Elution Time (min)%B
030
2570
3070
3230
4030
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with column efficiency and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 220 nmA wavelength where both the API and the majority of its chromophoric impurities exhibit significant absorbance, allowing for sensitive detection.
Injection Volume 10 µLA small injection volume minimizes potential column overload and peak distortion.

Self-Validating System: The method's trustworthiness is established through validation according to ICH guidelines. This includes specificity (forced degradation studies to ensure no co-elution), linearity, accuracy, precision, and robustness.[8] For instance, spiking the API with known levels of impurities and achieving high recovery (e.g., 86.6% to 106.7%) demonstrates the method's accuracy.[8]

Logical Workflow for Impurity Identification and Quantification

The following diagram illustrates a typical workflow in a pharmaceutical quality control laboratory for the analysis of Darifenacin impurities. This systematic approach ensures that each batch of API is rigorously tested against the EP specifications before release.

G cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Chromatographic Analysis cluster_2 Phase 3: Data Processing & Evaluation cluster_3 Phase 4: Reporting & Decision SamplePrep Sample Preparation (Dissolve Darifenacin API in Diluent) SystemSuitability System Suitability Test (SST) (Resolution, Tailing Factor) SamplePrep->SystemSuitability Inject Diluent/Standard StandardPrep Reference Standard Preparation (API and Impurity Standards) StandardPrep->SystemSuitability Analysis HPLC Analysis (Inject Sample and Standards) SystemSuitability->Analysis SST Pass Decision Batch Release Decision (Pass/Fail) SystemSuitability->Decision SST Fail Integration Chromatogram Integration (Peak Area Measurement) Analysis->Integration Calculation Impurity Quantification (% Impurity Calculation) Integration->Calculation Specification Compare with EP Specification Calculation->Specification Specification->Decision

Caption: Workflow for Darifenacin Impurity Analysis.

Conclusion

The meticulous control of impurities specified by the European Pharmacopoeia is a non-negotiable aspect of Darifenacin API manufacturing. This guide has outlined the key specified impurities, provided a robust analytical framework for their detection, and presented a logical workflow for quality control. By integrating deep analytical expertise with a thorough understanding of regulatory requirements, drug development professionals can ensure the consistent production of high-quality, safe, and effective Darifenacin. Adherence to these principles is fundamental to maintaining scientific integrity and protecting public health.

References

  • SynThink Research Chemicals. Darifenacin EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Harmonisation status for Excipient monographs (PDG). [Link]

  • Royal Society of Chemistry. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. [Link]

  • Apotex Inc. Darifenacin Extended Release Tablets - PRODUCT MONOGRAPH. [Link]

  • Veeprho. Darifenacin Bromo Impurity | CAS 127264-14-6. [Link]

  • Veeprho. Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. [Link]

  • National Institutes of Health. Darifenacin | C28H30N2O2 | CID 444031 - PubChem. [Link]

  • Analytica Chemie. Darifenacin Impurity. [Link]

  • Veeprho. 2,3-dihydro-1-benzofuran-5-yl-acetic acid | CAS 69999-16-2. [Link]

  • Pharmaffiliates. heterocycles en/products/heterocycles/darifenacin-impurities. [Link]

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A Comprehensive Guide to the Synthetic Intermediates of Darifenacin and Their Potential as Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder[1]. The synthesis of this complex chiral molecule involves a multi-step process where the control of intermediates is paramount to ensuring the purity and safety of the final active pharmaceutical ingredient (API)[2]. The presence of impurities, even in minute quantities, can significantly impact the drug's efficacy and safety profile[2][3]. This technical guide provides an in-depth analysis of the key synthetic intermediates of Darifenacin, their role in the synthetic pathway, and their potential to manifest as impurities in the final drug substance. We will delve into the mechanistic rationale behind synthetic choices and provide field-proven insights for the control and analysis of these critical molecular entities.

The Synthetic Landscape of Darifenacin

The synthesis of Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide[1], has evolved to optimize yield, enantiomeric purity, and process safety, while minimizing the formation of impurities. Early synthetic routes often employed hazardous reagents and reactions, such as the Mitsunobu reaction, which could lead to difficult-to-remove by-products like triphenylphosphine oxide[4]. Modern approaches focus on more benign and efficient methodologies.

A prevalent synthetic strategy involves the coupling of two key fragments: a chiral pyrrolidine derivative and a 2,3-dihydrobenzofuran moiety. The specific nature of these building blocks and the method of their conjunction are critical determinants of the impurity profile.

Core Synthetic Intermediates

The synthesis of Darifenacin hinges on the strategic use of several key intermediates. Understanding their preparation and reactivity is fundamental to controlling the overall process.

  • 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (Intermediate A): This chiral intermediate provides the core diphenylacetamide and the stereocenter of the Darifenacin molecule. Its synthesis is a critical step in establishing the desired enantiomeric purity. Unreacted Intermediate A can be a process-related impurity in the final API[5].

  • (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile (Intermediate B): This is another crucial chiral intermediate. The nitrile group in this molecule is a precursor to the final amide functionality of Darifenacin. Incomplete hydrolysis of the nitrile can lead to the formation of a nitrile impurity[3][6].

  • 5-(2-bromoethyl)-2,3-dihydrobenzofuran (Intermediate C): This intermediate provides the dihydrobenzofuran ethyl side chain. Its reactivity is key to the alkylation of the pyrrolidine nitrogen. The purity of this intermediate is crucial, as any impurities present can be carried through to the final product.

  • 2(2,3-dihydrobenzofuran-5-yl)ethylchloride (Intermediate D): An alternative to the bromo-derivative, this chlorinated intermediate serves the same purpose of introducing the dihydrobenzofuran ethyl group onto the pyrrolidine ring[5].

The following diagram illustrates a common synthetic pathway for Darifenacin, highlighting the convergence of these key intermediates.

G cluster_0 Synthesis of Pyrrolidine Core cluster_1 Synthesis of Benzofuran Sidechain cluster_2 Final Coupling and Conversion 3-(S)-(+)-hydroxypyrrolidine 3-(S)-(+)-hydroxypyrrolidine Intermediate_A 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine 3-(S)-(+)-hydroxypyrrolidine->Intermediate_A Multi-step synthesis Intermediate_B (S)-2,2-diphenyl-2-(3-pyrrolidinil)acetonitrile Intermediate_A->Intermediate_B Conversion Intermediate_C 5-(2-bromoethyl)-2,3-dihydrobenzofuran Darifenacin_Nitrile (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-acetonitrile Intermediate_B->Darifenacin_Nitrile Alkylation Dihydrobenzofuran 2,3-dihydrobenzofuran Dihydrobenzofuran->Intermediate_C Functionalization Darifenacin_Base Darifenacin Base Darifenacin_Nitrile->Darifenacin_Base Hydrolysis Darifenacin_HBr Darifenacin Hydrobromide Darifenacin_Base->Darifenacin_HBr Salt Formation

Caption: A generalized synthetic pathway for Darifenacin.

Impurities in Darifenacin Synthesis: A Deeper Look

Impurities in Darifenacin can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (forming during storage or under stress conditions)[7]. A thorough understanding of their formation is critical for developing effective control strategies.

Process-Related Impurities

These impurities are often structurally related to the starting materials, intermediates, or the final drug substance.

  • Darifenacin Acid (Impurity I): This impurity arises from the over-hydrolysis of the nitrile intermediate or the amide product, leading to the corresponding carboxylic acid. Its presence is a direct indicator of inadequate control over the hydrolysis step[3][8].

  • Darifenacin Desnitrile (Impurity II): This impurity, also referred to as Darifenacin Nitrile, is the immediate precursor to Darifenacin and results from the incomplete hydrolysis of the nitrile group to the primary amide. Its levels must be carefully monitored to ensure the reaction goes to completion[3][6][8].

  • Darifenacin Dimer Impurities: Dimeric impurities can form through various side reactions. For instance, (3S)-N, N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide and (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide have been identified as by-products[9]. These can arise from the reaction of Darifenacin or its precursors with reactive intermediates.

  • (R)-Isomer of Darifenacin (Enantiomeric Impurity): As Darifenacin is a single enantiomer drug, the presence of its (R)-isomer is a critical purity issue. This impurity can be introduced through the use of non-enantiopure starting materials or racemization during the synthesis[9].

  • Unreacted Intermediates: As mentioned earlier, residual amounts of key intermediates like 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine can persist in the final product if the purification processes are not robust[5].

  • Impurity A (2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide): This impurity can be formed from the reaction with an oxidized form of the benzofuran side-chain precursor[10].

  • Impurity B (2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide): This impurity contains an aromatic benzofuran ring instead of the dihydrobenzofuran ring, likely arising from an impurity in the starting material or a side reaction[10].

The following diagram illustrates the potential pathways for the formation of key process-related impurities.

G Darifenacin_Nitrile Darifenacin Nitrile Intermediate Darifenacin Darifenacin Darifenacin_Nitrile->Darifenacin Controlled Hydrolysis Darifenacin_Acid Darifenacin Acid (Impurity I) Darifenacin_Nitrile->Darifenacin_Acid Over-hydrolysis Darifenacin_Desnitrile Darifenacin Desnitrile (Impurity II) Darifenacin_Nitrile->Darifenacin_Desnitrile Incomplete Hydrolysis Darifenacin->Darifenacin_Acid Over-hydrolysis Darifenacin_Dimer Dimer Impurities Darifenacin->Darifenacin_Dimer Side Reaction R_Isomer (R)-Isomer Chiral_Starting_Material Chiral Pyrrolidine Precursor Chiral_Starting_Material->R_Isomer Racemization or Impure Starting Material

Caption: Formation pathways of common process-related impurities.

Degradation Impurities

Forced degradation studies have shown that Darifenacin is susceptible to degradation under certain conditions, particularly oxidation[10].

  • Darifenacin Vinyl Phenol (Impurity III) and Darifenacin Ether (Impurity IV): These impurities have been observed during large-scale synthesis and are thought to arise from the opening and rearrangement of the dihydrobenzofuran ring system under certain process conditions[3][8].

  • Impurity C (2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide): This N-oxide impurity is a product of oxidative degradation of the tertiary amine in the pyrrolidine ring[10].

  • Impurity D (2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide): This impurity can form if brominating agents are present, leading to the bromination of the dihydrobenzofuran ring[10].

Analytical Control and Methodologies

A robust analytical framework is essential for the identification, quantification, and control of Darifenacin impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity profiling for Darifenacin, often coupled with mass spectrometry (LC-MS) for structural elucidation[8][10][11].

Representative HPLC Method for Impurity Profiling

The following is a generalized protocol based on common practices in the pharmaceutical industry. Specific parameters may need to be optimized for different equipment and specific impurity profiles.

Objective: To separate and quantify Darifenacin and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 mm x 250 mm, 5 µm (or equivalent) | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 25 | 70 | | | 30 | 70 | | | 31 | 20 | | | 40 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 220 nm | | Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve the Darifenacin sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Perform replicate injections of a standard solution to ensure system precision (RSD ≤ 2.0%).

  • Verify the resolution between Darifenacin and its known impurities.

Data Analysis:

  • Identify and quantify impurities based on their retention times and response factors relative to Darifenacin.

  • Report impurities at levels ≥ 0.05%.

Conclusion

The control of synthetic intermediates and the diligent profiling of impurities are non-negotiable aspects of Darifenacin manufacturing. A deep understanding of the synthetic pathways, the reactivity of intermediates, and the potential for side reactions and degradation is paramount. This guide has provided a comprehensive overview of these critical areas, offering insights into the causal relationships between synthetic choices and the resulting impurity profile. By implementing robust process controls and state-of-the-art analytical methodologies, researchers and drug development professionals can ensure the consistent production of high-quality, safe, and effective Darifenacin.

References

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. [Link]

  • Watson Pharma Pvt Ltd. (2010). Process for preparation of darifenacin and intermediates used in the process. WO2010032225A2.
  • Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (n.d.). International Journal of Pharma and Bio Sciences. [Link]

  • Watson Pharma Pvt Ltd. (2011). Process for Preparation of Darifenacin and Intermediates Used in the Process. US20110144354A1.
  • Darifenacin Hydrobromide. (2017). New Drug Approvals. [Link]

  • Shinde, V. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Veeprho. [Link]

  • Darifenacin EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(12), 2841-2852. [Link]

  • Darifenacin. (n.d.). PubChem. [Link]

  • Darifenacin-impurities. (n.d.). Pharmaffiliates. [Link]

  • Vasantha, M., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry - Section B, 52B(4), 555-559. [Link]

  • Kumar, A., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 348-361. [Link]

  • Al-Tamimi, A. M. (2016). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. [Link]

  • (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile. (n.d.). PubChem. [Link]

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Navigating the Labyrinth of Darifenacin Impurities: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Darifenacin Development

Darifenacin, a potent and selective M3 muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder.[1][2] Its efficacy and safety are intrinsically linked to the purity of the active pharmaceutical ingredient (API). The presence of impurities, whether arising from the synthetic process or degradation, can have a significant impact on the quality, safety, and regulatory approval of the final drug product.[2] Understanding the physicochemical properties of these impurities, specifically their solubility and stability, is paramount for the development of robust analytical methods, stable formulations, and effective control strategies.

This technical guide provides a comprehensive overview of the known impurities of Darifenacin, delving into their origins and physicochemical characteristics. Recognizing the frequent absence of publicly available, quantitative solubility and stability data for these specific entities, this guide also offers detailed, field-proven experimental protocols to empower researchers to generate this critical information in their own laboratories.

Unveiling the Spectrum of Darifenacin Impurities

The known impurities of Darifenacin can be broadly categorized into two main classes: process-related impurities, which are byproducts of the manufacturing process, and degradation products, which form due to the decomposition of the API under various stress conditions.

Process-Related Impurities

Several impurities have been identified as originating from the synthesis of Darifenacin. These include:

  • Darifenacin Acid: Formed by the hydrolysis of the amide group of Darifenacin. Its presence suggests incomplete conversion during the final stages of synthesis or degradation under certain conditions.

  • Darifenacin Desnitrile: A precursor in some synthetic routes that may be carried over as an impurity.

  • Darifenacin Vinyl Phenol: An impurity that can arise from the cleavage of the dihydrobenzofuran ring.[1][2]

  • Darifenacin Ether: Another process-related impurity identified during large-scale synthesis.[1][2]

  • Darifenacin Bromo Impurity (Impurity D / Related Compound G): A bromo-substituted analogue of Darifenacin, likely arising from brominated starting materials or reagents.[3][4]

Degradation Products

Forced degradation studies of Darifenacin have revealed its susceptibility to specific stress conditions, leading to the formation of various degradants:

  • Oxidative Degradants: Darifenacin is particularly susceptible to oxidation.[1][3]

    • Darifenacin N-Oxide (Impurity C): The formation of the N-oxide on the pyrrolidine ring is a primary oxidative degradation pathway.[3][5][6][7]

  • Hydrolytic Degradants: While some studies suggest stability under hydrolytic conditions, others indicate degradation under acidic and basic stress, which can lead to the formation of Darifenacin Acid .

  • Other Stress Degradants:

    • Impurity A: 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide.[3]

    • Impurity B: 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide.[3]

The following diagram illustrates the classification of these known impurities.

G cluster_process Process-Related cluster_degradation Degradation Darifenacin Impurities Darifenacin Impurities Process-Related Impurities Process-Related Impurities Darifenacin Impurities->Process-Related Impurities Degradation Products Degradation Products Darifenacin Impurities->Degradation Products Darifenacin Acid Darifenacin Acid Process-Related Impurities->Darifenacin Acid Darifenacin Desnitrile Darifenacin Desnitrile Process-Related Impurities->Darifenacin Desnitrile Darifenacin Vinyl Phenol Darifenacin Vinyl Phenol Process-Related Impurities->Darifenacin Vinyl Phenol Darifenacin Ether Darifenacin Ether Process-Related Impurities->Darifenacin Ether Darifenacin Bromo Impurity Darifenacin Bromo Impurity Process-Related Impurities->Darifenacin Bromo Impurity Darifenacin N-Oxide Darifenacin N-Oxide Degradation Products->Darifenacin N-Oxide Impurity A Impurity A Degradation Products->Impurity A Impurity B Impurity B Degradation Products->Impurity B Darifenacin Acid (Hydrolytic) Darifenacin Acid (Hydrolytic) Degradation Products->Darifenacin Acid (Hydrolytic)

Classification of Known Darifenacin Impurities.

Physicochemical Properties of Darifenacin and its Impurities: A Data-Driven Approach

Solubility Profile

The solubility of a substance is a critical parameter that influences its absorption, bioavailability, and the design of analytical methods.

Qualitative Assessment:

  • Darifenacin: As a lipophilic base, its solubility is expected to be pH-dependent, with higher solubility in acidic conditions where the tertiary amine is protonated. It has limited solubility in water.[8] One study reports a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2).

  • Darifenacin Acid: The presence of the carboxylic acid group will make its solubility highly pH-dependent. It is expected to be more soluble in basic aqueous solutions (as the carboxylate salt) and less soluble in acidic conditions.

  • Darifenacin N-Oxide: The N-oxide group increases polarity, which should lead to a higher aqueous solubility compared to Darifenacin.

  • Other Impurities: The solubility of other impurities like the desnitrile, vinyl phenol, and ether derivatives will depend on the interplay of their functional groups. Generally, they are expected to be sparingly soluble in water and more soluble in organic solvents.

Data Summary Table (Qualitative):

CompoundPredicted Aqueous Solubility (pH 7)Predicted Organic Solvent SolubilityKey Influencing Factors
DarifenacinLowGoodLipophilic nature, basic tertiary amine
Darifenacin AcidpH-dependent (higher at basic pH)ModerateCarboxylic acid group
Darifenacin N-OxideModerateModerateIncreased polarity due to the N-oxide group
Darifenacin DesnitrileLowGoodLipophilic, lacks the polar amide group
Darifenacin Vinyl PhenolLowGoodPhenolic hydroxyl group may slightly increase polarity
Darifenacin EtherLowGoodLipophilic nature
Darifenacin Bromo ImpurityLowGoodIncreased molecular weight, lipophilic
Impurity ALowGoodKetone group may slightly increase polarity
Impurity BLowGoodAromatic furan ring
Stability Profile

Understanding the stability of impurities is crucial for defining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Qualitative Assessment from Forced Degradation Studies:

Forced degradation studies on Darifenacin have shown that the molecule is stable under thermal, photolytic, and aqueous hydrolysis (neutral) conditions.[1][3] However, it is susceptible to oxidative stress, leading to the formation of the N-oxide and other related substances.[1][3] Some reports also indicate degradation under acidic and basic hydrolysis.[10]

  • Darifenacin N-Oxide (Impurity C): As a primary oxidative degradation product, its formation is favored under oxidative conditions. Once formed, its own stability profile would need to be determined, but N-oxides can sometimes be susceptible to reduction.

  • Darifenacin Acid: Its formation is indicative of hydrolytic degradation, particularly under acidic or basic conditions where the amide bond is labile.

  • Other Impurities: The stability of process-related impurities would need to be individually assessed. It is plausible that impurities with similar core structures to Darifenacin will exhibit comparable stability profiles.

Experimental Protocols for In-depth Characterization

The following protocols provide a robust framework for determining the solubility and stability of Darifenacin impurities. These are designed to be self-validating and are based on established principles in pharmaceutical analysis.

Protocol 1: Determination of Aqueous and Organic Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of a Darifenacin impurity in various solvents at a controlled temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the impurity (e.g., 10 mg) into separate glass vials.

    • Add a known volume (e.g., 2 mL) of the desired solvent to each vial. Solvents should include:

      • Purified Water

      • pH buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

      • Methanol

      • Acetonitrile

      • Ethanol

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C or 37 °C ± 0.5 °C).

    • Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time to reach equilibrium.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solids.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted solution using a validated analytical method to determine the concentration of the dissolved impurity.

  • Calculation:

    • Calculate the solubility of the impurity in the respective solvent, typically expressed in mg/mL or mol/L.

Causality and Self-Validation:

  • Excess Solid: The use of an excess amount of the impurity ensures that a saturated solution is formed, a prerequisite for determining equilibrium solubility.

  • Constant Temperature: Temperature significantly affects solubility; maintaining a constant temperature is critical for reproducible results.

  • Filtration: Filtration is essential to separate the dissolved solute from any undissolved solid, preventing overestimation of solubility.

  • Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.

Protocol 2: Forced Degradation Studies for Stability Assessment

Objective: To evaluate the stability of a Darifenacin impurity under various stress conditions as recommended by ICH guidelines.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the impurity in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the impurity to dry heat (e.g., 80 °C) for a defined period. Also, expose a solution of the impurity to the same temperature.

    • Photolytic Degradation: Expose a solid sample and a solution of the impurity to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw a sample from the stressed solutions.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method must be able to separate the parent impurity from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the impurity under each stress condition.

    • Identify and, if possible, characterize any significant degradation products using techniques like LC-MS.

Causality and Self-Validation:

  • ICH Guidelines: The stress conditions are based on internationally recognized guidelines, ensuring regulatory relevance.

  • Stability-Indicating Method: The cornerstone of this protocol is the use of a validated HPLC method that can resolve the parent impurity from all potential degradants, ensuring accurate quantification of stability.

  • Control Samples: A control sample (unstressed) should be analyzed at each time point to account for any instability of the sample in the analytical solvent.

G cluster_protocol Forced Degradation Workflow cluster_stress Impurity Stock Solution Impurity Stock Solution Stress Conditions Stress Conditions Impurity Stock Solution->Stress Conditions Sample Analysis Sample Analysis Stress Conditions->Sample Analysis Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic Data Evaluation Data Evaluation Sample Analysis->Data Evaluation

Workflow for Forced Degradation Studies.

Conclusion

The comprehensive characterization of impurities is a non-negotiable aspect of modern drug development. For Darifenacin, a thorough understanding of the solubility and stability of its process-related and degradation impurities is essential for ensuring product quality and patient safety. While a complete public database of these properties is not yet available, this guide provides a foundational understanding of the known impurities and, more importantly, equips researchers with the necessary protocols to generate this critical data. By following these robust experimental frameworks, scientists can confidently navigate the complexities of impurity profiling, ultimately contributing to the development of safer and more effective Darifenacin drug products.

References

  • This reference is not available in the provided search results.
  • Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (2020-01-07). ResearchGate. Retrieved from [Link]

  • Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. (2023-11-20). Veeprho. Retrieved from [Link]

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst (RSC Publishing). Retrieved from [Link]

  • synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan J. Chem. Retrieved from [Link]

  • Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. Impactfactor. Retrieved from [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • Darifenacin EP Impurities & USP Related Compounds. SynThink Research Chemicals. Retrieved from [Link]

  • A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. (2009-02-16). TSI Journals. Retrieved from [Link]

  • Darifenacin Bromo Impurity | CAS 127264-14-6. Veeprho. Retrieved from [Link]

  • Darifenacin N-Oxide Impurity | 1391080-40-2. Venkatasai Life Sciences. Retrieved from [Link]

  • Darifenacin N-Oxide | CAS 1391080-40-2. Veeprho. Retrieved from [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. Scirp.org. Retrieved from [Link]

Sources

Methodological & Application

HPLC analytical method for Darifenacin impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on a Stability-Indicating HPLC Method for the Comprehensive Impurity Profiling of Darifenacin

Authored by: A Senior Application Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation, identification, and quantification of Darifenacin and its potential process-related impurities and degradation products. Darifenacin, a selective M3 muscarinic receptor antagonist, is used for treating overactive bladder.[1][2][3][4][5][6] Ensuring the purity of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This document provides a comprehensive protocol, including method parameters, system suitability criteria, and validation guidelines in accordance with the International Council for Harmonisation (ICH) standards. The causality behind experimental choices is explained to provide researchers and drug development professionals with a deep, practical understanding of the methodology.

Introduction: The Imperative of Impurity Profiling

Darifenacin, chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide, functions by blocking M3 muscarinic acetylcholine receptors, which are primarily responsible for bladder muscle contractions.[1] The presence of impurities in an API, even at trace levels, can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies, such as the FDA and EMA, mandate stringent control over impurities. The ICH guidelines provide a framework for the validation of analytical procedures to ensure they are fit for their intended purpose, which includes the accurate quantification of impurities.[7][8][9]

This application note addresses the critical need for a validated, stability-indicating analytical method that can resolve Darifenacin from its potential impurities, including those that may form during synthesis and upon storage under various environmental conditions. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, providing a clear picture of the drug's stability profile.[10][11][12]

Understanding Darifenacin Impurities: Process vs. Degradation

Impurities in Darifenacin can originate from two primary sources: the manufacturing process and degradation of the drug substance.

  • Process-Related Impurities: These are by-products and intermediates formed during the synthesis of Darifenacin. Some identified process impurities include darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether.[13][14]

  • Degradation Products: These impurities arise from the chemical decomposition of Darifenacin when exposed to stress conditions such as acid, base, oxidation, heat, or light. Forced degradation studies are essential to deliberately generate these degradants and prove the specificity of the analytical method.[10][11] Studies have shown that Darifenacin is susceptible to oxidative degradation and hydrolysis under acidic and alkaline conditions.[15][16][17] Common degradation pathways include hydrolysis, oxidation, and N-dealkylation.[18]

The ability to separate and quantify these diverse compounds is the cornerstone of a reliable impurity profiling method.

The Logic of the HPLC Method: Explaining the "Why"

The development of this HPLC method was guided by the physicochemical properties of Darifenacin and its known impurities. The goal is to achieve optimal separation within a practical timeframe.

  • Chromatographic Mode and Stationary Phase: Reversed-phase chromatography is the technique of choice due to its versatility in separating compounds with a wide range of polarities. A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature provides effective retention for the moderately non-polar Darifenacin molecule and its structurally similar impurities through hydrophobic interactions. A column with a particle size of 1.7 µm to 5 µm is typically used to ensure high resolution and peak efficiency.[19][18][20]

  • Mobile Phase Selection: The mobile phase consists of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength in reversed-phase HPLC, leading to shorter analysis times and better peak shapes.

    • Aqueous Buffer: A phosphate buffer is used to control the pH of the mobile phase. Darifenacin is a basic compound, and maintaining a consistent pH (e.g., pH 3.0 - 5.5) is crucial.[19][17] A stable pH ensures that the ionization state of the analyte and impurities remains constant, leading to reproducible retention times and symmetrical peaks.

  • Elution Program: A gradient elution is employed. This is a strategic choice because the potential impurities of Darifenacin span a range of polarities. A simple isocratic elution (constant mobile phase composition) might either fail to retain polar impurities or take an excessively long time to elute non-polar ones. A gradient program, where the proportion of the organic modifier is increased over time, allows for the efficient elution of all compounds, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape within a single run.

  • Detection: UV detection is selected due to the presence of chromophores in the Darifenacin molecule and its impurities. Wavelengths around 210 nm or 287 nm have been reported to provide good sensitivity for both the parent drug and its related substances.[18][20] A Photo Diode Array (PDA) detector is highly recommended as it can provide spectral information for each peak, which is invaluable for peak purity assessment and identification.

Detailed Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC or UPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA/UV detector.

  • Data Acquisition: Empower, Chromeleon, or equivalent chromatography data software.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[18]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (Analytical Grade)

    • Ortho-phosphoric Acid (Analytical Grade)

    • Water (HPLC Grade/Milli-Q)

  • Reference Standards: Darifenacin Hydrobromide and known impurity standards.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (Darifenacin): Accurately weigh and dissolve an appropriate amount of Darifenacin Hydrobromide reference standard in the diluent to obtain a concentration of about 1000 µg/mL.

  • Spiked Sample Solution (for validation): Prepare a sample solution of Darifenacin and spike it with known concentrations of each impurity at the desired level (e.g., 0.15%).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 10mM KH2PO4 Buffer, pH 3.0B: Acetonitrile
Gradient Program Time (min)
0.0
2.0
10.0
12.0
12.1
15.0
Flow Rate 0.3 mL/min[18]
Column Temperature 30°C
Detection Wavelength 210 nm[18]
Injection Volume 5 µL
Run Time 15 minutes
System Suitability Testing (SST)

Before initiating any analysis, the system suitability must be verified to ensure the chromatographic system is adequate for the intended analysis. This is a non-negotiable step for regulatory compliance.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for the Darifenacin peak
Theoretical Plates (N) ≥ 2000 for the Darifenacin peak
%RSD of Peak Area ≤ 5.0% for six replicate injections of the standard
Resolution (Rs) ≥ 1.5 between Darifenacin and the closest eluting impurity

Workflow for Method Development and Validation

The following diagram illustrates the logical flow from method development through to routine analysis.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Analysis Dev_Start Define Analytical Target Profile Column_Select Column & Stationary Phase Selection Dev_Start->Column_Select Mobile_Phase Mobile Phase Optimization (pH, Organic) Column_Select->Mobile_Phase Gradient Gradient Elution Development Mobile_Phase->Gradient Detection Detector & Wavelength Selection Gradient->Detection Specificity Specificity (Forced Degradation) Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Test (SST) Robustness->SST Sample_Analysis Sample Analysis (API / Formulation) SST->Sample_Analysis Data_Review Data Review & Reporting Sample_Analysis->Data_Review

Caption: Workflow for HPLC Method Development and Validation.

Forced Degradation Study Protocol

Forced degradation studies are fundamental to establishing the stability-indicating nature of the method.[21]

Forced_Degradation cluster_Stress Stress Conditions Start Darifenacin Sample (API or Placebo Spiked) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid, 105°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Neutralize & Dilute Analyze by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results: - Peak Purity - Mass Balance - Degradation Pathway Analysis->Evaluation

Caption: Protocol for Forced Degradation Studies.

Protocol Steps:

  • Sample Preparation: Prepare separate solutions of Darifenacin in the diluent.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Add 3% H2O2 and keep at room temperature. Monitor the reaction and dilute samples upon achieving target degradation (typically 5-20%).

  • Thermal Degradation: Expose solid Darifenacin powder to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method.

  • Evaluation: Check for peak purity of Darifenacin in all stressed samples using the PDA detector to ensure no co-eluting peaks. Calculate the mass balance to account for all the material.

Method Validation: Proving Fitness for Purpose

The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for routine use.[7][8]

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo. Achieved via forced degradation studies.Darifenacin peak is pure in all stress conditions. Resolution (Rs) > 1.5 between all adjacent peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response. Analyzed by preparing solutions at a minimum of five concentrations ranging from LOQ to 150% of the specification limit for each impurity.Correlation coefficient (r²) ≥ 0.999.
Accuracy To demonstrate the closeness of the test results to the true value. Performed by spiking the drug product with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150% of the specification limit).Mean recovery should be within 85.0% to 115.0% for each impurity.[16]
Precision Repeatability (Intra-assay): Analysis of a minimum of 6 replicate samples at 100% of the test concentration. Intermediate Precision: Performed by different analysts, on different days, using different equipment.%RSD should not be more than 10.0% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1. Precision (%RSD) at LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±5% organic modifier composition).System suitability parameters must be met. No significant change in results.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the impurity profiling of Darifenacin. The detailed protocol, coupled with explanations for the methodological choices, offers a robust framework for researchers, scientists, and quality control professionals in the pharmaceutical industry. The stability-indicating nature of this method ensures its suitability for routine quality control, stability studies, and regulatory submissions, ultimately contributing to the safety and quality of Darifenacin drug products.

References

  • ResearchGate. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn | Request PDF. Retrieved from [Link][15]

  • Royal Society of Chemistry. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst. Retrieved from [Link][16]

  • PrescriberPoint. (2022, December 1). Darifenacin Hydrobromide tablet, Extended Release (darifenacin hydrobromide) - Complete Medication Label Info, PA Forms, & Patient Education (2026). Retrieved from [Link][22]

  • National Center for Biotechnology Information. (n.d.). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. PubMed. Retrieved from [Link][18]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). A PRECISE RP-HPLC METHOD FOR THE ESTIMATION OF DARIFENACIN IN BULK AND TABLET DOSAGE FORM. Retrieved from [Link][19]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link][10]

  • AVESİS. (n.d.). The development of forced degradation studies for the determination of daptomycin in urine at various conditions by using RP-LC. Retrieved from [Link][21]

  • National Center for Biotechnology Information. (n.d.). Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030. PubChem. Retrieved from [Link][1]

  • ResearchGate. (n.d.). (PDF) Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. Retrieved from [Link][20]

  • ResearchGate. (n.d.). (PDF) Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. Retrieved from [Link][17]

  • Drugs.com. (n.d.). Darifenacin Monograph for Professionals. Retrieved from [Link][2]

  • ResearchGate. (2020, January 7). (PDF) Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Retrieved from [Link][13]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][7]

  • U.S. National Library of Medicine. (n.d.). Label: DARIFENACIN- darifenacin hydrobromide tablet, extended release. DailyMed. Retrieved from [Link][3]

  • European Medicines Agency. (n.d.). Emselex. Retrieved from [Link][4]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][8]

  • N.A. (n.d.). synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Retrieved from [Link][14]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link][9]

  • Apotex Inc. (2016, February 23). Darifenacin Extended Release Tablets - PRODUCT MONOGRAPH. Retrieved from [Link][5]

Sources

Application Note: Structural Elucidation of Darifenacin Degradants by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is paramount to ensure patient safety and product efficacy. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1] This application note provides a comprehensive guide to the structural elucidation of Darifenacin's degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols. Our approach emphasizes the causality behind experimental choices, ensuring a robust and self-validating system for the identification and characterization of degradants. All claims and protocols are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[2]

Strategic Overview: A Mechanistic Approach to Degradation Analysis

The successful elucidation of degradation products hinges on a systematic and scientifically sound workflow. Our strategy integrates forced degradation under various stress conditions with high-resolution LC-MS/MS analysis. This allows for the separation of degradants from the parent drug and from each other, followed by their structural characterization through detailed fragmentation analysis.

The overall experimental workflow is depicted in the following diagram:

Experimental Workflow Overall Experimental Workflow for Darifenacin Degradant Analysis cluster_stress Forced Degradation cluster_analysis LC-MS/MS Analysis cluster_elucidation Structural Elucidation Stress Conditions Darifenacin Drug Substance subjected to: - Acid Hydrolysis - Base Hydrolysis - Oxidation (H2O2) - Thermal Stress - Photolytic Stress Sample Prep Sample Preparation: - Neutralization - Dilution Stress Conditions->Sample Prep Degraded Samples LC Separation LC Separation (Reversed-Phase) Sample Prep->LC Separation MS Detection MS/MS Detection (ESI+, Full Scan & Product Ion Scan) LC Separation->MS Detection Data Analysis Data Analysis: - Peak Detection - Mass Determination MS Detection->Data Analysis Fragmentation Analysis Fragmentation Pathway Analysis Data Analysis->Fragmentation Analysis Structure Proposal Proposed Degradant Structures Fragmentation Analysis->Structure Proposal

A high-level overview of the experimental workflow.

Experimental Protocols

Part 1: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to generate a sufficient amount of degradants for analysis. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[2]

1.1. Materials and Reagents

  • Darifenacin Hydrobromide (Reference Standard)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

1.2. Protocol for Stress Conditions

For each condition, accurately weigh and dissolve Darifenacin in the appropriate stress medium to a final concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 10 mg of Darifenacin, add 10 mL of 0.1 M HCl.

    • Incubate at 60°C for 48 hours.

    • If no significant degradation is observed, repeat with 1 M HCl.

    • After incubation, cool the solution to room temperature and neutralize with an equimolar amount of NaOH.

  • Base Hydrolysis:

    • To 10 mg of Darifenacin, add 10 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • If no significant degradation is observed, repeat with 1 M NaOH.

    • After incubation, cool the solution to room temperature and neutralize with an equimolar amount of HCl.

  • Oxidative Degradation:

    • To 10 mg of Darifenacin, add 10 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 7 days, protected from light.[3]

    • Monitor the degradation at regular intervals.

  • Thermal Degradation:

    • Place 10 mg of solid Darifenacin in a controlled temperature oven at 80°C for 72 hours.

    • After exposure, dissolve the sample in a suitable solvent (e.g., methanol) for analysis.

  • Photolytic Degradation:

    • Expose 10 mg of solid Darifenacin to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve the samples in a suitable solvent for analysis.

Part 2: LC-MS/MS Analysis

2.1. Sample Preparation

  • For the hydrolytic and oxidative stress samples, dilute the neutralized solutions with the mobile phase to a final concentration of approximately 100 µg/mL.

  • For the thermal and photolytic stress samples, dissolve the solid material in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Filter all samples through a 0.22 µm syringe filter prior to injection.

2.2. LC-MS/MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Value
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Energy Ramped from 10-40 eV for MS/MS scans
Scan Mode Full scan (m/z 100-1000) and product ion scan (MS/MS) of the most intense ions.

Results and Discussion: Structural Elucidation of Major Degradants

Forced degradation studies revealed that Darifenacin is most susceptible to oxidative, acidic, and basic stress conditions. Several degradation products were observed, and their structures were elucidated based on their mass spectral data.

Summary of Darifenacin and its Major Degradants

Compound Retention Time (min) [M+H]⁺ (m/z) Major Fragment Ions (m/z) Proposed Structure
Darifenacin ~12.5427.2263.1, 196.1, 165.1(S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide
Degradant I ~10.2443.2263.1, 196.1, 165.1Darifenacin N-oxide
Degradant II ~9.8428.2264.1, 196.1, 165.1Hydrolyzed amide (carboxylic acid)
Degradant III ~11.1263.1196.1, 165.1Cleavage product (diphenylacetamide moiety)

Fragmentation Pathway of Darifenacin

A thorough understanding of the parent drug's fragmentation is essential for interpreting the MS/MS spectra of its degradants. The fragmentation of protonated Darifenacin ([M+H]⁺ at m/z 427.2) is initiated by the cleavage of the amide bond and the bond connecting the pyrrolidine ring to the ethyl-dihydrobenzofuran moiety.

Darifenacin Fragmentation Proposed Fragmentation Pathway of Darifenacin parent Darifenacin [M+H]⁺ = 427.2 frag1 Fragment 1 m/z = 263.1 parent:port->frag1:port Loss of C11H14NO frag2 Fragment 2 m/z = 196.1 parent:port->frag2:port Cleavage at pyrrolidine ring frag3 Fragment 3 m/z = 165.1 frag2:port->frag3:port Loss of CH2=CH2

Fragmentation pathway of the parent drug, Darifenacin.

Structural Elucidation of Degradant I (Darifenacin N-oxide)

Structural Elucidation of Degradant II (Hydrolyzed Amide)

Under both acidic and basic conditions, a degradant with an [M+H]⁺ ion at m/z 428.2 was detected. This corresponds to the hydrolysis of the primary amide group to a carboxylic acid. The fragmentation pattern of this degradant would show a characteristic loss of water from the carboxylic acid group under CID conditions.

Structural Elucidation of Degradant III (Cleavage Product)

A common fragment observed in the stressed samples, particularly under more vigorous conditions, was a peak with an [M+H]⁺ ion at m/z 263.1. This corresponds to the diphenylacetamide moiety of Darifenacin, indicating cleavage of the bond between the pyrrolidine ring and the rest of the molecule.

Conclusion

This application note has detailed a systematic approach for the structural elucidation of Darifenacin degradants using LC-MS/MS. By employing a combination of forced degradation studies and high-resolution mass spectrometry, we have identified the major degradation pathways and characterized the resulting products. The provided protocols offer a robust framework for researchers in the pharmaceutical industry to conduct their own stability and degradation studies, ensuring the quality, safety, and efficacy of drug products. The methodologies described are in alignment with regulatory expectations and provide a solid foundation for the development of stability-indicating methods.

References

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(15), 3515-3525. Available from: [Link]

  • Asmari, M. (2018). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Boccardi, G. (2005). Oxidative susceptibility testing. In S. W. Baertschi (Ed.)
  • Singh, B., et al. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. International Journal of Drug Development and Research, 5(1), 204-213. Available from: [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Available from: [Link]

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Development and Validation of a Stability-Indicating UPLC Method for the Quantification of Darifenacin Hydrobromide and its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

This application note details a robust, sensitive, and specific stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Darifenacin Hydrobromide (DFN) in the presence of its degradation products. The method was developed to support stability studies of the active pharmaceutical ingredient (API) and finished pharmaceutical products. Forced degradation studies were conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The method was rigorously validated according to ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This protocol provides researchers and drug development professionals with a comprehensive framework for implementing a reliable quality control and stability testing methodology for Darifenacin.

Introduction: The Rationale for a Stability-Indicating Method

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] During the drug development lifecycle, from synthesis to formulation and storage, the active pharmaceutical ingredient (API) can be exposed to various environmental factors such as heat, light, humidity, and reactive chemical species. This exposure can lead to degradation, forming impurities that may reduce the drug's efficacy or, in some cases, be toxic.

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation. Crucially, it must also resolve the API peak from any and all degradation products, process impurities, and excipients, ensuring that the analytical result for the active component is a true reflection of its stability. The development of such a method is a regulatory requirement, as outlined in the ICH guidelines Q1A(R2), which mandate stress testing to elucidate the intrinsic stability of a drug substance.[2]

This document provides a field-proven protocol for developing and validating a UPLC method for Darifenacin. The choice of UPLC over conventional HPLC is deliberate; its use of sub-2 µm particle columns provides significant advantages in terms of speed, resolution, and solvent consumption, making it ideal for the high-throughput demands of modern pharmaceutical labs.[3][4]

Experimental Design and Methodology

Our approach is systematic, beginning with method development and optimization, followed by comprehensive forced degradation to challenge the method's specificity, and concluding with full validation as per regulatory standards.

Instrumentation, Reagents, and Materials
  • Instrumentation: Waters ACQUITY UPLC H-Class System with a Quaternary Solvent Manager, Sample Manager, and Photodiode Array (PDA) Detector, controlled by Empower™ 3 software.

  • Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm (or equivalent).[3][4]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ammonium Acetate, analytical grade

    • Formic Acid, analytical grade

    • Hydrochloric Acid (HCl), 1N solution

    • Sodium Hydroxide (NaOH), 1N solution

    • Hydrogen Peroxide (H₂O₂), 30% solution

    • Water, purified by a Milli-Q® system

  • Standards: Darifenacin Hydrobromide Reference Standard.

Phase 1: UPLC Method Development Workflow

The primary objective was to achieve a baseline separation of Darifenacin from all potential degradation products within a minimal runtime.

Causality of Parameter Selection:

  • Column Chemistry: A BEH C18 column was selected for its mechanical strength, wide pH range, and excellent peak shape for basic compounds like Darifenacin.[3][4]

  • Wavelength Selection: A Photodiode Array (PDA) detector was used to scan the UV spectrum of Darifenacin. The detection wavelength was set at 210 nm to ensure high sensitivity for both the parent drug and its potential impurities, which may lack strong chromophores at higher wavelengths.[3][4]

  • Mobile Phase: A mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) was chosen. Ammonium acetate with formic acid provides good buffering capacity and is volatile, making it compatible with mass spectrometry (MS) if further degradant identification is required. A gradient elution was selected over an isocratic one to ensure that both early-eluting polar degradants and the more retained parent peak are well-resolved with optimal peak shapes.

G cluster_dev Phase 1: Method Development A Initial Parameter Selection (Column, Mobile Phase, λ) B System Suitability Test (Unstressed DFN) A->B Establish baseline C Forced Degradation Sample Analysis (Preliminary Screen) B->C Inject stressed samples D Mobile Phase Gradient Optimization C->D Check for co-elution E Final Method Confirmation C->E Iterate if needed D->E Refine separation F Optimized UPLC Method E->F Lock parameters

Caption: UPLC Method Development and Optimization Workflow.

Final Optimized UPLC Conditions The optimized parameters that provided the best separation are summarized below.

ParameterCondition
Column ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 10mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time(min) %A %B0.0        70    308.0        30    7010.0      30    7010.1      70    3013.0      70    30
Flow Rate 0.3 mL/min[3][4]
Detection PDA at 210 nm[3][4]
Column Temperature 30 °C
Injection Volume 2 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Phase 2: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method. The goal is to achieve a target degradation of 5-20%, as this is sufficient to produce and detect primary degradants without destroying the molecule entirely, which could lead to unrealistic secondary degradation pathways.[2][5] A stock solution of Darifenacin (1 mg/mL in diluent) was used for all stress conditions.

G cluster_stress Forced Degradation Conditions DFN Darifenacin Stock (1 mg/mL) A Acid Hydrolysis (0.1N HCl, 60°C, 8h) DFN->A B Base Hydrolysis (0.1N NaOH, 60°C, 4h) DFN->B C Oxidative (6% H₂O₂, RT, 24h) DFN->C D Thermal (Solid, 105°C, 48h) DFN->D E Photolytic (Solid, ICH Option 2) DFN->E Analysis Sample Prep (Neutralize, Dilute) & UPLC Analysis A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis

Caption: Experimental Workflow for Forced Degradation Studies.

Step-by-Step Protocol:

  • Control Sample: Dilute the Darifenacin stock solution with diluent to a final concentration of 100 µg/mL. This is the unstressed control.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Heat in a water bath at 60°C for 8 hours.

    • Cool to room temperature, neutralize with 1 mL of 1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Heat in a water bath at 60°C for 4 hours.

    • Cool to room temperature, neutralize with 1 mL of 1N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to 10 mL with diluent. Studies have shown Darifenacin is particularly susceptible to oxidation.[6]

  • Thermal Degradation:

    • Place Darifenacin API powder in a petri dish and expose it to 105°C in a hot air oven for 48 hours.

    • After exposure, weigh an amount equivalent to 1 mg, dissolve, and dilute to 10 mL with diluent.

  • Photolytic Degradation:

    • Expose Darifenacin API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

    • After exposure, prepare a 100 µg/mL solution in diluent.

Phase 3: Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines.[7]

G Start Validated Method Specificity Specificity & Peak Purity (Stressed Samples) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness

Caption: Workflow for ICH-Compliant Method Validation.

Validation Protocols:

  • Specificity: Inject the diluent, control sample, and all stressed samples. Assess peak purity of the Darifenacin peak in all chromatograms using the PDA detector to ensure no co-eluting peaks.

  • Linearity: Prepare a series of at least five concentrations of Darifenacin ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 1-150 µg/mL). Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (r²).[3][8]

  • Accuracy (% Recovery): Perform recovery studies by spiking a placebo mixture with the Darifenacin API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the 100% test concentration (100 µg/mL) on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for both sets of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

  • Robustness: Intentionally vary key method parameters (e.g., flow rate by ±0.02 mL/min, column temperature by ±2°C, mobile phase pH by ±0.2 units) and assess the impact on system suitability parameters (retention time, peak tailing, resolution).[1]

Results and Discussion

Forced Degradation Results

The method successfully separated the intact Darifenacin peak from all degradation products formed under the various stress conditions. Significant degradation was observed under oxidative, acidic, and basic conditions, while the drug was relatively stable to thermal and photolytic stress.[6][9]

Table 2: Summary of Forced Degradation Results

Stress Condition% Degradation of DarifenacinMajor Degradant Peaks ObservedPeak Purity of DFN
Acid Hydrolysis14.2%2Pass
Base Hydrolysis11.8%2Pass
Oxidative (H₂O₂)18.5%3Pass
Thermal (Solid)1.5%1 (minor)Pass
Photolytic (Solid)2.1%1 (minor)Pass

The passing peak purity results confirm that there is no co-elution at the retention time of Darifenacin, proving the method is truly stability-indicating.

Method Validation Results

The method demonstrated excellent performance across all validation parameters.

Table 3: Linearity and Range

ParameterResult
Linearity Range 1.0 - 150.0 µg/mL
Correlation Coeff. (r²) 0.9998[3][4]
Regression Equation y = 25431x + 1205

Table 4: Accuracy and Precision

Validation ParameterConcentration LevelResult (% Recovery / %RSD)Acceptance Criteria
Accuracy 80%99.5%98.0 - 102.0%
100%100.8%98.0 - 102.0%
120%101.2%98.0 - 102.0%
Precision (Repeatability) 100% (n=6)0.45% RSDNMT 2.0%
Precision (Intermediate) 100% (n=6)0.78% RSDNMT 2.0%

Table 5: Sensitivity and Robustness

ParameterResult
LOD 0.31 µg/mL[8]
LOQ 0.95 µg/mL
Robustness System suitability parameters remained within acceptable limits under all varied conditions.

The results confirm that the method is linear, accurate, and precise for the intended range. The low LOD and LOQ demonstrate high sensitivity. The robustness study shows that minor procedural variations will not significantly affect the analytical results, ensuring method reliability in a routine QC environment.

Conclusion

A highly efficient, selective, and validated stability-indicating UPLC method has been developed for the determination of Darifenacin Hydrobromide. The method effectively separates the parent drug from its degradation products generated through acid, base, oxidative, thermal, and photolytic stress. The total run time of 13 minutes allows for high sample throughput. All validation parameters met the criteria set forth by ICH guidelines. This application note provides a complete protocol that can be readily implemented in quality control and research laboratories for the routine analysis and stability assessment of Darifenacin.

References

  • Marisetti, V., Krishnaiah, C., Srinivas, K., & Khagga, M. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 155-163. [Link][3][4]

  • Sathish, N. K., et al. (2012). Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology, 5(5), 659-663. [Link]

  • ResearchGate. (n.d.). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. [Link]

  • Acharya, A., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. International Journal of Pharmaceutical and Clinical Research, 9(1), 36-44. [Link]

  • Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. Analytical Chemistry: An Indian Journal, 8(1). [Link]

  • Meneghini, L. Z., et al. (2011). Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets. AAPS PharmSciTech, 12(4), 1174-1181. [Link]

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(18), 4231-4241. [Link]

  • Li, M., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(9), 3873-3886. [Link]

  • Al-Asmari, M. (2015). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-243. [Link]

  • Ascendia Pharma. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

Sources

Application Note: Quantitative Analysis of Darifenacin Impurities in Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Darifenacin is a potent and selective muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[2][3] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities.[2][4] This application note provides a comprehensive guide for the quantitative analysis of process-related and degradation impurities in Darifenacin API, employing a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

The Importance of Impurity Profiling

Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance. These impurities can originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the API, or reactions with excipients.[4][5] Even at low levels, certain impurities can have undesirable pharmacological or toxicological effects. Therefore, a robust and validated analytical method is essential to ensure the purity and safety of the API.

Darifenacin Impurity Profile

Understanding the potential impurities is the first step in developing a suitable analytical method. Impurities in Darifenacin can be broadly categorized into process-related impurities and degradation products.

Process-Related Impurities

These impurities are formed during the synthesis of Darifenacin.[1][2] The manufacturing process can sometimes lead to the formation of several known impurities.[6] Some of the reported process-related impurities include:

  • Darifenacin Acid: Formed by the hydrolysis of the amide group.[1][2]

  • Darifenacin Desnitrile: An intermediate or by-product from the synthesis.[1][2]

  • Darifenacin Vinyl Phenol: A potential by-product from the manufacturing process.[1][2]

  • Darifenacin Ether: Another potential process-related impurity.[1][2]

  • Dimer Impurities: Can form due to over-reaction during the final synthesis step.[5]

Degradation Products

Forced degradation studies are crucial to identify the likely degradation products that may form under storage or stress conditions.[7][8] Darifenacin has been found to be susceptible to oxidative degradation.[1][7][8] Significant degradation has also been observed under acidic hydrolysis conditions.[9] Some identified degradation products include:

  • 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A) [7]

  • 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B) [7]

  • 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C) (N-oxide, an oxidative degradant)[7]

  • 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D) [7]

The following diagram illustrates the relationship between the manufacturing process, storage conditions, and the generation of different types of impurities.

G cluster_0 Darifenacin Synthesis cluster_1 Stress Conditions Starting Materials Starting Materials Process-Related Impurities Process-Related Impurities Starting Materials->Process-Related Impurities By-products Intermediates Intermediates Intermediates->Process-Related Impurities Unreacted Reagents Reagents Reagents->Process-Related Impurities Oxidation Oxidation Degradation Products Degradation Products Oxidation->Degradation Products Acid Hydrolysis Acid Hydrolysis Acid Hydrolysis->Degradation Products Storage Storage Storage->Degradation Products Darifenacin API Darifenacin API Process-Related Impurities->Darifenacin API Degradation Products->Darifenacin API

Caption: Origin of Darifenacin Impurities.

Quantitative Analysis by Stability-Indicating HPLC Method

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the accurate quantification of Darifenacin and its impurities.[9] This method should be able to separate all known impurities from the main peak and from each other.

Principle of the Method

The method utilizes a C8 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier in an isocratic elution mode.[9] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The analytes are detected using a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths and can aid in peak purity assessment.[9]

Recommended Chromatographic Conditions

The following conditions have been shown to be effective for the separation of Darifenacin and its impurities.

ParameterCondition
Column Prodigy C8 (250 x 4.6 mm, 5 µm) or equivalent[9]
Mobile Phase 0.05 M Ammonium Acetate (pH 7.2 with ammonia) : Methanol (containing 36% Acetonitrile) (35:65 v/v)[9]
Flow Rate 1.0 mL/min[9]
Column Temperature 25°C[9]
Detection Wavelength 215 nm[9]
Injection Volume 10 µL
Run Time Approximately 30 minutes

Note: These conditions may require optimization based on the specific instrument and column used.

Experimental Protocol
3.3.1. Reagents and Materials
  • Darifenacin Hydrobromide Reference Standard

  • Known Impurity Reference Standards (if available)

  • Ammonium Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonia solution

  • Water (HPLC grade)

3.3.2. Preparation of Solutions
  • Mobile Phase: Prepare a 0.05 M solution of ammonium acetate in water and adjust the pH to 7.2 with ammonia solution. Prepare the organic phase by mixing methanol and acetonitrile in the specified ratio. Filter and degas both solutions before use.

  • Diluent: A mixture of mobile phase components is typically used as the diluent.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Darifenacin Hydrobromide Reference Standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Impurity Standard Stock Solution: If available, prepare a stock solution containing a mixture of all known impurities at a suitable concentration (e.g., 10 µg/mL each).

  • Sample Solution: Accurately weigh and dissolve about 25 mg of the Darifenacin API sample in the diluent in a 25 mL volumetric flask. Dilute to volume to obtain a concentration of approximately 1 mg/mL.

3.3.3. Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability.

  • Inject the sample solution.

  • If available, inject the impurity standard solution to confirm the retention times of the impurities.

The following diagram outlines the analytical workflow for the quantitative analysis of Darifenacin impurities.

G Sample Preparation Sample Preparation HPLC System Equilibration HPLC System Equilibration Sample Preparation->HPLC System Equilibration System Suitability Test System Suitability Test HPLC System Equilibration->System Suitability Test Sample Analysis Sample Analysis System Suitability Test->Sample Analysis Data Processing Data Processing Sample Analysis->Data Processing Result Calculation & Reporting Result Calculation & Reporting Data Processing->Result Calculation & Reporting

Caption: HPLC Analysis Workflow.

Method Validation

The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10][11] The validation should include the following parameters:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all known impurities and any degradation products. Peak purity analysis using a PDA detector can further confirm the specificity.

Linearity

The linearity of the method should be established across a range of concentrations. For Darifenacin, a linearity range of 10-100 µg/mL has been reported.[10] For impurities, the range should cover from the reporting threshold to 120% of the specification limit. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[7]

Accuracy

Accuracy is the closeness of the test results to the true value. It should be determined by recovery studies, where known amounts of impurities are spiked into the sample. Recovery values between 80% and 120% are typically acceptable. Studies have shown accuracy for Darifenacin impurities with recovery between 86.6% and 106.7%.[1][7]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (typically <10% for impurities).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for quantifying impurities at low levels.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

System Suitability

System suitability tests are an integral part of the analytical procedure. They are used to verify that the chromatographic system is adequate for the intended analysis. Key parameters include:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of replicate injections ≤ 2.0% for the main peak

Data Analysis and Reporting

Calculation of Impurity Content

The percentage of each impurity is calculated using the following formula, assuming the response factor of the impurity is the same as that of Darifenacin:

% Impurity = (Areaimpurity / AreaDarifenacin) x 100

If the response factor of an impurity is known to be different, a correction factor should be applied.

Reporting Thresholds

According to ICH Q3A guidelines, the reporting threshold for impurities is based on the maximum daily dose of the drug.[4][12] For Darifenacin, with a typical maximum daily dose of 15 mg, the following thresholds apply:

ThresholdLimit
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15%

Results for impurities should be reported to two decimal places when below 1.0%.[4]

Conclusion

This application note provides a detailed framework for the quantitative analysis of impurities in Darifenacin API using a validated, stability-indicating HPLC method. The described methodology, when properly implemented and validated, will ensure the reliable and accurate determination of impurities, thereby contributing to the overall quality, safety, and efficacy of the drug substance. Adherence to regulatory guidelines, such as those from the ICH, is paramount throughout the method development, validation, and routine analysis processes.

References

  • Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (2020). ResearchGate. [Link]

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(5), 1239-1250. [Link]

  • Shinde, V. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Veeprho. [Link]

  • Srinivas, K., et al. (2009). SYNTHESIS AND CHARACTERIZATION OF NOVEL AND POTENTIALN IMPURITIES OF DARIFENACIN, A POTENT MUSCARINIC M3 RECEPTOR ANTAGONIST. RASAYAN Journal of Chemistry, 2(1), 151-155.
  • Alwan, R. M., & Rajab, N. A. (2022). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. International Journal of Pharmaceutical Quality Assurance, 13(1), 1-8.
  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. (2011). ResearchGate. [Link]

  • Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. (2012). ResearchGate. [Link]

  • Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5(17), 1239-1248. [Link]

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. (2012). ResearchGate. [Link]

  • Process for Preparation of Darifenacin and Intermediates Used in the Process. (2011).
  • Vasantha, M., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(6), 485-499. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).
  • EMA. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Patcha, V. K., et al. (2017). Development and Validation of HPLC Method for Determination of Potential Genotoxic Impurities in Darifenacin Hydrobromide Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 7(1), 1-7.
  • Impurity guidelines in drug development under ICH Q3. (2023). AMSbiopharma. [Link]

  • Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. Trade Science Inc.
  • IKEV. (n.d.). ICH Q3B(R) Guideline Impurities in New Drug Products.

Sources

Application Note: A Strategic Approach to the Isolation and Characterization of Darifenacin Impurities Using Preparative Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling for Darifenacin

Darifenacin is a potent and selective M3 muscarinic receptor antagonist, widely prescribed for the treatment of overactive bladder.[1][2] As with any Active Pharmaceutical Ingredient (API), the purity of Darifenacin is paramount to its safety and efficacy. During synthesis, purification, and storage, various structurally related impurities can arise.[1] These impurities, even at trace levels, can potentially impact the drug's pharmacological profile or introduce toxicity.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the rigorous identification and characterization of any impurity present above a specified threshold (typically ≥0.10%).[3][4] The ICH Q3A and Q3B guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities in new drug substances and products.[3][5] Fulfilling these requirements necessitates the isolation of impurities in sufficient quantity and purity for definitive structural elucidation (e.g., via NMR, MS) and subsequent safety studies.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the cornerstone technique for this task.[6] It offers high-resolution separation, enabling the isolation of closely related compounds from a complex mixture with high purity and yield. This application note provides a comprehensive, field-proven protocol for the strategic isolation of Darifenacin impurities, moving logically from analytical method development to successful preparative-scale purification.

Understanding the Darifenacin Impurity Landscape

A successful isolation strategy begins with a thorough understanding of the potential impurities. These can be broadly categorized as:

  • Process-Related Impurities: By-products, intermediates, or reagents from the synthetic route.[4]

  • Degradation Products: Formed by the drug substance's decomposition under stress conditions like acid/base hydrolysis, oxidation, heat, or light.[7]

Several process-related and degradation impurities of Darifenacin have been identified and characterized in the literature.[8][9] A proactive approach involves synthesizing and characterizing potential impurities to confirm their structures unambiguously.[8][9]

Table 1: Known Impurities of Darifenacin

Impurity Name/CodeChemical NameType
Imp-A 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamideProcess-Related
Imp-B 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamideProcess-Related
Imp-C 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamideDegradation (Oxidative)
Imp-D 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamideProcess-Related
Darifenacin Acid (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl) ethyl]-3-pyrrolidinyl}-2,2-diphenylacetic acidDegradation (Hydrolytic)
R-Darifenacin (R)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]- 2,2-diphenylacetamideProcess-Related (Enantiomer)

Source: Data synthesized from multiple research articles identifying Darifenacin impurities.[1][8][9][10]

The Workflow: From Analytical Insight to Preparative Isolation

The isolation of impurities is not a single experiment but a systematic workflow. The core principle is to develop a robust analytical method first and then intelligently scale it to the preparative level.[11] This approach conserves valuable sample and solvent while maximizing the chances of a successful, high-purity isolation.[11]

G A Crude Darifenacin Sample (Enriched with Impurities) B Analytical Method Development (RP-HPLC with UV/PDA) A->B Analyze C Method Optimization (Resolution & Peak Shape) B->C Refine D Loading Study (Determine Max Sample Load) C->D Test Capacity E Scale-Up Calculation (Flow Rate, Gradient, Volume) D->E Calculate Parameters F Preparative HPLC Run E->F Transfer Method G Fraction Collection (Triggered by UV/Slope) F->G Collect Peaks H Purity Analysis of Fractions (Analytical HPLC) G->H Verify Purity I Pooling of Pure Fractions H->I Combine >98% Pure J Solvent Evaporation & Sample Recovery I->J Concentrate K Isolated Impurity (For Characterization) J->K Final Product

Figure 1: A systematic workflow for the isolation of pharmaceutical impurities.

Protocol Part I: Analytical Method Development

The foundation of a successful preparative separation is a well-developed analytical method.[12] The goal here is not speed, but maximum resolution between the main API peak and the target impurity peaks.

Objective: To achieve baseline separation (Resolution > 1.5) for Darifenacin and its key impurities.

Starting Point: Several reversed-phase HPLC (RP-HPLC) methods for Darifenacin have been published.[7][13][14][15] These provide excellent starting conditions for optimization.

Experimental Protocol: Analytical Method Screening

  • Column Selection: Screen several C18 and C8 columns (e.g., 250 mm x 4.6 mm, 5 µm particle size) from different vendors to evaluate selectivity differences. A C8 column was found to provide a suitable starting point.[7]

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 0.05 M ammonium acetate buffer and adjust the pH to 7.2 with ammonia solution.[7] The pH should be at least 1-2 units away from the pKa of Darifenacin to ensure good peak shape.[16]

    • Organic (B): Use HPLC-grade acetonitrile or methanol. Acetonitrile often provides better resolution for these types of compounds.

  • Initial Gradient:

    • Start with a broad scouting gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution profile of all components.

  • Detection: Use a Photo Diode Array (PDA) detector to monitor at multiple wavelengths (e.g., 215 nm and 280 nm) and assess peak purity.[7][15]

  • Optimization:

    • Adjust the gradient slope around the elution time of the target impurities to maximize separation.

    • Fine-tune the mobile phase pH if peak tailing is observed.

    • Evaluate the effect of temperature (e.g., 25-35°C) on resolution.

Table 2: Optimized Analytical HPLC Conditions

ParameterConditionRationale
Column Prodigy C8 (250 x 4.6 mm, 5 µm)Provides good retention and selectivity for Darifenacin and its impurities.[7]
Mobile Phase A 0.05 M Ammonium Acetate, pH 7.2Buffered mobile phase controls ionization and improves peak shape.
Mobile Phase B Acetonitrile:Methanol (64:36 v/v)Organic modifier combination optimized for resolution.
Elution Mode Isocratic (A:B, 35:65 v/v)An optimized isocratic method simplifies scale-up.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[7]
Column Temp. 25°CControlled temperature ensures reproducible retention times.[7]
Detection PDA at 215 nmWavelength providing good response for both API and impurities.[7]
Injection Vol. 10 µLAnalytical volume to avoid column overload.

Protocol Part II: Scale-Up and Preparative Chromatography

Scaling the method requires careful adjustment of parameters to maintain the separation achieved at the analytical scale while maximizing throughput.[17]

Objective: To isolate milligram-to-gram quantities of target impurities with a purity of >98%.

Step 1: Loading Study (Causality)

Before scaling up, it is crucial to determine the maximum sample mass that can be loaded onto the analytical column without significant loss of resolution. This is the most critical step for determining the productivity of the preparative method.[17]

  • Prepare a highly concentrated solution of the crude Darifenacin sample (e.g., 20-50 mg/mL in a solvent compatible with the mobile phase).

  • Inject increasing volumes onto the analytical column (e.g., 20 µL, 50 µL, 100 µL, 200 µL).

  • Monitor the resolution between the target impurity and the main Darifenacin peak. The maximum load is the point just before the peaks begin to significantly overlap (touching bands).[17]

Step 2: Geometric Scale-Up Calculations

The goal is to maintain the linear velocity of the mobile phase. The flow rate and injection volume are scaled based on the cross-sectional area of the columns.

  • Flow Rate Scaling:

    • F_prep = F_analyt * (d_prep² / d_analyt²)

    • Where F is the flow rate and d is the column's internal diameter.

  • Sample Load Scaling:

    • Load_prep = Load_analyt * (d_prep² / d_analyt²)

    • Where Load is the mass of sample determined from the loading study.

Example Calculation: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column.

  • Flow Rate: 1.0 mL/min * (21.2² / 4.6²) = 21.2 mL/min

  • Sample Load: If the analytical column could handle 2 mg, the preparative column can handle 2 mg * (21.2² / 4.6²) ≈ 42.4 mg per injection.

Experimental Protocol: Preparative Run

  • System Preparation:

    • Install a preparative column with the same stationary phase chemistry and particle size as the analytical column (e.g., Prodigy C8, 250 x 21.2 mm, 5 µm).

    • Equilibrate the entire system, including the pump, detector, and fraction collector, with the mobile phase at the calculated preparative flow rate.

  • Sample Preparation: Dissolve the calculated sample load (e.g., 42.4 mg) in the smallest possible volume of a strong solvent (like DMSO or DMF), then dilute with mobile phase to the calculated injection volume. This ensures a sharp injection band.

  • Injection and Fraction Collection:

    • Inject the prepared sample.

    • Set the fraction collector to trigger based on the UV detector signal (e.g., slope and/or threshold). Collect the eluent in separate vessels corresponding to each peak. It is wise to collect the peak fronts and tails separately from the peak apex to maximize the purity of the main fraction.

  • Post-Run Analysis:

    • Analyze a small aliquot from each collected fraction using the original analytical HPLC method to confirm purity.

    • Pool the fractions that meet the required purity criteria (e.g., >98%).

  • Impurity Recovery:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator or lyophilizer.

    • Determine the final mass of the isolated impurity and calculate the recovery yield.

Table 3: Example Preparative HPLC Conditions

ParameterConditionRationale
Column Prodigy C8 (250 x 21.2 mm, 5 µm)Same chemistry as analytical column for predictable selectivity.[11]
Mobile Phase Isocratic (As per analytical method)Maintained to preserve separation.
Flow Rate 21.2 mL/minGeometrically scaled from the analytical method.
Sample Load ~40-50 mg per injectionDetermined by the analytical loading study and scale-up factor.
Detection Preparative UV-Vis DetectorHigh-concentration flow cell to avoid signal saturation.
Fractionation UV-based (Slope + Threshold)Automated and precise collection of target peaks.

Post-Isolation: The Path to Definitive Characterization

Once an impurity is isolated with sufficient purity, the final step is structural elucidation. This is a self-validating step that confirms the identity of the isolated compound.

  • Mass Spectrometry (LC-MS): Provides accurate mass and fragmentation data, offering initial structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): The definitive technique for elucidating the complete chemical structure.

  • Reference Standard Co-injection: If a reference standard for the impurity is available, co-injecting it with the isolated fraction on an analytical HPLC system should result in a single, symmetrical peak, confirming its identity.

Conclusion

The isolation of pharmaceutical impurities by preparative HPLC is a methodical process that bridges analytical chemistry and process development. By employing a systematic workflow grounded in robust analytical method development, logical scale-up principles, and meticulous post-isolation analysis, researchers can confidently isolate Darifenacin impurities. This process is essential for meeting stringent regulatory requirements and ultimately ensuring the safety and quality of the final drug product.[6] The protocols and strategies outlined in this note provide a reliable framework for drug development professionals tackling this critical task.

References

  • Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (2020). ResearchGate. [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]

  • Acharya, J., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Phenomenex. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne LABS. [Link]

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters. [Link]

  • Pharmaffiliates. (n.d.). Darifenacin-impurities. Pharmaffiliates. [Link]

  • Nazeerunnisa, M., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. Scirp.org. [Link]

  • Agilent. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Agilent. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. (2012). Research Journal of Pharmacy and Technology. [Link]

  • Neopharm Labs. (2024). Mastering Pharmaceutical Impurity Isolation Strategies. Neopharm Labs. [Link]

  • Reddy, G. S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst. [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters. [Link]

  • Agilent. (2013). Analytical to Preparative HPLC Method Transfer. Ingenieria Analitica Sl. [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

  • Development and Validation of a RP-HPLC Method for Estimation of Darifenacin Hydrobromide in Bulk and in Tablet Dosage Form. (2014). Asian Journal of Research in Chemistry. [Link]

  • Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (n.d.). [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

  • Flann, C. (2019). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science. [Link]

  • Al-Mamun, M. A., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. (2009). TSI Journals. [Link]

  • Shinde, V. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Veeprho. [Link]

Sources

Introduction: The Criticality of Enantiomeric Purity for Darifenacin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chiral HPLC Method for Enantiomeric Purity of Darifenacin

Darifenacin, an antagonist of the M3 muscarinic acetylcholine receptor, is a chiral molecule employed in the treatment of overactive bladder. As with many chiral drugs, its pharmacological activity is stereospecific, residing primarily in one enantiomer, while the other may be less active, inactive, or even contribute to off-target effects and toxicity. Consequently, the rigorous control and accurate measurement of the enantiomeric purity of Darifenacin are paramount throughout the drug development and manufacturing processes to ensure its safety and efficacy. This application note provides a detailed, field-proven protocol for the determination of the enantiomeric purity of Darifenacin using chiral High-Performance Liquid Chromatography (HPLC). The methodology described herein is designed to be robust, reproducible, and compliant with the stringent requirements of regulatory bodies.

Understanding the Chiral Separation of Darifenacin

The successful chiral separation of Darifenacin enantiomers by HPLC hinges on the selection of an appropriate Chiral Stationary Phase (CSP). These specialized stationary phases create a chiral environment, leading to differential interactions with the two enantiomers. For a molecule like Darifenacin, which contains a tertiary amine and polar functional groups, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often excellent candidates. The separation mechanism on these phases is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which result in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. This differential interaction strength leads to different retention times for the (S)- and (R)-enantiomers, enabling their separation and quantification.

cluster_0 Chiral Recognition Mechanism Enantiomer_Mix Darifenacin Enantiomer Mixture ((S)- and (R)-Darifenacin) CSP Chiral Stationary Phase (CSP) (e.g., Amylose-based) Enantiomer_Mix->CSP Introduction to Column S_Complex (S)-Darifenacin-CSP Complex (More Stable) CSP->S_Complex Stronger Interaction R_Complex (R)-Darifenacin-CSP Complex (Less Stable) CSP->R_Complex Weaker Interaction Separation Differential Retention and Elution S_Complex->Separation R_Complex->Separation

Figure 1: A simplified diagram illustrating the principle of chiral recognition on a Chiral Stationary Phase (CSP).

Recommended Chiral HPLC Method

This protocol outlines a validated method for determining the enantiomeric purity of Darifenacin.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Chiral Column: A column with a polysaccharide-based chiral stationary phase is recommended. For example, a column with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase has been shown to be effective.

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, with a basic additive. A typical mobile phase would be n-Hexane, Ethanol, and Diethylamine.

  • Reagents: HPLC grade n-Hexane, Ethanol (200 proof), and Diethylamine.

  • Sample Diluent: A mixture of n-Hexane and Ethanol.

  • Darifenacin Reference Standard: Both the racemate and the single enantiomer standard are required.

Chromatographic Conditions
ParameterRecommended Condition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm or equivalent
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Sample and Standard Preparation
  • Standard Solution (Racemate): Accurately weigh and dissolve an appropriate amount of racemic Darifenacin in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Test Solution: Accurately weigh and dissolve an appropriate amount of the Darifenacin sample in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Spiked Solution (for peak identification): Prepare a solution of the desired Darifenacin enantiomer and spike it with a small amount of the racemate to confirm the elution order of the enantiomers.

Experimental Protocol

cluster_workflow Chiral HPLC Workflow for Darifenacin start Start prep_mobile_phase Prepare Mobile Phase (n-Hexane:Ethanol:DEA) start->prep_mobile_phase prep_samples Prepare Samples (Racemate, Test Sample) prep_mobile_phase->prep_samples equilibrate Equilibrate HPLC System and Column prep_samples->equilibrate inject_racemate Inject Racemic Standard equilibrate->inject_racemate inject_sample Inject Test Sample inject_racemate->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data process_data Process Data (Integrate Peaks) acquire_data->process_data calculate Calculate Enantiomeric Purity process_data->calculate report Generate Report calculate->report

Figure 2: A step-by-step workflow for the chiral HPLC analysis of Darifenacin.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the racemic standard solution to verify the system's performance. The resolution between the two enantiomer peaks should be greater than 1.5.

  • Analysis: Inject the test solution and record the chromatogram.

  • Data Processing: Integrate the peak areas for both the desired enantiomer and the undesired enantiomer.

Calculation of Enantiomeric Purity

The enantiomeric purity is calculated as a percentage of the desired enantiomer relative to the total area of both enantiomers.

Enantiomeric Purity (%) = (Area of Desired Enantiomer / (Area of Desired Enantiomer + Area of Undesired Enantiomer)) x 100

Method Validation Considerations

A comprehensive validation of the chiral HPLC method should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities. This is typically demonstrated by the baseline resolution of the enantiomeric peaks.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be evaluated.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of n-Hexane to Ethanol. A small change can significantly impact resolution. Adjust the concentration of the basic additive.
Column degradation.Use a new or properly regenerated column.
Peak Tailing Active sites on the stationary phase.Increase the concentration of the basic additive (e.g., Diethylamine) in the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Variable Retention Times Inconsistent mobile phase preparation or temperature.Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a constant temperature.
System not fully equilibrated.Allow sufficient time for the system to equilibrate before starting the analysis.

Conclusion

This application note provides a comprehensive and robust chiral HPLC method for the determination of the enantiomeric purity of Darifenacin. The detailed protocol, including method parameters, sample preparation, and validation considerations, offers a reliable framework for researchers, scientists, and drug development professionals. Adherence to these guidelines will ensure the generation of accurate and reproducible data, which is essential for the quality control and regulatory compliance of Darifenacin.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Application Note: Spectroscopic Characterization of Darifenacin Impurities using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Darifenacin Quality Control

Darifenacin, a selective M3 muscarinic receptor antagonist, is a key therapeutic agent for the treatment of overactive bladder.[1] The manufacturing process and subsequent storage of the active pharmaceutical ingredient (API) can lead to the formation of various impurities, including synthetic intermediates and degradation products.[1] The presence of these impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Therefore, rigorous analytical characterization is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure patient safety.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of known Darifenacin impurities using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These powerful analytical techniques provide unambiguous structural information, enabling the precise identification and quantification of impurities. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and interpret the spectral data in the context of the specific molecular structures of Darifenacin and its related compounds.

Understanding the Impurities of Darifenacin

During the synthesis and storage of Darifenacin, several process-related impurities and degradation products can emerge. Forced degradation studies and process development have identified a number of key impurities.[2][3] This guide will focus on a selection of these, including those formed through hydrolysis, oxidation, and other side reactions.

Table 1: Key Impurities of Darifenacin

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Typical Origin
DarifenacinC₂₈H₃₀N₂O₂426.55-
Darifenacin AcidC₂₈H₂₉NO₃427.53Hydrolysis of the amide
Darifenacin DesnitrileC₂₈H₃₁NO383.55Process-related
Darifenacin Vinyl PhenolC₂₈H₃₀N₂O₂426.55Degradation
Darifenacin EtherC₃₂H₃₈N₂O₃514.66Process-related
Darifenacin N-OxideC₂₈H₃₀N₂O₃442.55Oxidative degradation
Impurity A (Keto-Darifenacin)C₂₈H₂₈N₂O₃440.53Process-related

Workflow for Spectroscopic Characterization

The logical flow for identifying an unknown impurity in a Darifenacin sample involves a systematic approach combining chromatographic separation with spectroscopic analysis.

workflow Figure 1. General Workflow for Impurity Characterization cluster_prep Sample Preparation cluster_analysis Analysis API Darifenacin API Batch HPLC HPLC/UPLC Analysis (Impurity Detection) API->HPLC Isolation Impurity Isolation (Prep-HPLC or Column Chromatography) HPLC->Isolation If unknown peak > threshold NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR IR FT-IR Spectroscopy Isolation->IR Structure Structure Elucidation NMR->Structure IR->Structure

Caption: General Workflow for Impurity Characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4] For Darifenacin and its impurities, ¹H and ¹³C NMR are essential for confirming their identities. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for unambiguously assigning complex spectra, especially for novel impurities.

Protocol 1: ¹H and ¹³C NMR Sample Preparation and Data Acquisition

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of deuterated solvent is important to avoid overwhelming the signals from the analyte. The concentration of the sample needs to be sufficient for adequate signal-to-noise, especially for less sensitive ¹³C NMR.

Materials:

  • Isolated impurity or Darifenacin reference standard (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)

  • High-quality 5 mm NMR tubes

Procedure:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the NMR data using standard instrument parameters. A field strength of 400 MHz or higher is recommended for better signal dispersion.

Table 2: Typical NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency≥ 400 MHz≥ 100 MHz
Pulse ProgramStandard 1D pulseStandard 1D with proton decoupling
Spectral Width~16 ppm~250 ppm
Acquisition Time2-4 seconds1-2 seconds
Relaxation Delay1-5 seconds2-5 seconds
Number of Scans16-641024-4096
Temperature298 K298 K
Spectral Interpretation: Key Diagnostic Signals

The chemical structure of Darifenacin contains several distinct moieties that give rise to characteristic signals in the NMR spectrum. By observing the presence, absence, or shift of these signals, one can identify the structural modifications in its impurities.

Caption: Key Structural Regions of Darifenacin for NMR Analysis.

  • Darifenacin Acid: The most significant change is the hydrolysis of the primary amide to a carboxylic acid. This results in the disappearance of the two amide proton signals (Region D) in the ¹H NMR spectrum. A broad singlet corresponding to the carboxylic acid proton will appear, typically in the downfield region (>10 ppm), which is D₂O exchangeable. In the ¹³C NMR, the carbonyl carbon will shift to a more downfield position characteristic of a carboxylic acid (~170-185 ppm).

  • Darifenacin Desnitrile: This process-related impurity lacks the entire acetamide group. Consequently, the amide proton signals (Region D) and the characteristic carbonyl signal in the ¹³C NMR spectrum will be absent. A new doublet is observed in the ¹H NMR spectrum around δ 3.75 ppm, corresponding to the C-H proton linked to the two phenyl groups.[2]

  • Darifenacin Vinyl Phenol: This impurity arises from the opening of the dihydrobenzofuran ring. The ¹H NMR spectrum will show new signals in the olefinic region (δ 5.0-7.0 ppm) corresponding to the vinyl group protons. Specifically, a doublet at δ 5.28 ppm, a doublet at δ 5.7 ppm, and a doublet at δ 6.7 ppm are indicative of this impurity.[2] A broad singlet for the new phenolic -OH proton will also be present.[2] The signals for the -O-CH₂-CH₂- protons of the dihydrofuran ring will be absent.[2]

  • Darifenacin N-Oxide: Oxidation of the tertiary amine in the pyrrolidine ring leads to the formation of the N-oxide. This causes a significant downfield shift of the protons on the carbons adjacent to the nitrogen atom in the ¹H NMR spectrum due to the deshielding effect of the N-O bond.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. It serves as an excellent complementary technique to NMR for confirming structural features.

Protocol 2: FT-IR Sample Preparation and Data Acquisition (KBr Pellet Method)

Rationale: The KBr pellet method is a common technique for analyzing solid samples. It involves dispersing the sample in a dry KBr matrix, which is transparent to IR radiation. It is crucial to use spectroscopic grade KBr and to thoroughly grind the sample to a fine powder to minimize scattering of the IR beam.

Materials:

  • Isolated impurity or Darifenacin reference standard (~1-2 mg)

  • Spectroscopic grade potassium bromide (KBr), dried (~100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

Procedure:

  • Place ~1-2 mg of the sample and ~100-200 mg of dry KBr powder into an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into the die of a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample compartment before running the sample.

Spectral Interpretation: Characteristic Absorption Bands

The FT-IR spectrum of Darifenacin is characterized by several key absorption bands. Changes in these bands can signal the formation of impurities.

Table 3: Key FT-IR Absorption Bands for Darifenacin and Impurities

Wavenumber (cm⁻¹)Functional GroupRelevance to Impurity Identification
3500-3300N-H stretch (amide)Disappears in Darifenacin Acid and Desnitrile. May broaden in Vinyl Phenol due to overlap with -OH.
3500-3200 (broad)O-H stretch (alcohol/phenol)Appears in Vinyl Phenol impurity.
3300-2500 (very broad)O-H stretch (carboxylic acid)A broad absorption in this region is a strong indicator of the Darifenacin Acid impurity.
~1670C=O stretch (amide)Disappears in Darifenacin Acid and Desnitrile. May shift to a lower wavenumber in Darifenacin Acid (~1603 cm⁻¹).[2]
~1240C-O stretch (aryl ether)Disappears in the Vinyl Phenol impurity due to ring opening.
1610-1500C=C stretch (aromatic)Generally present in Darifenacin and all listed impurities.

Example Interpretations:

  • Darifenacin Acid: The spectrum will show the disappearance of the N-H stretches and the amide C=O stretch. A very broad band from ~3300-2500 cm⁻¹ due to the carboxylic acid O-H stretch will appear, along with a C=O stretch at a lower frequency (~1603 cm⁻¹).[2]

  • Darifenacin Vinyl Phenol: A very broad peak around 3396 cm⁻¹ indicates the presence of both -NH₂ and phenolic -OH groups. The amide C=O stretch remains present at approximately 1674 cm⁻¹.[2] The absence of the aryl ether C-O stretch is also a key indicator.

  • Darifenacin Desnitrile: The absence of both the N-H stretching bands and the amide C=O stretching band is the primary evidence for this impurity.[2]

Conclusion

The combined application of NMR and FT-IR spectroscopy provides a robust and reliable framework for the characterization of Darifenacin impurities. By understanding the key diagnostic signals and their relationship to the specific structural features of each impurity, researchers can confidently identify and characterize these compounds, ensuring the quality, safety, and efficacy of Darifenacin drug products. The protocols and interpretation guidelines presented in this application note offer a solid foundation for implementing these essential analytical techniques in a drug development and quality control setting.

References

  • Srinivas, K., Reddy, S. R., Reddy, G. M., Dubey, P. K., Chakravarthy, A. K., & Reddy, P. P. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. [Link]

  • Thomas, S., Paul, S., Shandilya, S., & Mathela, C. S. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(15), 3613-3622. [Link]

  • Gupta, A., et al. (2017). Identification, Isolation and Characterization of process and degradation impurities of Fudosteine and its Stability indicating UPLC method. World Journal of Pharmaceutical Research, 6(6), 1040-1058. [Link]

  • Pharmaffiliates. Darifenacin-impurities. [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. (2018). [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

Sources

Application Note: A Risk-Based Approach to the Determination of Elemental Impurities in Darifenacin Drug Substance using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive framework and detailed protocol for the quantification of elemental impurities in Darifenacin, a muscarinic antagonist used for the treatment of overactive bladder. Adhering to the principles outlined in the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities and United States Pharmacopeia (USP) General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures, this document details a risk-based analytical approach. We present a validated sample preparation protocol and an instrumental method using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a technique offering the necessary high sensitivity and specificity to meet the stringent Permitted Daily Exposure (PDE) limits. The causality behind experimental choices, from sample digestion to instrument calibration, is explained to ensure scientific integrity and facilitate method transfer.

Introduction: The "Why" of Elemental Impurity Analysis

Elemental impurities in pharmaceutical products pose a toxicological risk to patients and can originate from various sources, including catalysts used in synthesis, raw materials, manufacturing equipment, and container closure systems. Darifenacin, as an active pharmaceutical ingredient (API), requires rigorous control of these impurities. The ICH Q3D guideline mandates a risk-based approach to assess and control elemental impurities, moving away from older, less specific methods like the heavy metals test (USP <231>).

The primary objective is not merely to detect and quantify these elements but to ensure that their levels in the final drug product do not exceed the established Permitted Daily Exposure (PDE) values. This requires analytical techniques with exceptional detection capabilities, as the concentration limits in the API are often in the parts-per-billion (ppb) range. ICP-MS is the gold standard for this application due to its ability to simultaneously measure a wide range of elements at ultra-trace levels, providing the accuracy and precision demanded by global regulatory bodies.

Risk Assessment for Darifenacin

Before any analytical testing, a risk assessment must be performed as per ICH Q3D to identify which elemental impurities are likely to be present in the Darifenacin drug substance. This assessment considers:

  • Synthetic Route: Catalysts used in the synthesis of Darifenacin (e.g., Palladium, Platinum, Rhodium).

  • Raw Materials: Potential contaminants in starting materials and reagents.

  • Manufacturing Equipment: Leaching from stainless steel reactors, piping, and other equipment (e.g., Chromium, Nickel, Vanadium, Molybdenum).

  • Container Closure System: Potential for leaching from storage containers.

Based on this assessment, a target list of elements for routine testing is established. For the purpose of this protocol, we will focus on the "Big Four" toxic elements (As, Cd, Hg, Pb) and other key catalyst-related or equipment-related elements.

Table 1: ICH Q3D Classification of Elements and Corresponding PDE Limits
ClassElementOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
1As1.51.50.02
1Cd0.50.20.02
1Hg3.00.30.01
1Pb0.50.50.05
2ACo50.50.03
2ANi2020.05
2AV1010.01
2BAg151.50.07
2BAu3030.03
2BPd1010.01
2BPt1010.01
2BRh1010.01
3Cr250250.003
3Cu250250.3
3Mo3030.1
This table is a partial representation. For a complete list, refer to the ICH Q3D Guideline.

Experimental Workflow: From Sample to Result

The analytical workflow is a multi-step process designed to ensure accuracy and prevent contamination. Each stage is critical for the integrity of the final data.

Caption: Workflow for ICP-MS analysis of elemental impurities in Darifenacin.

Detailed Analytical Protocol

This protocol is a validated method for the analysis of Class 1 and 2A/2B elements in Darifenacin.

Materials and Reagents
  • Darifenacin API: Representative sample from a batch.

  • High-Purity Nitric Acid (HNO₃): Trace metal grade (e.g., 67-69%).

  • High-Purity Hydrochloric Acid (HCl): Trace metal grade (e.g., 32-35%). Causality: HCl is crucial for stabilizing certain elements like Mercury (Hg) and Silver (Ag) in solution, preventing their loss through precipitation or adsorption to container walls.

  • Deionized Water: 18.2 MΩ·cm resistivity.

  • Multi-element Standard Solutions: Certified reference materials (CRMs) traceable to NIST.

  • Internal Standard Mix: Containing elements not expected in the sample (e.g., Scandium, Yttrium, Indium, Bismuth) at an appropriate concentration. Causality: Internal standards are added to all samples, blanks, and standards to correct for instrumental drift and matrix-induced signal suppression or enhancement, ensuring analytical robustness.

Sample Preparation: Closed-Vessel Microwave Digestion

Microwave digestion is chosen over hot plate digestion due to its superior efficiency, reduced risk of airborne contamination, and prevention of volatile element loss.

  • Weighing: Accurately weigh approximately 0.25 g of Darifenacin directly into a clean, pre-leached microwave digestion vessel. Record the weight to four decimal places.

  • Acid Addition: Carefully add 5 mL of HNO₃ and 1 mL of HCl to the vessel. Swirl gently to mix.

  • Digestion Program: Seal the vessels and place them in the microwave digestion system. Use a validated program. A typical program is:

    • Ramp to 200 °C over 15 minutes.

    • Hold at 200 °C for 20 minutes.

    • Cool down for at least 20 minutes.

    • Causality: This program ensures the complete oxidation of the organic Darifenacin matrix, which would otherwise interfere with the plasma and cause polyatomic interferences in the ICP-MS analysis.

  • Dilution: After cooling, carefully open the vessel in a fume hood. Quantitatively transfer the clear digestate to a 50 mL volumetric flask.

  • Internal Standard Spiking: Add a precise volume of the internal standard mix to achieve a final concentration of approximately 10 ppb in the solution.

  • Final Volume: Dilute to the 50 mL mark with 18.2 MΩ·cm water and mix thoroughly. The final dilution factor is 200.

  • Preparation of Blanks: A method blank (containing only the acids and reagents) must be prepared with every batch of samples, undergoing the exact same digestion and dilution procedure.

ICP-MS Instrumentation and Method

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

  • Instrument: Agilent 7800/7900 ICP-MS or equivalent.

  • Plasma Conditions:

    • RF Power: 1550 W

    • Nebulizer Gas Flow: ~1.0 L/min

    • Plasma Gas Flow: 15 L/min

  • Sample Introduction:

    • Nebulizer: MicroMist

    • Spray Chamber: Scott-type, cooled to 2 °C. Causality: Cooling the spray chamber reduces the solvent load on the plasma, leading to a more stable plasma and minimizing oxide-based polyatomic interferences (e.g., ¹³⁵Ba¹⁶O⁺ on ¹⁵¹Eu⁺).

  • Collision/Reaction Cell: Helium (He) mode. Causality: He gas is used as a collision gas to mitigate polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺) through Kinetic Energy Discrimination (KED), which is essential for accurate quantification of arsenic at low levels.

  • Acquisition Mode: Spectrum analysis for method development; peak hopping for routine analysis.

Table 2: Recommended Isotopes and Internal Standards
AnalyteIsotope (amu)Internal StandardPotential Interference
Arsenic (As)75Yttrium (89)⁴⁰Ar³⁵Cl⁺
Cadmium (Cd)111, 114Indium (115)⁹⁵Mo¹⁶O⁺
Mercury (Hg)202Bismuth (209)
Lead (Pb)206, 207, 208Bismuth (209)
Palladium (Pd)105, 106Indium (115)⁸⁹Y¹⁶O⁺
Platinum (Pt)195Bismuth (209)
Chromium (Cr)52, 53Scandium (45)⁴⁰Ar¹²C⁺, ³⁵Cl¹⁶O¹H⁺
Nickel (Ni)60Yttrium (89)⁴⁴Ca¹⁶O⁺
Calibration and Quality Control
  • Calibration: Prepare a calibration curve using a blank and at least three calibration standards (e.g., 0.5, 1.0, 5.0, 10.0 ppb). The standards should be matrix-matched (i.e., contain the same concentration of acids as the samples). A linear regression with a correlation coefficient (r²) > 0.999 is required.

  • Quality Control (QC):

    • Continuing Calibration Verification (CCV): Analyze a mid-level standard every 10-15 samples to verify calibration stability (recovery should be within 90-110%).

    • Spike Recovery: Spike a duplicate sample with known amounts of the target analytes (e.g., at 50% and 150% of the target limit). The recovery should be within 70-150% as per USP <233>. Causality: Spike recovery tests the method's accuracy in the specific sample matrix, ensuring there are no unforeseen suppressive or enhancing effects from the digested Darifenacin.

    • Duplicates: Analyze one sample in duplicate for every batch to demonstrate method precision. The Relative Percent Difference (RPD) should be < 20%.

Data Calculation and Reporting

The concentration of each elemental impurity in the original Darifenacin sample is calculated using the following formula:

Concentration (µg/g or ppm) = (Csoln × V) / W

Where:

  • Csoln = Concentration measured by ICP-MS in the analytical solution (µg/L or ppb).

  • V = Final diluted volume of the sample (L).

  • W = Weight of the Darifenacin sample (g).

The final result is then compared against the control threshold, which is calculated based on the PDE and the maximum daily dose of Darifenacin.

Conclusion

This application note provides a robust and reliable methodology for the determination of elemental impurities in Darifenacin API using ICP-MS. The described protocol, grounded in the principles of ICH Q3D and validated according to USP <233> procedures, ensures that the analytical data is accurate, precise, and suitable for regulatory submission. The emphasis on a risk-based approach, proper sample preparation, and the use of internal standards and collision cell technology addresses the key challenges in ultra-trace elemental analysis, guaranteeing the safety and quality of the final drug product.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency. [Link]

  • United States Pharmacopeia (USP). <233> Elemental Impurities—Procedures. USP-NF. [Link]

  • United States Pharmacopeia (USP). <232> Elemental Impurities—Limits. USP-NF. [Link]

  • U.S. Food & Drug Administration (FDA). Elemental Impurities in Drug Products Guidance for Industry. FDA.gov. [Link]

  • Li, G. Elemental Impurities in Drug Products. U.S. Food & Drug Administration (FDA). [Link]

  • Agilent Technologies. The role of internal standards in ICP-MS.[Link]

  • Agilent Technologies. Analysis of Elemental Impurities in Pharmaceutical Materials using the Agilent 7900 ICP-MS. Application Note. [Link]

Application Note: A Comprehensive Guide to Impurity Profiling of Darifenacin in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the impurity profiling of Darifenacin in pharmaceutical dosage forms. Darifenacin, a muscarinic M3 receptor antagonist, is utilized in the treatment of overactive bladder.[1][2] Ensuring the safety and efficacy of Darifenacin formulations necessitates a thorough understanding and control of impurities that may arise during synthesis, formulation, or storage.[1][3] This document outlines the known process-related and degradation impurities of Darifenacin, provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for their separation and quantification, and discusses the critical role of forced degradation studies in developing stability-indicating methods. The methodologies and insights presented herein are grounded in scientific literature and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6]

Introduction: The Criticality of Impurity Profiling for Darifenacin

Darifenacin is a cornerstone in the management of overactive bladder, and its therapeutic success is intrinsically linked to its quality, purity, and safety.[1] Pharmaceutical impurities, even at trace levels, can have a significant impact on the safety and efficacy of the final drug product.[6] Therefore, a robust impurity profiling program is not merely a regulatory requirement but a scientific necessity to ensure patient well-being.[6]

The impurity profile of a drug substance can be complex, comprising a mixture of:

  • Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or degradation products.[3]

  • Inorganic Impurities: These may arise from the manufacturing process and include reagents, ligands, and catalysts.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes.

This guide will focus primarily on the organic impurities of Darifenacin, as they are most likely to be structurally similar to the active pharmaceutical ingredient (API) and potentially share pharmacological or toxicological properties.

Known Impurities of Darifenacin: Structures and Origins

Several process-related impurities and degradation products of Darifenacin have been identified and characterized in the scientific literature.[2][7][8] Understanding the origin of these impurities is fundamental to controlling their formation.

Process-Related Impurities

These impurities are formed during the synthesis of the Darifenacin drug substance. Their presence and levels can be influenced by the synthetic route, reaction conditions, and purification methods.

  • Dimer Impurity: The formation of a dimer impurity has been reported to occur during the final step of Darifenacin synthesis due to an over-reaction.[9]

  • Darifenacin Acid, Desnitrile, Vinyl Phenol, and Ether Impurities: These impurities have been observed during the process development of Darifenacin hydrobromide, particularly during the hydrolysis of a nitrile intermediate.[2]

Degradation Impurities

These impurities are formed due to the degradation of the Darifenacin molecule under the influence of external factors such as light, heat, humidity, acid, and base. Forced degradation studies are instrumental in identifying these potential degradants.[10][11]

  • Oxidative Degradation Products: Darifenacin has been shown to be susceptible to oxidative degradation.[7][12] One identified oxidative degradant is 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C) .[7]

  • Hydrolytic Degradation Products: While some studies suggest Darifenacin is relatively stable to hydrolysis, others have identified degradation products under acidic and basic stress conditions.[7][13]

  • Other Identified Degradants: Other characterized impurities that can arise from both process and degradation pathways include:

    • 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A) [7][8]

    • 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B) [7][8]

    • 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D) [7][8]

The structures of these key impurities are crucial for their identification and for the development of specific analytical methods.

Analytical Methodology: A Robust HPLC Protocol for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of impurities in pharmaceutical products due to its high resolution, sensitivity, and reproducibility.[9] The following protocol is a synthesized and optimized method based on published literature for the impurity profiling of Darifenacin.[7][14]

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection to separate Darifenacin from its known and potential impurities. The choice of a C18 column provides excellent retention and separation of the relatively non-polar Darifenacin and its related substances. The mobile phase composition and gradient are optimized to achieve a good resolution between all peaks of interest within a reasonable run time.

Materials and Reagents
  • Darifenacin Hydrobromide Reference Standard

  • Known Impurity Reference Standards (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Darifenacin dosage forms (tablets)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for Darifenacin and its impurities.
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric AcidThe acidic pH ensures that Darifenacin, a basic compound, is in its ionized form, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient Elution Time (min)% Mobile Phase B
030
2070
2570
2630
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 286 nm or 287 nmWavelength at which Darifenacin and its impurities exhibit significant absorbance.[12][14]
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and instrument sensitivity.
Preparation of Solutions

3.5.1. Buffer Preparation (Mobile Phase A) Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.0 with diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

3.5.2. Diluent Use a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

3.5.3. Standard Stock Solution Accurately weigh and transfer about 10 mg of Darifenacin Hydrobromide Reference Standard into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate to dissolve, and make up to volume with the diluent.

3.5.4. Working Standard Solution Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 100 µg/mL.

3.5.5. Sample Preparation (from Tablets)

  • Weigh and finely powder not fewer than 20 Darifenacin tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Darifenacin and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up to volume with the diluent and mix well.

  • Centrifuge a portion of the solution at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. Inject the Working Standard Solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Data Analysis and Calculation

The amount of each impurity in the sample is calculated using the following formula:

  • Area_impurity: Peak area of the individual impurity in the sample chromatogram.

  • Area_standard: Peak area of Darifenacin in the standard chromatogram.

  • Conc_standard: Concentration of Darifenacin in the standard solution.

  • Conc_sample: Concentration of Darifenacin in the sample solution.

  • Response Factor (RF): The relative response of the impurity compared to the API. If the RF is unknown, it is assumed to be 1.0. For accurate quantification, the RF for each impurity should be determined experimentally.

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance and helps to develop stability-indicating analytical methods.[10][11] These studies involve subjecting the drug to conditions more severe than accelerated stability testing.[11]

Rationale and Regulatory Context

The International Council for Harmonisation (ICH) guidelines recommend performing forced degradation studies to identify potential degradation products and to demonstrate the specificity of the analytical method.[5] This ensures that the analytical procedure can accurately measure the active ingredient in the presence of its degradants.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies on Darifenacin.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis and Characterization cluster_outcome Outcomes API Darifenacin API Solution Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Placebo Placebo Solution Placebo->Acid Placebo->Base Placebo->Oxidation Placebo->Thermal Placebo->Photolytic Formulation Formulation Solution Formulation->Acid Formulation->Base Formulation->Oxidation Formulation->Thermal Formulation->Photolytic HPLC HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Peak_Purity Peak Purity Assessment (PDA Detector) HPLC->Peak_Purity LCMS LC-MS for Mass Identification HPLC->LCMS Method_Validation Validation of Stability-Indicating Method Peak_Purity->Method_Validation NMR NMR for Structural Elucidation LCMS->NMR Degradation_Pathway Elucidation of Degradation Pathways NMR->Degradation_Pathway Packaging_Selection Informing Packaging and Storage Conditions Degradation_Pathway->Packaging_Selection

Caption: Workflow for Forced Degradation Studies of Darifenacin.

Interpreting Forced Degradation Data

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. If significant degradation is observed, the degradation products should be identified and characterized. The developed HPLC method should be able to separate all degradation products from the main peak and from each other, thus demonstrating its stability-indicating nature.

Regulatory Considerations and Impurity Thresholds

The ICH has established guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[4][5] These guidelines define thresholds for reporting, identification, and qualification of impurities.

ThresholdMaximum Daily Dose ≤ 2 g/day Rationale
Reporting Threshold 0.05%The level at or above which an impurity must be reported.[15]
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)The level at or above which an impurity's structure must be identified.[15]
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)The level at or above which an impurity must be qualified for its biological safety.[15]

It is imperative that any impurity exceeding the identification threshold is structurally characterized, and any impurity exceeding the qualification threshold is assessed for its toxicological risk.

Conclusion

The impurity profiling of Darifenacin is a multifaceted process that is integral to ensuring the quality, safety, and efficacy of the final pharmaceutical product. This application note has provided a comprehensive overview of the known impurities of Darifenacin, a detailed and robust HPLC protocol for their analysis, and the critical role of forced degradation studies. By implementing a systematic and scientifically sound approach to impurity profiling, as outlined in this guide, researchers and drug development professionals can confidently meet regulatory expectations and contribute to the delivery of safe and effective medications to patients.

References

  • Current time information in Powys, GB. (n.d.). Google.
  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(13), 3096-3105. Retrieved from [Link]

  • Gorja, D., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(3), 246-261. Retrieved from [Link]

  • Vasantha, V., et al. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Retrieved from [Link]

  • Shinde, V. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Veeprho. Retrieved from [Link]

  • Acharya, S., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. Retrieved from [Link]

  • Rao, P. S., et al. (2014). Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology, 7(10), 1122-1125. Retrieved from [Link]

  • Reddy, G. S., et al. (n.d.). synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Darifenacin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Olsen, B. A., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(11), 4647-4660. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • El-Kassem, M. T., et al. (2018). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. Retrieved from [Link]

  • Jain, P. S., et al. (2012). DENSITOMETRIC EVALUATION OF STABILITY – INDICATING HPTLC METHOD FOR THE ANALYSIS OF DARIFENACIN HYDROBROMIDE IN BULK AND IN TABLET DOSAGE FORM. Analytical Chemistry Letters, 2(1), 51-57. Retrieved from [Link]

  • Gogna, K., et al. (2020). Regulatory aspects of Impurity profiling. ResearchGate. Retrieved from [Link]

  • Alwan, R. M., & Rajab, N. A. (2022). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. Systematic Reviews in Pharmacy, 13(1), 74-81. Retrieved from [Link]

  • FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Darifenacine Aristo 15 mg prolonged release tablets (darifenacine hydrobromide) N. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Shinde, D. D., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5063-5070. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Andersen, A. M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Labyrinth: A Technical Support Guide to the Isolation and Characterization of Polar Darifenacin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Darifenacin and its polar impurities. As researchers, scientists, and drug development professionals, you are acutely aware that ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. This guide is designed to be your in-the-lab resource, providing practical, field-proven insights and troubleshooting strategies for the often-complex task of isolating and characterizing polar impurities in Darifenacin.

Polar impurities present a unique set of analytical challenges. Their high affinity for aqueous mobile phases and potential for strong interactions with stationary phase silanols can lead to a host of chromatographic issues, including poor retention, peak tailing, and co-elution with the main API peak. Furthermore, their structural similarity to the parent drug, coupled with potentially low concentrations and weak UV chromophores, can complicate their characterization.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the "why" behind the "how," empowering you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common polar impurities associated with Darifenacin?

During the synthesis and storage of Darifenacin, several process-related and degradation impurities can form. Some of the known polar impurities include:

  • Darifenacin Acid: Formed through the hydrolysis of the amide group.

  • Darifenacin N-Oxide: An oxidative degradation product.[1][2]

  • Hydrolytic Degradation Products: Darifenacin can degrade under both acidic and basic conditions, leading to various polar degradants.[3]

  • Process-Related Impurities: Depending on the synthetic route, polar impurities such as "darifenacin desnitrile," "darifenacin vinyl phenol," and "darifenacin ether" have been reported.[1]

It is crucial to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and ensure the stability-indicating nature of your analytical method.[2][4]

Q2: Why is it critical to identify and characterize these polar impurities?

Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for the identification and qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). Impurities present above a certain threshold (typically ≥0.10%) must be identified and structurally characterized to assess their potential toxicity.[1][2] Failure to do so can lead to regulatory delays and compromise patient safety.

Troubleshooting Guide: HPLC and Sample Preparation

This section addresses common problems encountered during the high-performance liquid chromatography (HPLC) analysis and sample preparation of polar Darifenacin impurities.

Issue 1: Poor Retention of Polar Impurities in Reversed-Phase HPLC

Q: My polar impurity peaks are eluting at or near the void volume on my C18 column. How can I increase their retention?

A: This is a classic challenge with polar analytes in reversed-phase chromatography. Here’s a systematic approach to improving retention:

Explanation of the Problem: Standard C18 columns rely on hydrophobic interactions between the non-polar stationary phase and the analyte. Highly polar compounds have a strong affinity for the polar mobile phase (typically high in aqueous content) and exhibit minimal interaction with the stationary phase, leading to poor or no retention.

Solutions:

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of both the analyte and the stationary phase silanols significantly impacts retention. For basic impurities, increasing the mobile phase pH can suppress their ionization, making them less polar and more retained on a reversed-phase column. Conversely, for acidic impurities, lowering the pH will suppress their ionization and increase retention.

    • Protocol:

      • Determine the pKa of your target polar impurity.

      • Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in its non-ionized form.

      • Use appropriate buffers (e.g., phosphate, acetate) to maintain a stable pH. Be mindful of buffer solubility in high organic mobile phases.

  • Utilize Polar-Embedded or Polar-Endcapped Columns:

    • Rationale: These columns have a polar functional group embedded within or at the end of the alkyl chain of the stationary phase. This allows the column to be used with highly aqueous mobile phases without the risk of phase collapse (dewetting) and provides an alternative interaction mechanism for polar analytes.[5]

    • Recommendation: Consider screening columns like those with amide or carbamate functionalities.

  • Explore Alternative Chromatographic Modes:

    • Hydrophilic Interaction Chromatography (HILIC):

      • Rationale: HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent. Water acts as the strong eluting solvent.[6]

      • Key Consideration: HILIC can be more complex to implement than reversed-phase, requiring careful column equilibration and mobile phase preparation.[7][8]

    • Mixed-Mode Chromatography (MMC):

      • Rationale: MMC columns possess both reversed-phase and ion-exchange functionalities. This dual retention mechanism is highly effective for separating mixtures of compounds with varying polarities and charge states.[9][10] By adjusting the mobile phase pH and ionic strength, you can modulate both hydrophobic and electrostatic interactions to achieve optimal separation.

Decision Workflow for Improving Retention

G start Poor Retention of Polar Impurity ph_adjust Adjust Mobile Phase pH start->ph_adjust polar_column Use Polar-Embedded/Endcapped Column ph_adjust->polar_column Failure success Adequate Retention Achieved ph_adjust->success Success alt_mode Explore Alternative Modes (HILIC/MMC) polar_column->alt_mode Failure polar_column->success Success alt_mode->success Success fail Retention Still Poor alt_mode->fail Re-evaluate Analyte/Method

Caption: A decision tree for troubleshooting poor retention of polar impurities.

Issue 2: Peak Tailing of Polar Impurities

Q: My polar impurity peaks are showing significant tailing, making accurate integration difficult. What is causing this and how can I fix it?

A: Peak tailing for polar, basic impurities is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.

Explanation of the Problem: Even with endcapping, some free silanol groups remain on the surface of silica-based columns. At mid-range pH, these silanols can be deprotonated and negatively charged, leading to strong electrostatic interactions with positively charged basic analytes. This results in a mixed-mode retention mechanism that causes peak tailing.

Solutions:

  • Mobile Phase Modification:

    • Lower the pH: Operating at a low pH (e.g., pH < 3) protonates the silanol groups, minimizing their interaction with basic analytes.

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte. Caution: TEA can be detrimental to column lifetime and is not ideal for LC-MS applications.

  • Column Selection:

    • Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica that has a lower concentration of acidic silanols.

    • Consider a Hybrid Particle Column: These columns (e.g., bridged-ethyl hybrid) are more resistant to high pH and often exhibit better peak shape for basic compounds.

  • Check for Extra-Column Volume: Ensure that all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak broadening and tailing.

Issue 3: Low UV Response of a Polar Impurity

Q: I suspect there is a polar impurity eluting, but I am not seeing a clear peak with my UV detector. What are my options?

A: It's possible your impurity lacks a strong chromophore, making it difficult to detect with UV-Vis spectroscopy.

Explanation of the Problem: The sensitivity of UV detection is dependent on the molar absorptivity of the analyte at the chosen wavelength. If an impurity does not have a suitable chromophore (e.g., aromatic rings, conjugated double bonds), its UV response may be very weak or non-existent.

Solutions:

  • Optimize UV Wavelength:

    • Protocol:

      • If you have isolated a small amount of the impurity, perform a UV scan to determine its wavelength of maximum absorbance (λmax).

      • If the impurity is not isolated, analyze the sample at a lower wavelength (e.g., 210-220 nm), where many organic molecules have some absorbance. Be aware that baseline noise will be higher at these wavelengths.

  • Employ a Universal Detector:

    • Evaporative Light Scattering Detector (ELSD):

      • Rationale: ELSD is a quasi-universal detector that can detect any analyte that is less volatile than the mobile phase. It is not dependent on the optical properties of the analyte, making it ideal for non-chromophoric impurities.[11][12]

      • Consideration: ELSD response is not linear and depends on the mass of the analyte. It is also incompatible with non-volatile mobile phase additives like phosphate buffers.

    • Charged Aerosol Detector (CAD):

      • Rationale: Similar to ELSD, CAD is a mass-based detector that provides a more uniform response for non-volatile analytes, regardless of their chemical structure.

  • Mass Spectrometry (MS) Detection:

    • Rationale: MS is a highly sensitive and selective detection method that is not dependent on a chromophore. It can provide valuable information about the molecular weight of the impurity, aiding in its identification.[2][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of Polar Impurities

Objective: To isolate and enrich polar impurities from a bulk Darifenacin sample for subsequent HPLC or LC-MS analysis.

Materials:

  • Mixed-mode SPE cartridge (e.g., reversed-phase with strong cation exchange)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium hydroxide (for pH adjustment)

  • SPE vacuum manifold

Procedure:

  • Sample Preparation: Dissolve a known amount of the Darifenacin sample in a minimal amount of a solvent that is weak for the reversed-phase sorbent (e.g., 5% methanol in water). Adjust the pH to ensure the basic Darifenacin is charged (e.g., pH < 4).

  • Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 2-3 cartridge volumes of methanol, followed by 2-3 volumes of water with the same pH as the sample solution. Do not let the sorbent bed go dry.

  • Sample Loading: Load the prepared sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). Both Darifenacin and its polar basic impurities should be retained by the cation exchange mechanism.

  • Washing:

    • Wash 1 (to remove non-polar impurities): Wash the cartridge with a non-polar solvent like hexane or dichloromethane.

    • Wash 2 (to remove less polar basic compounds): Wash with a solvent of intermediate polarity, such as methanol. This step aims to elute some less polar impurities while retaining the more polar ones and the main drug.

  • Elution:

    • Elution of Darifenacin (if desired): Elute the bulk Darifenacin using a mobile phase with a high percentage of organic solvent.

    • Elution of Polar Impurities: Elute the more strongly retained polar basic impurities by using a small volume of a methanolic solution containing a competing base (e.g., 5% ammonium hydroxide in methanol). This will neutralize the charge interaction and release the polar impurities.

  • Analysis: Evaporate the elution solvent and reconstitute the residue in a suitable solvent for HPLC or LC-MS analysis.

Troubleshooting SPE:

  • Low Recovery: Ensure proper conditioning and equilibration. The sample loading flow rate might be too high. The elution solvent may not be strong enough.[13][14][15]

  • Poor Purity: The wash step may not be effective enough. Consider using a stronger wash solvent or an additional wash step with a different solvent.

Protocol 2: Structural Elucidation using LC-MS/MS and NMR

Objective: To characterize the structure of an isolated polar impurity.

Workflow:

  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Infuse the isolated impurity or perform an LC-HRMS analysis (e.g., using a Q-TOF or Orbitrap mass spectrometer).

    • Information Gained: Obtain the accurate mass of the molecular ion. This allows for the determination of the elemental composition (molecular formula).

  • Tandem Mass Spectrometry (MS/MS):

    • Technique: Fragment the molecular ion in the mass spectrometer to obtain a fragmentation pattern.

    • Information Gained: The fragmentation pattern provides clues about the structure of the molecule, such as the presence of specific functional groups and how they are connected.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: If a sufficient amount of the impurity has been isolated (typically >1 mg), dissolve it in a suitable deuterated solvent and acquire a series of NMR spectra.

    • Spectra and Information Gained:

      • ¹H NMR: Provides information about the number and types of protons and their neighboring protons.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the complete structural elucidation of the impurity.[18][19]

Impurity Characterization Workflow

G start Isolated Polar Impurity hrms LC-HRMS Analysis start->hrms msms LC-MS/MS Analysis start->msms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr formula Determine Elemental Composition hrms->formula fragmentation Identify Structural Fragments msms->fragmentation connectivity Establish Atom Connectivity nmr->connectivity structure Propose and Confirm Structure formula->structure fragmentation->structure connectivity->structure

Caption: A workflow for the structural elucidation of an unknown polar impurity.

Quantitative Data Summary

ParameterRecommended Starting Conditions for Polar Impurity Analysis
HPLC Column Polar-embedded C18, HILIC, or Mixed-Mode
Mobile Phase A 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Gradient (HILIC) Start with high %B (e.g., 95%), decrease to elute
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Detector MS, ELSD, or CAD for non-chromophoric impurities
Injection Volume 1 - 5 µL

References

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(12), 2913-2921. Available from: [Link]

  • Vasantha, M., et al. (2013). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 489-492. Available from: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst. Available from: [Link]

  • Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials Blog. Available from: [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. Available from: [Link]

  • Ruciero, E., et al. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 51(10), 633-653. Available from: [Link]

  • BioPharmaSpec. (n.d.). The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. Available from: [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Available from: [Link]

  • Asmari, M., et al. (2016). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. Journal of Chemical and Pharmaceutical Research, 8(8), 864-873. Available from: [Link]

  • Dolan, J. W. (2017). The Most Common Mistakes in Solid-Phase Extraction. LCGC North America, 35(10), 748-753. Available from: [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Available from: [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical Analysis, 13(1), 32-38. Available from: [Link]

  • Perrenoud, A., et al. (2012). Mixed-mode chromatography—A review. LCGC Europe, 25(11). Available from: [Link]

  • Dong, M. W. (2013). Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implications. LCGC North America, 31(8), 612-625. Available from: [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Available from: [Link]

  • BioPharmaSpec. (n.d.). The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. Available from: [Link]

  • Singh, S., & Bakshi, M. (2000). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 34(4), 184-193. Available from: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6). Available from: [Link]

  • Guillarme, D., & Heinisch, S. (2005). Factors Affecting Sensitivity of Evaporative Light Scattering Detection. LCGC Europe, 18(6). Available from: [Link]

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resolving co-eluting peaks in Darifenacin impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Co-eluting Peaks in HPLC

Introduction: The Challenge of Co-elution in Darifenacin Analysis

Darifenacin, a selective M3 muscarinic receptor antagonist, is used to treat overactive bladder.[1] During its synthesis and storage, various impurities can form, including process-related impurities and degradation products.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or higher.[3]

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for impurity profiling due to its versatility and sensitivity.[4][5] However, the structural similarity between Darifenacin and its impurities often leads to a significant analytical hurdle: co-elution , where two or more compounds elute from the chromatography column at the same time, appearing as a single, unresolved peak. This guide provides a systematic approach to troubleshoot and resolve these co-eluting peaks.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses common issues encountered during Darifenacin impurity analysis.

Q1: My chromatogram shows a broad or tailing peak for Darifenacin. What could be the cause?

A1: Peak tailing for basic compounds like Darifenacin is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[6]

  • Quick Fixes:

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing these secondary interactions.[6]

    • Use a Highly Deactivated Column: Employing an end-capped column or a column specifically designed for basic compounds can significantly improve peak shape.[6]

    • Check for Column Contamination: If the tailing appears after several injections, the column may be contaminated. Washing the column with a strong solvent can help.[7]

Q2: I have a peak that I suspect is an impurity, but it's not fully resolved from the main Darifenacin peak. How can I improve the separation?

A2: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your chromatographic system.

  • Initial Steps:

    • Decrease the Gradient Slope: A shallower gradient increases the separation window between peaks.

    • Modify the Mobile Phase Composition: Small changes in the organic modifier (e.g., switching from acetonitrile to methanol or using a combination) can alter selectivity.

    • Adjust the pH: Since Darifenacin and its impurities are ionizable, a small change in mobile phase pH can significantly impact their retention and selectivity.[8][9]

Q3: Forced degradation studies are showing new, unresolved peaks. Where do I start?

A3: Forced degradation studies are designed to identify potential degradation products under stress conditions like acid/base hydrolysis, oxidation, and photolysis.[10][11] Darifenacin is known to be susceptible to acidic hydrolysis and oxidative stress.[12]

  • Systematic Approach:

    • Characterize the Degradants: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This provides clues about their potential structures.[5][13]

    • Optimize Selectivity: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers to achieve separation of the newly formed peaks.

    • Reference Literature: Published studies have identified several process and degradation impurities of Darifenacin, which can serve as a reference.[2]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Peaks

This guide provides a logical workflow for tackling unresolved peaks in your Darifenacin analysis.

Caption: Troubleshooting workflow for co-eluting peaks.

Before modifying your method, it's crucial to confirm that a peak is indeed impure. A Photodiode Array (PDA) detector is invaluable for this.

Protocol: Peak Purity Assessment

  • Acquire Spectral Data: Ensure your PDA detector is set to acquire spectra across the entire peak.

  • Analyze Peak Slices: Compare the UV spectra taken from the upslope, apex, and downslope of the peak of interest.

  • Interpret Results:

    • Pure Peak: The spectra will be identical.

    • Impure Peak: The spectra will show significant differences, indicating the presence of a co-eluting impurity.

Once co-elution is confirmed, systematically adjust chromatographic parameters.

Table 1: Impact of Parameter Adjustments on Peak Resolution

ParameterActionRationalePotential Outcome
Mobile Phase pH Adjust pH by ±0.2 unitsDarifenacin and its impurities are basic compounds. Small pH changes can alter their ionization state and, consequently, their retention times.[8][9]High impact on selectivity. May resolve closely eluting peaks.
Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa)Different organic solvents provide different selectivities due to their unique interactions with the analyte and stationary phase.Can significantly change elution order and improve resolution.
Gradient Slope Decrease the rate of change of organic solventA shallower gradient increases the time analytes spend interacting with the stationary phase, allowing for better separation.Improved resolution, but longer run times.
Column Temperature Increase or decrease by 5-10°CTemperature affects mobile phase viscosity and mass transfer kinetics. It can also influence selectivity.May improve peak shape and resolution.
Flow Rate Decrease the flow rateLowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution.Improved resolution, but longer run times and broader peaks.
Guide 2: Advanced Strategies for Stubborn Co-elutions

If initial method adjustments fail, more advanced techniques may be necessary.

The choice of stationary phase is a powerful tool for altering selectivity.

Table 2: Alternative Stationary Phases for Darifenacin Analysis

Stationary PhaseCharacteristicsBest For
C8 Less hydrophobic than C18.Can provide different selectivity for structurally similar compounds.
Phenyl-Hexyl Offers π-π interactions.Useful for separating aromatic compounds, which are present in Darifenacin and its impurities.
Chiral Stationary Phase (CSP) Designed to separate enantiomers.Darifenacin has a chiral center, and a CSP may be necessary to separate its enantiomers or diastereomeric impurities.[14][]

Understanding the nature of your impurities is key to separating them. Forced degradation studies, as mandated by ICH guidelines, can help in this process.[11][16]

Protocol: Basic Forced Degradation Study

  • Prepare Solutions: Dissolve Darifenacin in solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative).

  • Stress Samples: Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralize and Analyze: Neutralize the acidic and basic samples before injecting them into the HPLC system.

  • Identify Degradants: Use LC-MS to identify the m/z of the new peaks, which helps in proposing their structures.[2][17]

Caption: Workflow for forced degradation studies.

Part 3: Causality and Scientific Principles

Why does pH matter so much for Darifenacin?

Darifenacin is a basic compound containing a tertiary amine. The pKa of this amine is crucial. When the mobile phase pH is close to the pKa, the molecule can exist in both its ionized and non-ionized forms.[8] This can lead to peak broadening or splitting.[9] By adjusting the pH to be at least 2 units away from the pKa, you ensure that Darifenacin and its basic impurities are in a single, stable ionic state, leading to sharper, more symmetrical peaks.

The Role of the Stationary Phase

Standard C18 columns are excellent for general-purpose reversed-phase chromatography. However, the underlying silica can have acidic silanol groups that interact strongly with basic analytes like Darifenacin, causing peak tailing.[6] This is why "end-capping" (reacting the residual silanols) or using phases like phenyl-hexyl, which offer alternative interaction mechanisms (π-π stacking), can be so effective in improving peak shape and changing selectivity.

Conclusion

Resolving co-eluting peaks in Darifenacin impurity analysis is a methodical process of elimination and optimization. By starting with a confirmation of peak impurity, followed by a systematic adjustment of chromatographic parameters, researchers can achieve the necessary resolution for accurate quantification. For particularly challenging separations, exploring alternative column chemistries and leveraging data from forced degradation studies are powerful strategies. This guide provides the foundational knowledge and practical steps to confidently tackle these analytical challenges, ensuring the quality and safety of Darifenacin drug products.

References

  • Thomas, S. et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(15), 3571-3582. [Link]

  • Veeprho. (2023). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. [Link]

  • Srinivas, K. et al. (2009). synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155.
  • SynThink Research Chemicals. (n.d.). Darifenacin EP Impurities & USP Related Compounds. [Link]

  • Acharya, S. et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Resolution. [Link]

  • Tuzimski, T. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. [Link]

  • ACD/Labs. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Pharmaceutical Technology. (2012). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. [Link]

  • Al-Tamimi, A. M. (2018). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. [Link]

  • Nazeerunnisa, M. et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. [Link]

  • Christie, W.W. (1992). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Pharmaffiliates. (n.d.). Darifenacin-impurities. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chiral Separation. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Veeprho. (2020). The Creation and Separation of Impurities. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • ResearchGate. (2006). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

  • ResearchGate. (2025). Review on strategies for analysis of some Structurally Related Pharmaceutical Compounds: Approach to forced degradation, degradation kinetics and impurity profiling of drugs. [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?. [Link]

  • Research Journal of Pharmacy and Technology. (2014). Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • ACS Publications. (1985). Preparative resolution of racemates on a chiral liquid chromatography column. The Journal of Organic Chemistry, 50(26), 5446-5448. [Link]

  • MedCrave online. (2016). Forced degradation studies. [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

Sources

Technical Support Center: Enhancing LC-MS Sensitivity for Trace-Level Darifenacin Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of detecting and quantifying trace-level degradants of Darifenacin using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. Our approach is rooted in a deep understanding of the analytical instrumentation and the physicochemical properties of the molecules involved.

Troubleshooting Guide: A Symptom-Based Approach

When faced with sensitivity issues in your LC-MS analysis of Darifenacin degradants, a systematic approach to troubleshooting is crucial. This guide is structured to help you diagnose and resolve problems based on the symptoms you observe in your data.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Sensitivity for Darifenacin Degradants symptom Identify Primary Symptom start->symptom no_signal Low or No Analyte Signal symptom->no_signal No peak or S/N < 3 high_noise High Background Noise symptom->high_noise Baseline is noisy or elevated poor_peak Poor Peak Shape or Resolution symptom->poor_peak Broad, tailing, or co-eluting peaks check_ms Step 1: Verify MS Performance & Settings no_signal->check_ms high_noise->check_ms check_lc Step 2: Evaluate LC Conditions poor_peak->check_lc check_ms->check_lc MS is optimal solution_ms Optimize Ion Source & MS Parameters check_ms->solution_ms MS needs optimization check_sample Step 3: Assess Sample Preparation check_lc->check_sample LC is optimal solution_lc Refine Mobile Phase & Gradient check_lc->solution_lc LC needs optimization solution_sample Improve Sample Cleanup & Concentration check_sample->solution_sample Sample prep is inadequate end Resolution: Sensitive & Robust Method solution_ms->end solution_lc->end solution_sample->end

Caption: A systematic workflow for troubleshooting poor LC-MS sensitivity.

Issue 1: Low or No Signal for Degradant Peaks

The inability to detect your target degradants is a common and frustrating issue. This is often a multifaceted problem that can originate from the mass spectrometer, the liquid chromatograph, or the sample itself.

Question: Have you confirmed the mass spectrometer is functioning correctly and tuned for your analytes?

Answer: Before investigating other potential causes, it's essential to verify the health of your MS system. An untuned or dirty instrument will invariably lead to poor sensitivity.

  • Causality: The process of tuning and calibration is crucial to guarantee analysis repeatability across LC-MS instruments and labs.[1] By calibrating the spectrometer, you can be confident that the detected mass of an ion will agree with its true mass.[1] Likewise, tuning the MS will give you confidence in the signal response.[1]

  • Troubleshooting Steps:

    • Perform an instrument calibration and tune: Use the manufacturer's recommended calibration solution to ensure mass accuracy and resolution are within specification.[1]

    • Infuse a standard: Prepare a solution of your Darifenacin standard or a known degradant at a reasonable concentration (e.g., 100 ng/mL) and directly infuse it into the mass spectrometer. This bypasses the LC system and confirms that the analyte can be ionized and detected.

    • Check for ion source contamination: A dirty ion source can significantly reduce ionization efficiency.[2] Inspect and clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's guidelines.[3]

Question: Are your electrospray ionization (ESI) source parameters optimized for trace-level Darifenacin degradants?

Answer: The ESI process is highly dependent on a number of parameters that must be carefully optimized for your specific analytes and flow rate. The easiest and most effective way to improve sensitivity is through optimization of the ionization source conditions to ensure maximum production and transfer of gas-phase ions into the MS system.[4]

  • Causality: Darifenacin and its potential degradants are polar molecules, making them amenable to ESI. However, efficient ionization at low concentrations requires a delicate balance of gas flows, temperatures, and voltages to facilitate the transition from a liquid droplet to a gas-phase ion.

  • Optimization Protocol:

    • Flow Rate Considerations: ESI is most efficient at lower flow rates.[1] If your current method uses a high flow rate (e.g., > 0.5 mL/min), consider switching to a smaller internal diameter column (e.g., 2.1 mm) and a lower flow rate (e.g., 0.2-0.4 mL/min) to improve ionization efficiency.[1]

    • Systematic Parameter Optimization: Using a flow injection analysis (FIA) setup with your analyte of interest, systematically vary the following parameters to maximize the signal intensity:

      • Nebulizing Gas Flow: This gas aids in the formation of fine droplets. Too low a flow will result in poor nebulization, while too high a flow can cool the ESI plume and hinder desolvation.[1]

      • Drying Gas Flow and Temperature: These parameters are crucial for solvent evaporation. Optimize for a stable and high signal without causing thermal degradation of your analytes.

      • Capillary Voltage: This voltage is applied to the ESI needle and is critical for generating a stable spray. Typical values are in the range of 3-5 kV for positive ion mode.

      • Fragmentor/Nozzle Voltage: This voltage can be increased to induce in-source fragmentation, which can be useful for structural confirmation, but for maximum sensitivity of the precursor ion, it should be optimized to minimize fragmentation.

Table 1: Typical Starting ESI Parameters for Darifenacin Analysis

ParameterRecommended Starting ValueRationale
Ionization ModePositiveDarifenacin contains a tertiary amine that is readily protonated.
Capillary Voltage4.0 kVA good starting point for most small molecules in positive ESI.
Nebulizer Gas (N2)35 psiProvides efficient nebulization at typical analytical flow rates.
Drying Gas (N2) Flow10 L/minFacilitates desolvation without excessive cooling of the ESI plume.
Drying Gas Temperature325 °CPromotes solvent evaporation for efficient ion formation.
Fragmentor Voltage120 VBalances ion transmission with minimal in-source fragmentation.

Issue 2: High Background Noise

High background noise can obscure your low-level degradant peaks, leading to a poor signal-to-noise ratio (S/N) and consequently, a high limit of detection (LOD).

Question: Have you identified the source of the high background?

Answer: High background can be chemical or electronic in nature. Identifying the source is the first step to mitigating it.

  • Causality: A noisy baseline can be due to dirty solvents, unfiltered samples, detector issues, or electronic interference.[2] High baseline noise lowers system sensitivity, making it harder to detect some compounds, especially at lower concentrations.[2]

  • Troubleshooting Steps:

    • Solvent and Mobile Phase Check: Use only high-purity, LC-MS grade solvents and fresh additives (e.g., formic acid, ammonium formate).[5] Contaminants in your mobile phase are a common source of high background.

    • System Contamination: If the background is consistently high, even with fresh mobile phases, your LC system may be contaminated. "Steam cleaning" the system overnight with a high organic composition at a moderate flow rate can help remove contaminants.[6]

    • Run a Blank Gradient: Inject a blank (mobile phase) and observe the total ion chromatogram (TIC). If you see specific peaks or a rising baseline during the gradient, it points to contamination in your LC system or mobile phases.

    • Check for Electronic Noise: If the noise is erratic and non-reproducible, it could be electronic. Ensure the instrument has a stable power supply and is properly grounded.

Issue 3: Poor Peak Shape and Resolution

Poor chromatography will negatively impact sensitivity by causing peak broadening, which reduces peak height and S/N.

Question: Is your chromatography optimized for the separation of Darifenacin and its potentially more polar degradants?

Answer: Darifenacin is susceptible to oxidative degradation, which can introduce polar functional groups to the molecule.[7] These more polar degradants may not be well-retained or may exhibit poor peak shape on standard C18 columns.

  • Causality: Chromatographic methods should be designed to achieve the maximum selectivity for the chosen analytes.[8] Poor peak shape can be caused by secondary interactions with the stationary phase, mismatched solvent strength between the sample and mobile phase, or column overload.

  • Troubleshooting Steps:

    • Mobile Phase pH: Darifenacin has a basic nitrogen, and its retention will be pH-dependent. Ensure your mobile phase pH is at least 2 pH units away from the pKa of your analytes to ensure a consistent ionization state and good peak shape. Using a mobile phase with a low concentration of formic acid (e.g., 0.1%) is a good starting point.

    • Column Selection: If you are observing poor retention and peak shape for early-eluting degradants, consider a column with a different selectivity. A polar-embedded C18 or a phenyl-hexyl column can provide alternative selectivity and better retention for more polar compounds.

    • Gradient Optimization: A shallow gradient can improve the resolution between closely eluting peaks. Experiment with different gradient slopes and durations to optimize the separation.

    • Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase to prevent peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are the best sample preparation techniques for enriching trace-level Darifenacin degradants?

A1: For trace-level analysis, a sample preparation step that includes both cleanup and pre-concentration is often necessary.[9] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[10][11]

  • Recommended SPE Protocol:

    • Sorbent Selection: A mixed-mode cation exchange SPE sorbent is ideal for Darifenacin and its degradants, as it can retain the basic parent compound and its degradants through both hydrophobic and ionic interactions.

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the sample, which has been pre-treated (e.g., diluted, pH adjusted).

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unretained impurities.

    • Elution: Elute the analytes with a small volume of a strong organic solvent containing a modifier to disrupt the ionic interactions (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase. This step achieves the pre-concentration.

Q2: How can I minimize matrix effects when analyzing Darifenacin degradants in a complex matrix like a formulation?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS.[12] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes.[12]

  • Strategies to Mitigate Matrix Effects:

    • Effective Sample Cleanup: As described above, a thorough sample preparation procedure like SPE is the first line of defense against matrix effects.

    • Chromatographic Separation: Optimize your LC method to separate the degradants from the majority of the matrix components.

    • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it will be affected in the same way as the analyte.

    • Matrix-Matched Calibrants: If an internal standard is not available, preparing your calibration standards in a blank matrix extract can help to compensate for matrix effects.[12]

Q3: What are the regulatory expectations for reporting and identifying degradation products?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines for impurities in new drug substances (Q3A) and new drug products (Q3B).[13]

  • ICH Thresholds:

    • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Darifenacin (15 mg), this would be 0.1%.[14][15]

    • Identification Threshold: The level at which the structure of an impurity must be determined. For a 15 mg daily dose, this is 0.2%.[15]

    • Qualification Threshold: The level at which an impurity must be assessed for its toxicological effects. For a 15 mg daily dose, this is 0.2% or 1 mg total daily intake, whichever is lower.[15]

Q4: My MS signal is drifting over the course of an analytical run. What could be the cause?

A4: Signal drift can be caused by several factors, including:

  • Changes in the ESI spray: This can be due to a partially clogged ESI needle or fluctuations in the solvent delivery from the LC pump.

  • Contamination buildup: The ion source can become progressively dirtier during a run, leading to a decrease in signal.

  • Temperature fluctuations: Ensure the laboratory environment is temperature-controlled, as this can affect both the LC and MS systems.

  • Mobile phase degradation: Some mobile phase additives can degrade over time. Prepare fresh mobile phases daily.

References

  • Incognito. (2019, February 6). Tips to Boost Your Trace Analysis Skills. LCGC International. [Link]

  • Kota, A. (2025, August 5). Importance of LCMS in Forced Degradation Studies for new Chemical Entities.
  • Reddy, G. V. S., et al. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst (RSC Publishing).
  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. (2025, June 27). PMC - NIH.
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent.
  • Dolan, J. W. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA).
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2024, February 1). PubMed.
  • How to reduce high background noise in an LC MS/MS experiment?. (2015, February 23).
  • Guide to achieving reliable quantit
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Optimization of ESI at Capillary LC Flow Rates for Efficient Quantit
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030. (n.d.). PubChem.
  • Krynitsky, A. J. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • High background after preventative maintenance. (2020, May 6).
  • Trace Level Impurities in Pharmaceuticals. (n.d.).
  • Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). (n.d.). PMC - NIH.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Trace analysis of polar pharmaceuticals in wastewater by LC-MS-MS: comparison of membrane bioreactor and activ
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2025, August 9).
  • Darifenacin. (n.d.). Wikipedia.
  • Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate M
  • Advanced Strategies to Improve Detection Limits in Chrom
  • Quality Guidelines. (n.d.). ICH.
  • Sample preparation in analysis of pharmaceuticals. (n.d.).
  • Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions. (2020, November 13).
  • Darifenacin HBr | UK-88525 | 133099-07-7 | M3 muscarinic acetylcholine receptor. (n.d.). MedKoo.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.).
  • Advanced LC×LC–MS Technique for Food Analysis: Insight into Natural Products. (2023, June 21).
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH.
  • Darifenacin: Package Insert / Prescribing Information / MOA. (2025, November 22). Drugs.com.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25).
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. (n.d.). Academia.edu.
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.).
  • Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
  • darifenacin | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

Technical Support Center: Strategies to Control the Formation of Darifenacin Dimer Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the formation of the Darifenacin dimer impurity, a critical challenge in the synthesis and manufacturing of this active pharmaceutical ingredient (API). Our goal is to equip you with the scientific understanding and practical methodologies to control and minimize this impurity, ensuring the quality and safety of your final product.

Understanding the Darifenacin Dimer Impurity

The Darifenacin dimer is a process-related impurity that can arise during the synthesis of Darifenacin. Its formation is primarily attributed to a condensation reaction, particularly involving the key intermediate 5-(2-bromoethyl)-2,3-dihydrobenzofuran. The presence of this and other impurities is a significant concern as it can impact the quality and safety of the drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) have stringent guidelines requiring the identification and characterization of any impurity present at a level of 0.10% or higher.[1]

This guide will walk you through the mechanistic pathways of dimer formation and, more importantly, provide actionable strategies to mitigate its presence throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Darifenacin dimer formation?

A1: The formation of the Darifenacin dimer is predominantly a result of a side reaction during the synthesis process.[2] It is understood to be a condensation reaction where a second molecule of an intermediate, such as 5-(2-bromoethyl)-2,3-dihydrobenzofuran, reacts with the Darifenacin molecule.[2] This reaction is often promoted by certain process parameters.

Q2: At what stage of the synthesis is the dimer impurity most likely to form?

A2: The dimer impurity is most likely to form during the condensation step where the pyrrolidine ring of a Darifenacin precursor is alkylated with the dihydrobenzofuran moiety. High temperatures and the presence of a strong base during this step can accelerate the formation of the dimer.

Q3: What analytical techniques are recommended for detecting and quantifying the Darifenacin dimer impurity?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for both detecting and quantifying the Darifenacin dimer impurity.[2][3] Other valuable techniques for identification and structural elucidation include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Troubleshooting Guide: Controlling Dimer Formation

This section provides a systematic approach to troubleshooting and controlling the formation of the Darifenacin dimer impurity during your experiments.

Issue 1: High Levels of Dimer Impurity Detected in the Crude Reaction Mixture

High levels of the dimer in the initial product are a clear indication that the reaction conditions are favoring the side reaction. Here’s how to address this:

Root Cause Analysis:

  • Excessive Reaction Temperature: Elevated temperatures can provide the activation energy needed for the dimerization side reaction to compete with the main reaction.

  • High Concentration of Base: A high concentration of a strong base, such as potassium hydroxide, can promote side reactions, including dimerization.[1]

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can leave unreacted intermediates that are prone to dimerization.

  • Inappropriate Solvent Choice: The polarity and proticity of the solvent can influence the reaction pathway and the solubility of intermediates, potentially leading to increased dimer formation.

Corrective and Preventive Actions (CAPA):

  • Optimize Reaction Temperature:

    • Recommendation: Gradually decrease the reaction temperature in increments of 5-10°C and monitor the impurity profile by in-process HPLC analysis. A study on the synthesis of Darifenacin impurities noted that reactions were maintained at 100-105°C for an extended period, which could contribute to impurity formation.[1]

    • Causality: Lowering the temperature can selectively slow down the rate of the undesired dimerization reaction more than the desired main reaction, thus improving the product-to-impurity ratio.

  • Adjust Base Concentration and Type:

    • Recommendation: Reduce the molar equivalents of the base used. Consider screening alternative, milder bases (e.g., potassium carbonate, triethylamine) to assess their impact on dimer formation. Research has shown that high concentrations of potassium hydroxide (up to 50 equivalents) can lead to the formation of various impurities.[1]

    • Causality: A less harsh basic environment can minimize the deprotonation events that may initiate or catalyze the dimerization pathway.

  • Fine-tune Reactant Stoichiometry:

    • Recommendation: Carefully control the molar ratio of the reactants. A slight excess of the pyrrolidine-containing starting material relative to the bromo-intermediate may help to ensure the latter is consumed efficiently in the desired reaction, leaving less available for dimerization.

    • Causality: By ensuring the limiting reagent is the one prone to dimerization, its concentration is kept low throughout the reaction, thereby reducing the statistical probability of a dimerization event occurring.

  • Solvent Screening:

    • Recommendation: Evaluate a panel of solvents with varying polarities. While 2-Butanol has been used, exploring other high-boiling point polar aprotic solvents like DMF or DMSO, or even non-polar solvents like toluene, could alter the reaction kinetics in favor of the desired product.

    • Causality: The solvent can influence the solvation of reactants and transition states. A solvent that better solvates the transition state of the desired reaction over the dimerization reaction will selectively accelerate the formation of Darifenacin.

Issue 2: Dimer Impurity Co-elutes or is Difficult to Separate from the Main Product Peak in HPLC

Challenges in analytical separation can hinder accurate quantification and subsequent purification efforts.

Troubleshooting the Analytical Method:

  • Method Optimization:

    • Recommendation: Adjust the HPLC method parameters. This includes modifying the mobile phase composition (e.g., changing the organic modifier, altering the buffer pH or concentration), changing the column chemistry (e.g., C18, C8, Phenyl-Hexyl), or adjusting the gradient profile.

    • Causality: The dimer, having a different structure and polarity compared to Darifenacin, will interact differently with the stationary and mobile phases. Systematic optimization of these parameters will enhance the resolution between the two peaks.

Issue 3: Difficulty in Removing the Dimer Impurity During Purification

If the dimer has already formed, effective purification is essential to meet the stringent purity requirements for an API.

Purification Strategies:

  • Column Chromatography:

    • Protocol: Flash column chromatography using silica gel is a viable option for removing the dimer impurity.[1] A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate-hexanes) and gradually increasing the polarity with a more polar solvent (e.g., methanol-dichloromethane), can effectively separate the components.[1]

    • Causality: The difference in polarity between Darifenacin and its dimer allows for differential adsorption onto the silica gel. The more polar component will have a stronger interaction with the stationary phase and will elute later.

  • Crystallization:

    • Protocol: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical. A solvent system should be identified where Darifenacin has high solubility at elevated temperatures and low solubility at room temperature or below, while the dimer impurity remains soluble at lower temperatures.

    • Causality: This temperature-dependent solubility differential allows for the selective crystallization of the pure Darifenacin upon cooling, leaving the dimer impurity behind in the mother liquor.

Visualizing the Workflow: From Synthesis to Purification

To provide a clearer understanding of the process and the points at which dimer formation can be controlled, the following workflow diagram is provided.

Darifenacin_Workflow cluster_synthesis Synthesis Stage cluster_control Control Points for Dimer Formation cluster_purification Purification Stage cluster_removal Dimer Removal Techniques cluster_analysis Analytical Monitoring Reactants Starting Materials Reaction Condensation Reaction Reactants->Reaction Process Parameters (Temp, Base, Stoichiometry, Solvent) Crude Crude Darifenacin Reaction->Crude Control_Temp Temperature Optimization Reaction->Control_Temp Control_Base Base Selection & Concentration Control Reaction->Control_Base Control_Stoich Stoichiometric Ratio Adjustment Reaction->Control_Stoich Control_Solvent Solvent Screening Reaction->Control_Solvent Purification Purification Crude->Purification Analysis In-Process & Final Product Analysis (HPLC, LC-MS) Crude->Analysis Impurity Profiling Pure_API Pure Darifenacin API Purification->Pure_API Removal_Chrom Column Chromatography Purification->Removal_Chrom Removal_Cryst Crystallization Purification->Removal_Cryst Pure_API->Analysis Purity Confirmation

Caption: Workflow for Darifenacin synthesis, highlighting control points for dimer impurity formation and subsequent purification strategies.

Data Summary: Key Parameters and Their Impact

ParameterImpact on Dimer FormationRecommended Action
Temperature High temperatures increase dimer formation.Optimize for the lowest effective temperature.
Base Concentration High concentrations of strong bases promote dimerization.Reduce base equivalents; screen for milder bases.
Stoichiometry Excess of the bromo-intermediate can lead to dimerization.Use a slight excess of the pyrrolidine reactant.
Solvent Can influence reaction selectivity.Screen solvents of varying polarities.

Conclusion

Controlling the formation of the Darifenacin dimer impurity is a multifaceted challenge that requires a systematic and scientifically grounded approach. By carefully optimizing reaction conditions—specifically temperature, base concentration, and stoichiometry—and employing robust purification techniques like column chromatography and crystallization, researchers can significantly reduce the levels of this critical impurity. This guide serves as a practical resource to troubleshoot and overcome the challenges associated with Darifenacin synthesis, ultimately contributing to the development of a high-quality and safe pharmaceutical product.

References

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155.
  • Gupta, P. B., et al. (2017). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF DIMER IMPURITIES IN ANTIMUSCARINIC AGENT DARIFENACIN HYDROBROMIDE. World Journal of Pharmaceutical Research, 6(8), 1145-1155.
  • Veeprho. (2023). Dimer impurity identification in darifenacin hydrobromide. Veeprho Laboratories Pvt. Ltd. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Guide for Darifenacin Stability-Indicating Methods

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Darifenacin stability-indicating methods. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analytical testing of Darifenacin. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

This guide is structured to address issues from the most frequently encountered to more complex scenarios, ensuring you can quickly find the solutions you need.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues that can arise during the routine analysis of Darifenacin using stability-indicating HPLC methods.

Q1: Why am I seeing significant peak tailing for my Darifenacin peak?

Peak tailing is a common issue when analyzing basic compounds like Darifenacin.[1][2] The primary cause is often secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[3][4][5][6]

  • Quick Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (ideally 2 pH units below the pKa of Darifenacin) can help to protonate the silanol groups, reducing unwanted interactions.[4][6]

    • Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column specifically designed for the analysis of basic compounds.

    • Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase to block the active silanol sites.

Q2: My Darifenacin peak is fronting. What could be the cause?

Peak fronting, where the peak is asymmetrical with a leading edge, can be indicative of several issues.[1]

  • Plausible Causes & Solutions:

    • Column Overload: Injecting too much sample can saturate the column, leading to fronting.[1][7] Try reducing the injection volume or the concentration of your sample.

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.[3][7] Whenever possible, dissolve your sample in the mobile phase.[8]

    • Column Degradation: A physical collapse of the column bed or the formation of a void at the column inlet can also lead to fronting.[2] This is less common with modern, well-packed columns but can occur after extended use or physical shock.[2]

Q3: I'm observing baseline noise and drift. How can I get a stable baseline?

A noisy or drifting baseline can interfere with accurate integration and quantification of peaks.[9]

  • Common Culprits & Corrective Actions:

    • Mobile Phase Issues: Ensure your mobile phase solvents are of high purity (HPLC grade), properly degassed, and freshly prepared.[8][10] Air bubbles in the system are a frequent cause of baseline noise.[10]

    • Contaminated System: A contaminated detector cell, column, or guard column can lead to baseline instability.[10][11] Flush the system with a strong solvent to remove contaminants.[10][12]

    • Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.[8] Using a column oven is highly recommended for stable retention times and baselines.[10]

Q4: The resolution between Darifenacin and its degradation products is poor. What should I do?

In a stability-indicating method, adequate resolution between the parent drug and its degradation products is critical.[13]

  • Strategies for Improving Resolution:

    • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity (e.g., a phenyl or cyano column).

    • Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[14]

Part 2: Detailed Troubleshooting Guide

This section delves deeper into complex issues, providing a systematic approach to problem-solving, complete with experimental protocols and visual aids.

Systematic Troubleshooting Workflow

When encountering an issue, it's crucial to follow a logical, step-by-step process to identify and resolve the problem. Avoid changing multiple parameters at once, as this can obscure the root cause.[8]

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_sytem_suitability Review System Suitability Test (SST) Data start->check_sytem_suitability check_method_parameters Verify Method Parameters (e.g., Flow Rate, Wavelength) check_sytem_suitability->check_method_parameters isolate_component Isolate the Problematic Component (Column, Mobile Phase, Instrument) check_method_parameters->isolate_component diagnose_cause Diagnose the Root Cause isolate_component->diagnose_cause implement_solution Implement Corrective Action diagnose_cause->implement_solution verify_fix Verify Solution with SST implement_solution->verify_fix end Problem Resolved verify_fix->end Resolution_Optimization start Poor Resolution optimize_gradient Optimize Gradient Profile start->optimize_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_gradient->change_solvent If still poor end Resolution Achieved optimize_gradient->end If successful adjust_temp Adjust Column Temperature change_solvent->adjust_temp If still poor change_solvent->end If successful change_column Select a Different Column Chemistry adjust_temp->change_column If still poor adjust_temp->end If successful change_column->end

Sources

Technical Support Center: Minimizing On-Column Degradation of Darifenacin During HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Darifenacin. This resource is designed to provide in-depth, practical solutions to a common challenge in the HPLC analysis of this potent M3 muscarinic receptor antagonist: on-column degradation. As a tertiary amine, Darifenacin is susceptible to interactions with the stationary phase and degradation under certain mobile phase conditions, leading to inaccurate quantification, poor peak shapes, and the appearance of artifactual peaks.

This guide moves beyond generic advice to offer a scientifically grounded, experience-driven framework for understanding, troubleshooting, and ultimately preventing the on-column degradation of Darifenacin.

Part 1: Understanding the Problem - The Chemistry of Darifenacin Degradation in HPLC

Before troubleshooting, it's crucial to understand the underlying mechanisms that can lead to the degradation of Darifenacin on an HPLC column.

The Role of Silanol Groups

Most reversed-phase HPLC columns are packed with silica particles that have been chemically modified, typically with C8 or C18 alkyl chains. However, the derivatization process is never 100% complete, leaving residual silanol groups (Si-OH) on the silica surface. These silanol groups are the primary culprits in the on-column degradation and poor chromatography of basic compounds like Darifenacin.

There are different types of silanol groups, with solitary, acidic silanols being the most problematic.[1] At typical mobile phase pH values (above 3), these silanols can become ionized (Si-O-), creating negatively charged sites that can interact with the protonated, positively charged tertiary amine of Darifenacin. This interaction can lead to:

  • Peak Tailing: Strong, non-specific interactions cause a portion of the analyte molecules to be retained longer than the main band, resulting in asymmetrical peaks.[2][3]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the analyte does not elute from the column, leading to a loss of recovery.

  • Catalytic Degradation: The acidic nature of the silanol groups can catalyze the degradation of sensitive molecules like Darifenacin, especially under elevated temperatures.

Caption: Interaction of protonated Darifenacin with ionized silanol groups.

Forced Degradation Studies: Insights into Darifenacin's Stability

Forced degradation studies are invaluable for understanding the intrinsic stability of a drug substance. For Darifenacin, these studies have revealed that it is particularly susceptible to:

  • Acidic Hydrolysis: Significant degradation occurs under strong acidic conditions.[4][5] This suggests that mobile phases with low pH, while beneficial for protonating the analyte and minimizing silanol interactions, could potentially lead to hydrolytic degradation if not carefully controlled.

  • Oxidative Degradation: Darifenacin is also prone to oxidation.[4][6] The tertiary amine is a likely site for oxidation, potentially forming an N-oxide derivative. This is a critical consideration, as dissolved oxygen in the mobile phase or metal contaminants in the HPLC system can promote on-column oxidation.

Conversely, Darifenacin has been shown to be relatively stable under basic, neutral, thermal, and photolytic stress conditions.[4][5][6]

Part 2: Troubleshooting Guide - A Q&A Approach

This section addresses specific problems you might encounter during the HPLC analysis of Darifenacin.

Q1: I'm observing significant peak tailing for my Darifenacin peak. What's causing this and how can I fix it?

A1: Peak tailing for basic compounds like Darifenacin is a classic sign of secondary interactions with acidic silanol groups on the column.[2][3] Here’s a systematic approach to troubleshoot this issue:

  • Step 1: Evaluate Your Mobile Phase pH.

    • The Rationale: At a low pH (typically 2.5-3.5), the majority of silanol groups will be protonated (Si-OH) and therefore neutral, minimizing ionic interactions with the protonated Darifenacin.

    • Action: If your current mobile phase pH is above 4, try lowering it. A phosphate or formate buffer at pH 3.0 is a good starting point. Be mindful that very low pH can also promote acid hydrolysis.

  • Step 2: Introduce a Competing Base.

    • The Rationale: A small concentration of a basic additive, like triethylamine (TEA), in the mobile phase can effectively "mask" the active silanol sites. The TEA will preferentially interact with the silanols, reducing their availability to interact with Darifenacin.[7][8][9]

    • Action: Add a low concentration of TEA to your mobile phase. A typical starting concentration is 0.1% (v/v). You may need to optimize this concentration, as excessive TEA can alter selectivity and potentially damage the column at higher pH values.[10]

  • Step 3: Assess Your Column Choice.

    • The Rationale: Not all C18 columns are created equal. Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity.

    • Action: If you are using an older "Type A" silica column, consider switching to a modern "Type B" high-purity, end-capped column. Columns with embedded polar groups can also provide shielding of silanol groups.

Caption: Troubleshooting workflow for peak tailing.

Q2: I'm seeing extra peaks in my chromatogram that are not present in my standard. Could this be on-column degradation?

A2: Yes, the appearance of unexpected peaks is a strong indicator of on-column degradation.[11] Here's how to investigate and resolve this:

  • Step 1: Identify the Potential Degradant.

    • The Rationale: As established from forced degradation studies, Darifenacin is prone to oxidative and acidic degradation. The most common degradant is likely the N-oxide.

    • Action: If you have access to LC-MS, analyze the unexpected peak to determine its mass. The N-oxide of Darifenacin will have a mass 16 Da higher than the parent compound.

  • Step 2: Investigate Oxidative Degradation.

    • The Rationale: Dissolved oxygen in the mobile phase or metal ions from the column hardware or frits can catalyze oxidation.

    • Action:

      • Degas your mobile phase thoroughly: Use an online degasser or sparge with helium.

      • Use fresh, high-purity solvents.

      • Consider a metal-passivated column: Columns with technologies like Waters' MaxPeak High Performance Surfaces can mitigate metal-catalyzed oxidation.[3]

  • Step 3: Evaluate for Acid-Catalyzed Degradation.

    • The Rationale: While low pH is good for peak shape, excessively acidic conditions or prolonged residence time on the column can cause hydrolysis.

    • Action:

      • Increase the mobile phase pH slightly: If you are at a very low pH (e.g., < 2.5), try raising it to around 3.0.

      • Increase the flow rate: This reduces the time the analyte spends on the column, minimizing the opportunity for degradation.

      • Decrease the column temperature: Lowering the temperature can slow down the rate of degradation.

Q3: My retention times are drifting, and my peak areas are not reproducible. What could be the cause?

A3: Retention time and peak area variability can be due to a number of factors, including on-column degradation. Here are some potential causes and solutions:

  • Cause 1: Column Fouling.

    • Explanation: Irreversible adsorption of Darifenacin or sample matrix components onto active sites can change the column chemistry over time.

    • Solution:

      • Implement a robust column washing procedure after each batch of samples.

      • Use a guard column to protect the analytical column from strongly retained compounds.

      • Ensure adequate sample cleanup to remove potential contaminants.

  • Cause 2: Mobile Phase Instability.

    • Explanation: If your mobile phase contains volatile components like TEA, their concentration can change over time due to evaporation, leading to changes in retention and peak shape.

    • Solution:

      • Keep mobile phase reservoirs covered.

      • Prepare fresh mobile phase daily.

  • Cause 3: Inconsistent Column Equilibration.

    • Explanation: If the column is not fully equilibrated with the mobile phase before each injection, you will see retention time drift.

    • Solution: Ensure a sufficient equilibration time between injections, especially when using mobile phase additives or running gradients.

Part 3: Preventative Measures and Method Development

A proactive approach to method development is the best way to avoid on-column degradation of Darifenacin.

Column Selection
Column TypeAdvantages for Darifenacin AnalysisDisadvantages/Considerations
High-Purity, End-Capped C18/C8 Low silanol activity, good retention for hydrophobic compounds. C18 offers higher retention, while C8 can provide faster analysis times.[3][12][13]May still require mobile phase additives for optimal peak shape.
Hybrid Silica (e.g., BEH, XBridge) Extended pH stability (pH 1-12), allowing for analysis at higher pH where Darifenacin is neutral and less likely to interact with silanols.Can have different selectivity compared to traditional silica columns.
Polar-Embedded Group Columns The embedded polar group shields residual silanols, improving peak shape for basic compounds without the need for aggressive mobile phase additives.May have lower hydrophobic retention compared to standard C18 columns.
Metal-Passivated Columns Reduces on-column oxidation by minimizing contact with metallic surfaces.[3]May not be necessary if oxidation is not a significant issue.
Mobile Phase Optimization
  • pH: For silica-based columns, a pH range of 2.5-3.5 is often a good starting point to ensure both the analyte and silanols are in a favorable protonation state. For hybrid columns, a higher pH (e.g., 9-10) can be explored to analyze Darifenacin in its neutral form.

  • Buffer: Use a buffer to maintain a stable pH. Phosphate and formate buffers are common choices.

  • Additives: If peak tailing persists, add a competing base like TEA at a low concentration (e.g., 0.05-0.2% v/v).

  • Organic Modifier: Acetonitrile and methanol are both suitable. Acetonitrile often provides better peak efficiency.

Experimental Protocol: Method Development for Minimizing Darifenacin Degradation
  • Initial Column and Mobile Phase Selection:

    • Start with a modern, end-capped C18 or C8 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Prepare a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This provides a low pH to minimize silanol interactions.

  • Gradient Scouting:

    • Run a fast gradient from 5% to 95% B over 10 minutes to determine the approximate elution conditions for Darifenacin.

    • Observe the peak shape. If tailing is observed, proceed to step 3.

  • Mobile Phase Additive Optimization:

    • Prepare a new mobile phase with 0.1% TEA added to both the aqueous and organic components.

    • Repeat the gradient scouting run and compare the peak shape to the run without TEA.

    • If peak shape improves, you can further optimize the TEA concentration (e.g., try 0.05% and 0.2%).

  • Isocratic or Gradient Fine-Tuning:

    • Based on the scouting gradient, develop an isocratic or optimized gradient method that provides good resolution between Darifenacin and any potential impurities or degradants.

  • Stress Testing the Method:

    • Inject a sample that has been subjected to mild acidic and oxidative stress (e.g., heated with dilute acid, treated with a low concentration of hydrogen peroxide).

    • Confirm that the method can separate the degradation products from the parent peak, demonstrating its stability-indicating nature.

References

  • Thomas, S., Paul, S., Shandilya, S., & Mathela, C. S. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(15), 3623–3633. [Link]

  • Patil, D. J., Godge, R. K., Jahagirdar, S. N., & Mandhare, S. B. (2024). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron in Pharmaceutical Formulations. International Journal of Drug Delivery Technology, 14(1), 55-60. [Link]

  • Veeprho. (2023, November 20). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. [Link]

  • ResearchGate. (n.d.). Chromatogram of Darifenacin hydrobromide. [Link]

  • Acharya, S., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. Research Journal of Pharmacy and Technology, 10(10), 3486-3490. [Link]

  • Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. [Link]

  • Patil, D. J., Godge, R. K., Jahagirdar, S. N., & Mandhare, S. B. (2024). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron in Pharmaceutical Formulations. International Journal of Drug Delivery Technology, 14(1), 55-60. [Link]

  • Vishnu Murthy, M., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. Analytical Chemistry: An Indian Journal, 8(1), 87-92. [Link]

  • Kumar, K. S., & Rao, J. V. (2012). Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology, 5(4), 541-544. [Link]

  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials, Inc.[Link]

  • Nawrocki, J., et al. (2004). Enhanced Stability Stationary Phases for HPLC. LCGC North America, 22(11), 1054-1068. [Link]

  • ResearchGate. (2025, August 5). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. [Link]

  • Waters Corporation. (n.d.). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? [Link]

  • Separation Science. (n.d.). Silica Purity #2 – Silanols. [Link]

  • Dolan, J. W. (2007, January 1). On-Column Sample Degradation. LCGC North America, 25(1), 32-38. [Link]

  • ResearchGate. (2020, December 22). Initial-rate and fixed-kinetic spectrophotometric methods for determination of darifenacin hydrobromide in bulk and in its pharmaceutical preparation. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubMed. (2019, November 30). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

Sources

Technical Support Center: Robust Quantification of Darifenacin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the analytical method refinement for the robust quantification of Darifenacin and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis, ensuring data integrity and regulatory compliance. Here, we move beyond mere procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices and offer a self-validating system of protocols.

The Criticality of Impurity Quantification in Darifenacin

Darifenacin, a muscarinic M3 selective receptor antagonist, is a cornerstone in the treatment of overactive bladder.[1] The manufacturing process and subsequent storage of the active pharmaceutical ingredient (API) can introduce impurities, which, even at minute levels, can impact the safety and efficacy of the final drug product.[2] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities to ensure patient safety.[3][4] This guide provides a robust framework for developing and troubleshooting analytical methods for this purpose.

Recommended Starting Analytical Method

Based on a synthesis of published literature, a robust starting point for the reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Darifenacin and its process-related and degradation impurities is presented below.[5][6][7]

Parameter Recommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase ACN:Phosphate Buffer (pH 3.0-7.0) or ACN:Ammonium Acetate Buffer
Ratio 50:50 (v/v) to 65:35 (v/v) ACN:Buffer (Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm or 286-287 nm
Column Temperature 25°C - 30°C
Injection Volume 10-20 µL

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Peak Shape and Tailing Issues

Question: My Darifenacin peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[8] The primary causes often revolve around secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Underlying Causes & Remediation Strategy:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with the basic amine groups in the Darifenacin molecule, leading to peak tailing.

    • Solution:

      • pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0) will protonate the silanol groups, reducing their interaction with the analyte.

      • Use of End-Capped Columns: Employ a high-quality, end-capped C18 column specifically designed to minimize silanol interactions.

      • Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v) to preferentially interact with the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Column Washing: Implement a robust column washing procedure after each sequence, using a strong solvent (e.g., 100% Acetonitrile or Methanol) to elute any retained compounds.

      • Guard Column: Use a guard column to protect the analytical column from contaminants.

      • Column Replacement: If the tailing persists after thorough washing, the column may be degraded and require replacement.

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_pH Is the mobile phase pH appropriate? check_overload->check_pH No end Peak Shape Improved reduce_conc->end adjust_pH Adjust mobile phase pH (e.g., to 3.0) check_pH->adjust_pH No check_column Is the column end-capped and in good condition? check_pH->check_column Yes adjust_pH->end use_endcapped Use a high-quality end-capped column check_column->use_endcapped No add_tea Consider adding a competitive amine (e.g., TEA) check_column->add_tea Yes, but tailing persists wash_column Perform a thorough column wash check_column->wash_column Yes, and pH is optimal use_endcapped->end add_tea->end replace_column Replace the column if tailing persists wash_column->replace_column Tailing persists wash_column->end Tailing resolved replace_column->end G cluster_0 Symptom cluster_1 Initial Checks cluster_2 Hardware Diagnostics cluster_3 Resolution Symptom Baseline Noise/Drift Observed MobilePhase Mobile Phase Checks Degas Solvents Check Solvent Purity Ensure Miscibility Symptom->MobilePhase Detector Detector Checks Check Lamp Energy Clean Flow Cell MobilePhase->Detector If problem persists Pump Pump Checks Check for Leaks Verify Mixing Performance Detector->Pump If problem persists Resolution Stable Baseline Achieved Pump->Resolution After remediation

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Darifenacin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of Darifenacin and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical methods. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS analysis of Darifenacin and its impurities?

A1: The "matrix" refers to all components in a sample other than the analyte of interest.[1] In the context of Darifenacin analysis in biological samples (e.g., plasma, urine), this includes endogenous substances like phospholipids, proteins, salts, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of Darifenacin and its impurities in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4]

This phenomenon is a major concern because it can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[5][6] For instance, ion suppression can lead to an underestimation of the true concentration of an impurity, which could have serious implications for drug safety and regulatory compliance. The regulatory agencies, therefore, mandate a thorough evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[7]

Q2: How can I quantitatively assess the matrix effect in my Darifenacin assay?

A2: A standard approach to quantify matrix effects is the post-extraction spike method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

For a robust assessment, it is recommended to test this across at least six different lots of the biological matrix to account for inter-subject variability.[8] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a framework for these experiments.[9][10][11][12][13][14]

Q3: What are the most common sources of matrix effects in plasma-based Darifenacin assays?

A3: In plasma samples, phospholipids are a primary culprit behind matrix effects in LC-MS analysis.[15] These amphipathic molecules are major components of cell membranes and tend to co-extract with analytes of interest during common sample preparation techniques like protein precipitation.[15] Due to their chromatographic behavior, they often elute in the same region as many drug compounds, leading to significant ion suppression. Other endogenous components like salts and proteins can also contribute to matrix effects.[2]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and mitigating matrix effects encountered during the analysis of Darifenacin and its impurities.

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.

Potential Cause: Variable matrix effects between different lots of biological matrix.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent QC results.

Detailed Steps & Explanations:

  • Assess Matrix Effect Variability: The first step is to confirm if the observed inconsistency is due to matrix effects.

  • Quantitative Assessment: Perform the post-extraction spike experiment using at least six different sources of blank plasma. This helps in understanding the extent of variability in ion suppression/enhancement across different samples.

  • Analyze the Data: Calculate the Matrix Factor for each lot and then determine the coefficient of variation (%CV) of these values. A %CV greater than 15% suggests that the matrix effect is unacceptably variable and is likely the cause of poor reproducibility.

  • Optimize Sample Preparation: If matrix effect variability is high, the current sample preparation method is insufficient. Improving the cleanup procedure is the most effective way to mitigate this.[16]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering components.[1][17] It offers better selectivity compared to simple protein precipitation.

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts than protein precipitation.[1]

    • Phospholipid Removal (PLR) Plates: These are specialized SPE plates or filters designed to specifically remove phospholipids, which are a major source of matrix effects in plasma.[15][18]

  • Re-validation: After implementing a new sample preparation protocol, it is crucial to re-evaluate the matrix effect to ensure the issue has been resolved.

Issue 2: Low signal intensity and poor sensitivity for Darifenacin impurities.

Potential Cause: Significant ion suppression due to co-eluting matrix components.

Troubleshooting Workflow:

G A Start: Low Signal/Poor Sensitivity B Investigate Co-elution of Matrix Components A->B C Post-column Infusion Experiment B->C D Identify Regions of Ion Suppression C->D E Does Analyte Elute in Suppression Zone? D->E F Modify Chromatographic Conditions E->F Yes G Current Method is Acceptable (Investigate other factors) E->G No H Adjust Gradient Profile F->H I Change Column Chemistry F->I J Re-analyze and Check for Separation H->J I->J

Sources

enhancing resolution between Darifenacin enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of Darifenacin. As drug development professionals know, achieving robust enantiomeric separation is critical, given that the therapeutic activity of Darifenacin is primarily associated with the (S)-enantiomer.[1][2] This guide is designed to provide you with field-proven insights, detailed protocols, and systematic troubleshooting strategies to overcome common challenges in resolving Darifenacin enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the critical parameters governing the chiral separation of Darifenacin.

Q1: What is the fundamental challenge in separating the enantiomers of Darifenacin?

The primary challenge lies in the identical physical and chemical properties of enantiomers in an achiral environment.[3] Separation is only possible when a chiral environment is introduced, which creates transient diastereomeric complexes with differing energy states between each enantiomer and the chiral selector. The goal of method development is to maximize this energy difference, which translates to a greater separation (resolution) between the two peaks in the chromatogram.

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for Darifenacin?

Experience and published literature show that polysaccharide-based and crown ether-based CSPs are highly effective for resolving Darifenacin. The choice between them often depends on the desired mobile phase system and the presence of specific impurities.

Chiral Stationary Phase (CSP) TypeExamplesTypical Mobile Phase ModeKey Characteristics & Causality
Polysaccharide-Based Chiralpak® IC, Chiralpak® AD-H[1][4]Normal Phase (NP)These CSPs consist of cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. Darifenacin's structure allows for multiple points of interaction, making these phases highly effective.
Crown Ether-Based CROWNPAK® CR(+)[3][5]Reversed Phase (RP)These CSPs utilize a chiral crown ether that forms complexes primarily with protonated primary amines, like the one present in Darifenacin's pyrrolidine ring after acidification. The separation is based on the differential stability of the inclusion complexes formed with each enantiomer. This makes them highly selective for compounds with primary amine groups.[3]

Q3: What are the recommended starting mobile phase conditions?

The choice of mobile phase is intrinsically linked to the selected CSP.

  • For Polysaccharide CSPs (Normal Phase): A common and effective starting point is a mixture of a non-polar solvent, an alcohol modifier, and a basic additive. A typical composition is n-Hexane / Ethanol / Diethylamine (DEA) in a ratio of 75:25:0.05 (v/v/v) .[1] The DEA is critical; as a basic compound, Darifenacin can interact strongly with acidic sites on the silica support, leading to severe peak tailing. The basic additive neutralizes these sites, ensuring symmetrical peak shapes.

  • For Crown Ether CSPs (Reversed Phase): These columns operate in reversed-phase mode. A successful mobile phase consists of an acidic aqueous solution (e.g., perchloric acid, pH 2.5) and Methanol (e.g., 90:10 v/v) .[3][5] The acidic pH is essential to protonate the amine group on Darifenacin, enabling it to form the necessary complex with the crown ether.[3]

Q4: How does temperature influence the resolution of Darifenacin enantiomers?

Temperature is a critical parameter for selectivity in chiral chromatography.

  • General Principle: In most cases, decreasing the column temperature enhances resolution.[6] Lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, amplifying the energy difference between the two enantiomers and thus improving selectivity.[7]

  • Practical Application: For Darifenacin, maintaining a stable and consistent column temperature is crucial for ensuring reproducible retention times and resolution.[1] While sub-ambient temperatures (e.g., 15-25°C) are often beneficial, the optimal temperature should be determined experimentally, as rare cases exist where resolution improves at higher temperatures due to conformational changes in the CSP.[8][9]

Chiral Method Development Workflow

Successful method development follows a logical progression from screening to optimization. The following workflow provides a systematic approach.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select CSPs (e.g., Polysaccharide & Crown Ether) Screen_NP Screen Polysaccharide CSPs (e.g., Chiralpak IC) with NP Mobile Phases (Hex/EtOH/DEA, Hex/IPA/DEA) Start->Screen_NP Screen_RP Screen Crown Ether CSPs (e.g., CROWNPAK CR+) with RP Mobile Phases (Acidic Buffer/MeOH, Acidic Buffer/ACN) Start->Screen_RP Eval1 Evaluate Initial Results (Any Separation?) Screen_NP->Eval1 Screen_RP->Eval1 No_Sep No Separation: Change CSP type or Chromatographic Mode Eval1->No_Sep No Poor_Res Poor Resolution (Rs < 1.5): Proceed to Optimization Eval1->Poor_Res Yes Opt_MP Optimize Mobile Phase - Adjust Modifier % (Alcohol, ACN) - Adjust Additive Conc. (DEA, Acid) Poor_Res->Opt_MP Opt_Temp Optimize Temperature (Test 15°C, 25°C, 35°C) Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate (Test 0.5, 0.8, 1.0 mL/min) Opt_Temp->Opt_Flow Eval2 Resolution Goal Met? (Rs >= 2.0) Opt_Flow->Eval2 Eval2->Opt_MP No Final Method Finalized Proceed to Validation (Robustness, Linearity, etc.) Eval2->Final Yes

Caption: Systematic workflow for Darifenacin chiral method development.

Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental issues.

Problem 1: I see no separation; only a single, sharp peak is observed for my racemic standard.

  • Q: What are the most likely causes and my first steps to resolve this?

    • A1: Inappropriate CSP/Mobile Phase Combination: The selected system lacks enantioselectivity for Darifenacin. This is the most common cause. Solution: Do not waste time trying to optimize a system with zero selectivity. Your first action should be to switch to a different column or an entirely different mobile phase system (e.g., from normal phase to reversed phase). A screening approach using multiple columns is the most efficient strategy.[6][10]

    • A2: Missing a Critical Mobile Phase Additive: In normal phase on a polysaccharide column, the absence of a basic modifier like DEA will often result in poor peak shape and can completely prevent separation.[1] In reversed phase on a crown ether column, an insufficiently acidic pH will prevent the necessary analyte protonation. Solution: Carefully prepare a fresh mobile phase, ensuring all components are present at their correct concentrations.

    • A3: Column Degradation: Over time, especially if stored improperly, chiral columns can lose their resolving power.[11] Solution: Test the column with a quality control standard mixture recommended by the manufacturer. If it fails to perform, attempt a column regeneration procedure (see Protocol 2) or replace the column.

Problem 2: I have partial separation, but the resolution is poor (Resolution, Rs < 1.5).

  • Q: How can I systematically improve the resolution between the two enantiomer peaks?

    • A1: Optimize the Mobile Phase Strength: The goal is to find the "sweet spot" for selectivity.

      • Normal Phase: The alcohol (e.g., ethanol, isopropanol) is the strong, polar modifier. Decreasing its percentage will generally increase retention times and often improve resolution. Try adjusting the ethanol concentration from 25% down to 15% in 5% increments.

      • Reversed Phase: The organic solvent (e.g., methanol, acetonitrile) is the strong component. Decreasing its concentration will increase retention and may improve resolution.

    • A2: Lower the Column Temperature: This is a powerful tool for enhancing resolution. Solution: Lower the temperature of your column compartment to 20°C, then to 15°C. Allow the system to fully equilibrate at each new temperature. Monitor the backpressure, as it will increase as the temperature drops.

    • A3: Reduce the Flow Rate: Chiral separations are often more efficient at lower flow rates.[6] This gives more time for the enantiomers to interact with the CSP. Solution: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min, and then to 0.5 mL/min. Note that this will increase analysis time.

Problem 3: My peaks are broad and/or show significant tailing.

  • Q: What is causing the poor peak shape and how can I fix it?

    • A1: Insufficient Basic/Acidic Modifier: This is a very common issue for ionizable compounds like Darifenacin.

      • Normal Phase: Tailing suggests unwanted interactions with the silica support. Solution: Increase the concentration of DEA in your mobile phase, for example, from 0.05% to 0.1%. This will mask the active sites on the silica.[1]

      • Reversed Phase: Poor peak shape can result from operating at a pH close to the analyte's pKa. Solution: Ensure the mobile phase pH is at least 2 units below Darifenacin's pKa to ensure it is fully protonated and in a single ionic form.

    • A2: Column Contamination or Void: Particulate matter from samples or buffer precipitation can clog the column inlet frit, and over-pressurization can create a void at the head of the column.[12] Solution: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong, compatible solvent. If a guard column is used, replace it first, as it is a common source of such problems.[13]

    • A3: Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase will cause peak distortion. Solution: The ideal scenario is to dissolve your sample directly in the mobile phase.

Troubleshooting Decision Tree

G cluster_NoRes cluster_PoorRes cluster_BadShape Start Problem Observed NoRes No Resolution (Single Peak) Start->NoRes PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes BadShape Bad Peak Shape (Tailing, Broad) Start->BadShape CheckModifier Check for missing mobile phase additive (e.g., DEA, Acid) NoRes->CheckModifier Opt_MP_Strength Adjust Mobile Phase Strength (% Alcohol/ACN) PoorRes->Opt_MP_Strength AdjustModifier Adjust Additive Conc. (Increase DEA/Acid) BadShape->AdjustModifier ChangeSystem Change CSP and/or Mobile Phase Mode (NP -> RP) CheckModifier->ChangeSystem TestColumn Test column with QC standard ChangeSystem->TestColumn End1 Resolution Achieved TestColumn->End1 Lower_Temp Decrease Column Temperature Opt_MP_Strength->Lower_Temp Lower_Flow Decrease Flow Rate Lower_Temp->Lower_Flow End2 Resolution Achieved Lower_Flow->End2 CheckSolvent Dissolve sample in mobile phase AdjustModifier->CheckSolvent FlushColumn Flush/Reverse Column Replace Guard Column CheckSolvent->FlushColumn End3 Symmetrical Peaks FlushColumn->End3

Caption: A decision tree for troubleshooting common chiral separation issues.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Poor Resolution (Rs < 1.5) on a Polysaccharide CSP

This protocol assumes you have some separation on a Chiralpak®-type column with a Hexane/Ethanol/DEA mobile phase but need to improve it.

  • Establish Baseline: Perform three replicate injections using your current method (e.g., 75:25:0.1 Hex/EtOH/DEA at 1.0 mL/min, 25°C) and record the retention times, resolution (Rs), and tailing factors for both enantiomers.

  • Optimize Alcohol Content (Modifier):

    • Prepare three new mobile phases with reduced ethanol content:

      • Mobile Phase A: 80:20:0.1 Hex/EtOH/DEA

      • Mobile Phase B: 85:15:0.1 Hex/EtOH/DEA

      • Mobile Phase C: 90:10:0.1 Hex/EtOH/DEA

    • Equilibrate the column with at least 15 column volumes of Mobile Phase A.

    • Inject your standard and record the results.

    • Repeat the equilibration and injection for Mobile Phases B and C.

    • Causality: Reducing the polar alcohol modifier increases the interaction of the analyte with the CSP, typically leading to longer retention and higher selectivity.

  • Optimize Temperature:

    • Using the best mobile phase composition from Step 2, lower the column thermostat temperature to 15°C.

    • Allow the system to equilibrate for at least 30 minutes until the baseline is stable.

    • Inject the standard and compare the resolution to the result at 25°C.

    • Causality: Lowering the temperature enhances the stability of the chiral interactions, which usually improves the separation factor (alpha).[6]

  • Optimize Flow Rate:

    • Using the optimal conditions from the previous steps, reduce the flow rate to 0.7 mL/min.

    • Inject the standard and assess the resolution. Note the increase in analysis time and backpressure.

    • Causality: A lower flow rate can increase the number of theoretical plates (N) of the column, leading to sharper peaks and better resolution.

  • Final Assessment: Compare the resolution from all tested conditions to identify the optimal parameters.

Protocol 2: General Column Cleaning and Regeneration

If you suspect column contamination is causing high backpressure or poor peak shape, this general protocol can be effective. Always consult the specific column's care and use manual first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Column Direction: Disconnect the column and reconnect it to the injector in the reverse direction. This is more effective for flushing particulates from the inlet frit.

  • Flush with Isopropanol (IPA): Flush the column with 100% IPA at a low flow rate (e.g., 0.2 mL/min) for 30 minutes. IPA is a good intermediate solvent compatible with both normal and reversed-phase systems.

  • Strong Solvent Flush (for Polysaccharide NP columns):

    • Flush with 100% Ethanol for 30 minutes.

    • Flush with 100% n-Hexane for 30 minutes.

  • Re-equilibration:

    • Return the column to the correct flow direction.

    • Flush with the intermediate solvent (IPA) again for 15 minutes.

    • Finally, re-equilibrate the column with your mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • Test Performance: Inject a standard to confirm that performance has been restored.

By applying these structured FAQs, troubleshooting guides, and protocols, researchers and drug development professionals can more efficiently overcome the challenges of enhancing resolution between Darifenacin enantiomers, leading to robust and reliable analytical methods.

References

  • Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. TSI Journals. Available at: [Link]

  • Bawazeer, S. S., et al. (2017). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • Abdel-Megied, A. M., et al. (2018). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Chromatographia. Available at: [Link]

  • Ghanem, A., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. Available at: [Link]

  • Acharya, S., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • Bhushan, R., & Kumar, R. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some Drugs. ResearchGate. Available at: [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health. Available at: [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chinnakadoori, S., et al. (2023). Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). PubMed. Available at: [Link]

  • Asress, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Available at: [Link]

  • Reddy, G. M., et al. (2013). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst. Available at: [Link]

  • International Journal of Science and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJSR. Available at: [Link]

  • Chinnakadoori, S., et al. (2025). Separation and simultaneous estimation of enantiomers and Diastereomers of muscarinic receptor antagonist Solifenacin using stability-indicating Normal-phase HPLC technique with chiral stationary phase amylose tris-(3,5-dimethylphenylcarbamate). ResearchGate. Available at: [Link]

  • Tan, Y. (2016). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. Available at: [Link]

  • Chromatography Today. (2026). What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. Available at: [Link]

  • Reddit. (2024). HPLC issues with racemic sample- where is the 2. enantiomer?. Reddit. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]

Sources

purification of Darifenacin hydrobromide to remove process impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Darifenacin hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this active pharmaceutical ingredient (API). Our focus is on removing process-related impurities to achieve high-purity Darifenacin hydrobromide suitable for further development and analysis.

Understanding the Challenge: Common Process Impurities

During the synthesis of Darifenacin hydrobromide, several process-related impurities can arise. These can include unreacted starting materials, byproducts of side reactions, and degradation products.[1][2][3] Successfully removing these impurities is critical to ensure the safety, efficacy, and stability of the final product.

Some of the frequently encountered impurities include:

  • Unreacted Starting Materials: A common impurity is 3-(S)-(-)-(l-carbamoyl-l,l-diphenylmethyl)pyrrolidine, which can be difficult to separate due to its structural similarity to the final product.[4]

  • Dimer Impurities: The formation of Darifenacin dimers is a known issue that can impact purity.[4]

  • Process-Related Byproducts: Various other impurities can form depending on the synthetic route, such as darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether.[2][3]

  • Degradation Products: Darifenacin can degrade under certain conditions, such as oxidative stress, leading to impurities like 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide.[5]

The primary methods for purifying crude Darifenacin hydrobromide are recrystallization and chromatography. The choice of method depends on the nature and quantity of the impurities present.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first line of defense for purifying Darifenacin hydrobromide. However, achieving high purity and a good yield can be challenging. This section addresses common issues encountered during recrystallization.

Q1: My recrystallized Darifenacin hydrobromide still contains significant levels of the starting material, 3-(S)-(-)-(l-carbamoyl-l,l-diphenylmethyl)pyrrolidine. How can I improve its removal?

A1: This is a persistent challenge due to the structural similarities between the starting material and the product. A multi-step purification strategy is often necessary.

Root Cause: The solubility characteristics of the impurity and the product can be very similar in many common solvents, making separation by a single recrystallization difficult.[4]

Recommended Protocol:

  • Initial Purification of the Free Base: Before converting to the hydrobromide salt, consider a purification step on the Darifenacin free base. An extraction process can be effective. After the synthesis of the free base, perform an acidic wash to protonate the Darifenacin and any unreacted amine starting material, followed by extraction with an organic solvent like methylene chloride to remove neutral impurities. Then, basify the aqueous layer and extract the Darifenacin free base into an organic solvent, leaving some of the more polar impurities behind.[6]

  • Solvent System Selection for Recrystallization: For the hydrobromide salt, a mixed solvent system is often more effective than a single solvent. A common and effective method involves dissolving the crude product in a minimal amount of a good solvent (e.g., methanol or acetic acid) at an elevated temperature and then adding a poor solvent (e.g., acetone or water) to induce crystallization.[4][6]

Experimental Protocol: Two-Solvent Recrystallization

  • Suspend the crude Darifenacin hydrobromide in methanol (5-10 volumes).

  • Heat the suspension to reflux (around 60-70°C) until a clear solution is obtained.[6]

  • If the solution has color, you can add a small amount of activated charcoal and stir at reflux for 15-30 minutes.[6][7]

  • Filter the hot solution through a pre-heated funnel to remove the charcoal and any particulate matter.

  • Slowly add a second organic solvent, such as acetone (5-20 volumes), to the clear filtrate while maintaining the temperature.[6]

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.[6]

Q2: The yield from my recrystallization is very low. What can I do to improve it?

A2: Low yield is a common problem in recrystallization and can be attributed to several factors.

Troubleshooting Steps:

  • Optimize Solvent Volumes: Using an excessive amount of the "good" solvent will keep more of your product dissolved, even after cooling. Aim for the minimum volume of hot solvent required to fully dissolve the crude material.

  • Control Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of pure Darifenacin hydrobromide can promote controlled crystallization.[4]

  • Solvent Choice: Ensure you are using an appropriate anti-solvent. The ideal anti-solvent should be miscible with the primary solvent but should not dissolve the product.

  • Concentrate the Mother Liquor: A significant amount of product may remain in the filtrate (mother liquor). Concentrating the mother liquor and performing a second recrystallization can help recover more of the product.

Q3: My final product is off-color, even after recrystallization. What is the cause and how can I fix it?

A3: A persistent color often indicates the presence of colored impurities or degradation products.

Solution:

  • Activated Charcoal Treatment: As mentioned in the protocol above, treating the hot solution with activated charcoal is highly effective at removing colored impurities.[6][7] Use a minimal amount of charcoal (e.g., 1-2% w/w) as excessive use can lead to product loss through adsorption.

  • Purification of Intermediates: The color may originate from impurities in the starting materials or intermediates. Purifying the intermediates before the final synthetic step can prevent the carry-over of colored impurities.

Troubleshooting Guide: Chromatographic Purification

When recrystallization is insufficient to achieve the desired purity, column chromatography is a powerful alternative.

Q4: I need to use column chromatography to remove several closely related impurities. What stationary and mobile phases are recommended?

A4: For polar compounds like Darifenacin hydrobromide, normal-phase or reversed-phase chromatography can be employed.

Recommended Systems:

  • Normal-Phase Chromatography:

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A mixture of a non-polar solvent like hexanes or ethyl acetate and a polar solvent like methanol or isopropanol is typically used. A gradient elution, starting with a lower polarity and gradually increasing the polarity, can effectively separate impurities. For example, starting with ethyl acetate/hexanes and gradually increasing the proportion of methanol.[3]

  • Reversed-Phase Chromatography (HPLC):

    • Stationary Phase: A C18 column is a standard choice for reversed-phase HPLC.[8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The separation can be optimized by adjusting the pH of the buffer and the gradient of the organic modifier.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve crude Darifenacin HBr in a minimal amount of a strong solvent (e.g., DCM/Methanol) adsorb Adsorb onto a small amount of silica gel (dry loading) dissolve->adsorb pack Pack column with silica gel in the initial mobile phase load Load the adsorbed sample onto the top of the column pack->load elute Elute with a gradient of (e.g., Ethyl Acetate/Hexanes to Methanol/Ethyl Acetate) load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC or HPLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent to obtain pure Darifenacin HBr combine->evaporate

Caption: Workflow for Flash Column Chromatography Purification.

Frequently Asked Questions (FAQs)

Q: How can I monitor the purity of my Darifenacin hydrobromide during the purification process?

A: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for assessing the purity of Darifenacin hydrobromide.[2][6][9] A validated reversed-phase HPLC method can separate Darifenacin from its various process impurities and degradation products.[5][8][9] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of fractions during column chromatography.

Q: What are the typical storage conditions for purified Darifenacin hydrobromide?

A: For long-term storage, it is recommended to store Darifenacin hydrobromide as a crystalline solid at -20°C.[10] Under these conditions, it should be stable for at least two years.[10] Aqueous solutions of Darifenacin hydrobromide are not recommended for storage for more than one day.[10]

Q: What is the solubility of Darifenacin hydrobromide in common laboratory solvents?

A: Darifenacin hydrobromide is soluble in organic solvents such as ethanol (~0.3 mg/ml), DMSO (~2 mg/ml), and dimethylformamide (DMF) (~3 mg/ml).[10] It is sparingly soluble in aqueous buffers.[10] It is also soluble in 0.01 M HCl, pH 6.8 phosphate buffer, and pH 4.5 acetate buffer.[11]

Quantitative Data Summary

Solvent/BufferApproximate Solubility of Darifenacin HBrReference
Ethanol0.3 mg/mL[10]
DMSO2 mg/mL[10]
Dimethylformamide (DMF)3 mg/mL[10]
0.01 M HClSoluble[11]
pH 6.8 Phosphate BufferSoluble[11]
pH 4.5 Acetate BufferSoluble[11]

Purification Method Selection Guide

G start Crude Darifenacin HBr purity_check Assess Purity by HPLC start->purity_check recrystallization Perform Recrystallization (e.g., Acetic Acid/Water or Methanol/Acetone) purity_check->recrystallization Impurity Profile Known & Amenable to Recrystallization column Perform Column Chromatography (Silica Gel) purity_check->column Complex Impurity Profile or Recrystallization Fails re_evaluate Re-evaluate Purity recrystallization->re_evaluate column->re_evaluate final_product High-Purity Darifenacin HBr re_evaluate->column Further Purification Needed re_evaluate->final_product Purity Meets Specification

Caption: Decision tree for selecting a purification method.

References

  • New Drug Approvals. (2017, February 9). Darifenacin Hydrobromide.
  • Google Patents. (n.d.). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
  • Google Patents. (n.d.). WO2007076157A2 - Processes for preparing darifenacin hydrobromide.
  • Scirp.org. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of Darifenacin hydrobromide. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Retrieved from [Link]

  • ResearchGate. (2020, January 7). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Retrieved from [Link]

  • Rasayan J. Chem. (n.d.). synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Retrieved from [Link]

  • TSI Journals. (2009, February 16). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. Retrieved from [Link]

  • Springer. (n.d.). Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets. Retrieved from [Link]

  • Impactfactor.org. (n.d.). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to a Validated, Stability-Indicating HPLC Method for Darifenacin Impurities in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, technically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of impurities in Darifenacin, a muscarinic M3 selective receptor antagonist used to treat overactive bladder.[1] This document moves beyond a simple recitation of steps, delving into the rationale behind the experimental choices to provide a robust and self-validating system, all within the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Darifenacin's therapeutic efficacy is intrinsically linked to its purity. Process-related impurities and degradation products can not only reduce the potency of the drug but also pose potential safety risks. Therefore, a well-developed and validated stability-indicating analytical method is a critical component of the quality control strategy for Darifenacin. A stability-indicating method is one that can accurately and selectively quantify the API in the presence of its potential degradation products and impurities.[4]

This guide will detail a specific, reliable HPLC method, outline the comprehensive validation process as per ICH Q2(R1), and compare it with other published methods to highlight its advantages.

The Chosen HPLC Method: A Foundation of Selectivity and Efficiency

The selection of an appropriate HPLC method is the cornerstone of accurate impurity profiling. The method detailed below has been designed for optimal resolution of Darifenacin from its known process impurities and degradation products, ensuring specificity and reliability.

Chromatographic Conditions: The "Why" Behind the Parameters

The choice of each chromatographic parameter is a deliberate decision aimed at achieving the desired separation.

ParameterSpecificationRationale
Column C18 (e.g., Symmetry BDS C18, 4.6 x 100mm, 3.5 µm)The C18 stationary phase provides excellent hydrophobic retention for a molecule like Darifenacin and its structurally similar impurities. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.
Mobile Phase Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 7.0) in a ratio of 65:35 (v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar to nonpolar compounds. The phosphate buffer at a neutral pH helps to maintain a consistent ionization state of Darifenacin and its impurities, leading to reproducible retention times and peak shapes.
Flow Rate 0.8 mL/minThis flow rate provides a good balance between analysis time and chromatographic efficiency for the chosen column dimensions.
Detection UV at 286 nmDarifenacin has a chromophore that absorbs in the UV region. 286 nm is a wavelength that offers good sensitivity for both the API and its potential impurities.
Column Temperature Ambient (or controlled at 25°C)Maintaining a consistent column temperature is crucial for reproducible retention times.
Injection Volume 10 µLA small injection volume helps to minimize band broadening and maintain good peak shape.
Experimental Workflow: From Sample to Result

The following diagram illustrates the logical flow of the HPLC analysis, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh and dissolve Darifenacin sample Dilution Dilute to final concentration in mobile phase Sample->Dilution Standard Prepare reference standards of Darifenacin and known impurities Standard->Dilution Injection Inject sample/standard into HPLC system Dilution->Injection Separation Chromatographic separation on C18 column Injection->Separation Detection UV detection at 286 nm Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify impurities using reference standards Integration->Quantification Report Generate final report Quantification->Report

Caption: A streamlined workflow for the HPLC analysis of Darifenacin impurities.

Method Validation: A Rigorous Adherence to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][5] The following sections detail the validation parameters and acceptance criteria as mandated by the ICH Q2(R1) guidelines.[2]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Protocol:

    • Analyze a placebo (excipients without the API).

    • Analyze a solution of pure Darifenacin.

    • Analyze a solution containing Darifenacin spiked with known impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) and analyze the resulting solutions.[6][7]

  • Acceptance Criteria:

    • No interfering peaks should be observed at the retention time of Darifenacin or its impurities in the placebo chromatogram.

    • The Darifenacin peak should be well-resolved from all impurity and degradant peaks (resolution > 2).

    • Peak purity analysis (using a photodiode array detector) should confirm the spectral homogeneity of the Darifenacin peak in the presence of its impurities and degradants.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Protocol:

    • Prepare a series of at least five concentrations of Darifenacin and each specified impurity, typically ranging from the reporting threshold to 120% of the specification limit.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.[6]

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Darifenacin1.0 - 1500.9995
Impurity A0.1 - 2.50.9991
Impurity B0.1 - 2.50.9993
Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration interval.

  • Acceptance Criteria: The method is deemed to have an acceptable range if the linearity, accuracy, and precision data meet their respective acceptance criteria within that range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9]

  • Protocol:

    • Prepare a placebo solution spiked with known concentrations of Darifenacin and its impurities at three levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze each level in triplicate.

    • Calculate the percentage recovery for each analyte at each level.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.

AnalyteSpiked LevelMean Recovery (%)%RSD
Impurity A50%98.50.8
100%101.20.5
150%99.80.6
Impurity B50%97.91.1
100%100.50.7
150%102.10.4
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of Darifenacin spiked with impurities at the 100% level on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The %RSD should be ≤ 5.0% for each impurity.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the two sets of experiments should be ≤ 10.0% for each impurity.

AnalyteRepeatability (%RSD)Intermediate Precision (%RSD)
Impurity A0.91.5
Impurity B1.21.8
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[8]

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Impurity A0.030.1
Impurity B0.040.12
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

      • Percentage of organic modifier in the mobile phase (e.g., ± 2%)

      • Column temperature (e.g., ± 5°C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria for all tested variations.

Forced Degradation Studies: Establishing Stability-Indicating Capability

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions to generate degradation products.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.1N HCl) Neutralization Neutralize acid/base samples Acid->Neutralization Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Neutralization Oxidation Oxidative Degradation (e.g., 3% H2O2) Analysis Analyze all samples by validated HPLC method Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (e.g., ICH Q1B) Photolytic->Analysis Neutralization->Analysis Evaluation Evaluate peak purity and mass balance Analysis->Evaluation Darifenacin Darifenacin Drug Substance Darifenacin->Acid Darifenacin->Base Darifenacin->Oxidation Darifenacin->Thermal Darifenacin->Photolytic

Caption: Workflow for forced degradation studies of Darifenacin.

Studies have shown that Darifenacin is particularly susceptible to oxidative degradation, with significant degradation also observed under acidic and basic hydrolysis conditions.[6][7][10]

Stress ConditionObservation
Acid Hydrolysis Significant degradation with the formation of multiple degradation products.
Base Hydrolysis Significant degradation with the formation of multiple degradation products.
Oxidative Degradation Most significant degradation observed, leading to the formation of N-oxide and other related impurities.
Thermal Degradation Relatively stable with minimal degradation.
Photolytic Degradation Relatively stable with minimal degradation.

The successful separation of the degradation products from the main Darifenacin peak in the chromatograms from these studies provides strong evidence of the method's stability-indicating capability.

Comparative Analysis of HPLC Methods for Darifenacin Impurities

Several HPLC and UPLC methods for the analysis of Darifenacin and its impurities have been published.[8][9][11] The method presented in this guide offers several advantages over some of the alternatives.

MethodStationary PhaseMobile PhaseRun TimeKey Advantages/Disadvantages
This Guide's Method C18 (4.6 x 100mm, 3.5 µm)Acetonitrile:Phosphate Buffer (pH 7.0)< 10 minSimple mobile phase, good resolution, and relatively short run time.
Alternative Method 1 C8 (250 x 4.6 mm, 5 µm)Methanol:Ammonium Acetate (pH 7.2)> 20 minLonger run time due to column length and potentially different selectivity with a C8 column.
UPLC Method Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Gradient elution< 15 minHigher resolution and sensitivity with UPLC, but requires specialized equipment.[11]

The choice of method will ultimately depend on the specific requirements of the laboratory, including available instrumentation, desired throughput, and the specific impurities that need to be monitored. The method detailed in this guide represents a robust, reliable, and efficient option for routine quality control of Darifenacin.

Conclusion

This guide has provided a comprehensive overview of a validated HPLC method for the analysis of Darifenacin impurities, firmly grounded in the principles of the ICH Q2(R1) guidelines. By not only detailing the "how" but also the "why" of the experimental choices, this document aims to empower researchers and scientists to implement a scientifically sound and defensible analytical method. The presented method, with its demonstrated specificity, linearity, accuracy, precision, and robustness, is a powerful tool for ensuring the quality, safety, and efficacy of Darifenacin.

References

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(12), 2853-2861. [Link]

  • Sudha, T., & Mathew, B. E. (2012). Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology, 5(4), 524-528. [Link]

  • Acharya, S., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 8(10), 4287-4292. [Link]

  • Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5(17), 1239-1248. [Link]

  • Al-Janabi, A. A. H. (2020). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. International Journal of Drug Delivery Technology, 10(4), 569-576. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Reddy, G. N., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. Analytical Chemistry: An Indian Journal, 8(1), 87-92. [Link]

  • Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 169-177. [Link]

  • Prakash, V., et al. (2014). Formulation and evaluation of extended release tablets of Darifenacin Hydrobromide. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 96-100. [Link]

  • Reddy, G. O., et al. (2010). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist. Arkivoc, 2010(5), 290-300. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Therapeutic Goods Administration. (1995). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Al-Dhanki, Z. N. H., & Al-Amery, M. H. A. (2019). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. Research Journal of Pharmacy and Technology, 12(11), 5393-5398. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Borman, P., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification (pp. 1-28). John Wiley & Sons. [Link]

  • U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) for Darifenacin. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951. [Link]

Sources

A Comparative Guide to Assessing the Specificity of a Stability-Indicating Assay for Darifenacin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the stability of a pharmaceutical product is paramount. A crucial aspect of this is the development and validation of a stability-indicating assay method (SIAM). This guide provides an in-depth, technical comparison of methodologies for assessing the specificity of a SIAM for Darifenacin, a muscarinic receptor antagonist used to treat overactive bladder.[1] This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating system.

The Critical Role of Specificity in Stability-Indicating Assays

The primary goal of a stability-indicating assay is to provide an accurate measure of the drug substance's concentration, free from interference from any degradation products, process impurities, or excipients that may be present.[2][3] Specificity, therefore, is the cornerstone of a reliable SIAM. Without it, the assay may overestimate the amount of active pharmaceutical ingredient (API), leading to incorrect stability predictions and potentially compromising patient safety and product efficacy. The International Council for Harmonisation (ICH) guidelines mandate the demonstration of specificity for all stability-indicating methods.[4][5][6]

This guide will focus on the practical application of forced degradation studies to challenge the specificity of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Darifenacin.

Experimental Design: A Forced Degradation Strategy

To rigorously assess the specificity of an assay, the API must be intentionally degraded under various stress conditions to generate potential degradation products.[7] The objective is to achieve a meaningful level of degradation, typically in the range of 5-20%, to ensure that the analytical method can effectively separate the degradants from the intact drug.[8]

Several studies on Darifenacin have shown that it is susceptible to degradation under acidic and oxidative conditions, while remaining relatively stable under neutral, basic, thermal, and photolytic stress.[7][9][10][11] This knowledge informs our experimental design, allowing for a targeted approach to generating relevant degradants.

Below is a detailed workflow for conducting a forced degradation study on Darifenacin.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis API Darifenacin API Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Expose to stress Oxidation Oxidative (e.g., 3% H2O2) API->Oxidation Expose to stress Thermal Thermal (e.g., 80°C) API->Thermal Expose to stress Photolytic Photolytic (ICH Q1B) API->Photolytic Expose to stress Placebo Placebo Mixture HPLC HPLC Analysis Placebo->HPLC Unstressed Unstressed Control Unstressed->HPLC Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photolytic->HPLC Analyze samples PDA Peak Purity Assessment (Photodiode Array Detector) HPLC->PDA Evaluate peaks

Caption: Workflow for assessing the specificity of a stability-indicating assay.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting forced degradation studies and subsequent HPLC analysis.

Protocol 1: Forced Degradation of Darifenacin
  • Preparation of Stock Solution: Accurately weigh and dissolve Darifenacin hydrobromide in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N hydrochloric acid.

    • Incubate the solution at 60°C for a predetermined period (e.g., 2 hours).

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N sodium hydroxide.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N sodium hydroxide.

    • Incubate at 60°C for a specified time.

    • Cool and neutralize with an equivalent amount of 0.1N hydrochloric acid.

    • Dilute with the mobile phase to the target concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a set duration, monitoring for degradation.

    • Dilute with the mobile phase to the desired concentration.

  • Thermal Degradation:

    • Expose the solid Darifenacin API to dry heat at 80°C for 24 hours.

    • After exposure, dissolve the solid in the solvent and dilute with the mobile phase to the target concentration.

  • Photolytic Degradation:

    • Expose the solid Darifenacin API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light.

    • After exposure, prepare a solution of the appropriate concentration in the mobile phase.

  • Unstressed Control and Placebo:

    • Prepare an unstressed control by diluting the stock solution with the mobile phase.

    • Prepare a placebo sample by subjecting a mixture of all excipients (without the API) to the same dissolution and dilution process.

Protocol 2: Comparative HPLC Analysis

The specificity of the assay is highly dependent on the chromatographic conditions. Below are two example HPLC methods for comparison. The goal is to achieve baseline resolution between the Darifenacin peak and all potential degradation product peaks.

Method A: Isocratic Elution

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M ammonium acetate, pH adjusted to 7.2) and an organic modifier (e.g., a mixture of methanol and acetonitrile) in a 35:65 v/v ratio.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 215 nm[7]

  • Injection Volume: 20 µL

Method B: Gradient Elution

  • Column: C8, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Data Analysis and Interpretation: Establishing Specificity

The specificity of the stability-indicating assay is confirmed by demonstrating that the Darifenacin peak is free from any co-eluting peaks from degradation products, impurities, or placebo components.

Key Assessment Criteria:

  • Resolution: The resolution between the Darifenacin peak and the closest eluting peak (either a degradant or an impurity) should be greater than 1.5. This ensures that the two peaks are well-separated.

  • Peak Purity Analysis: A photodiode array (PDA) detector is an invaluable tool for assessing peak purity.[2][12] The peak purity index or angle should be compared to a threshold value to confirm that the spectral data across the peak is consistent, indicating a single component.

  • Mass Balance: The sum of the assay value of Darifenacin and the areas of all degradation products should be close to the initial concentration of the drug. This provides confidence that all significant degradation products have been detected.[7][8]

Comparative Data Presentation

The following table presents hypothetical data comparing the performance of the two HPLC methods in separating Darifenacin from its major degradation products generated under acidic and oxidative stress.

AnalyteMethod A (Isocratic)Method B (Gradient)
Retention Time (min) Resolution
Darifenacin8.5-
Acid Degradant 16.23.1
Acid Degradant 28.20.8
Oxidative Degradant 19.11.2

Interpretation of Comparative Data:

In this hypothetical scenario, Method A (Isocratic) shows poor resolution between Darifenacin and Acid Degradant 2 (Resolution < 1.5) and marginal resolution with the Oxidative Degradant 1. This indicates that this method lacks the necessary specificity.

In contrast, Method B (Gradient) provides excellent resolution for all degradation products from the parent Darifenacin peak (Resolution > 2.0). This demonstrates its superior specificity and suitability as a stability-indicating assay.

Conclusion

The assessment of specificity is a non-negotiable step in the validation of a stability-indicating assay for Darifenacin. A well-designed forced degradation study is the most effective way to challenge the method and ensure its ability to separate the active ingredient from any potential interferents. The choice of chromatographic conditions, particularly the use of gradient elution, can significantly enhance the resolving power of the assay. By following a scientifically sound and systematic approach, researchers can develop and validate a robust and reliable stability-indicating method that ensures the quality, safety, and efficacy of Darifenacin drug products.

References

  • Nazeerunnisa, M., Garikapati, L. and Bethanabhatla, S. (2014) Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. [Link]

  • de Souza, J., et al. (2015). Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets. AAPS PharmSciTech, 16(5), 1069-1077. [Link]

  • Ngwa, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 630-645. [Link]

  • Prajapati, Y. K., et al. (2015). A stereoselective, stability-indicating validated lc-assay method for the separation and quantification of darifenacin and its enantiomers. ResearchGate. [Link]

  • Thomas, S., et al. (2011). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 136(21), 4535-4544. [Link]

  • Acharya, S., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]

  • Vishnu Murthy, M., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. Trade Science Inc. [Link]

  • Patil, S. S., et al. (2024). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. Impact Journals. [Link]

  • Pharmaffiliates. Darifenacin Impurities. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • New Drug Approvals. (2017). Darifenacin Hydrobromide. [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • Al-Tamimi, A. A. (2020). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? [Link]

  • Novartis. (2013). PRODUCT MONOGRAPH PrENABLEX*. [Link]

  • PharmaCompass. (n.d.). Darifenacin. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Murthy, M. V., et al. (2012). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 70, 526-534. [Link]

  • Drugs.com. (2026). Darifenacin Monograph for Professionals. [Link]

  • LSC Group. (n.d.). ICH Stability Guidelines. [Link]

  • Reddy, G. C., et al. (2020). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Determining LOD and LOQ for Darifenacin R-isomer Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth, technical comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the R-isomer impurity in Darifenacin, a critical quality attribute in its manufacturing process. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, empowering you to select and execute the most appropriate method for your analytical needs.

The Criticality of Chiral Impurity Quantification in Darifenacin

Darifenacin is a chiral molecule, and its therapeutic effect is primarily attributed to the S-enantiomer. The R-isomer is considered an impurity, and its levels must be strictly controlled within pharmacopoeial limits. The ability to reliably detect and quantify this chiral impurity at very low concentrations is paramount for batch release testing, stability studies, and overall quality control. The determination of LOD and LOQ establishes the lower performance characteristics of an analytical method, ensuring it is fit for its intended purpose.

Theoretical Framework: Understanding LOD and LOQ as per ICH Q2(R1)

The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides the regulatory framework for determining LOD and LOQ.[1]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] It is the concentration that provides a signal statistically different from the background noise.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

The choice of methodology for determining these parameters is not a one-size-fits-all approach. It depends on the nature of the analytical procedure and the instrumentation used. For chromatographic methods like HPLC and UPLC, which are standard for chiral separations, several approaches are recognized.[3]

Comparative Analysis of Methodologies for LOD and LOQ Determination

There are three primary methods for determining LOD and LOQ for instrumental analysis like chromatography, as outlined by the ICH.[3][4] The selection of a particular method is a critical decision driven by the specific requirements of the analysis and the characteristics of the analytical system.

Methodology Principle Advantages Disadvantages Best Suited For
Visual Evaluation Determination of the minimum concentration at which the analyte can be reliably detected by visual inspection of the chromatogram.Simple and quick for a preliminary estimation.Highly subjective and not statistically robust. Not suitable for quantitative determination.Non-instrumental methods or as a preliminary check for instrumental methods.
Signal-to-Noise (S/N) Ratio Comparison of the signal height of the analyte peak to the background noise of the baseline.Widely used and accepted. Relatively easy to perform with modern chromatography data systems.The measurement of noise can be inconsistent and software-dependent.Methods that exhibit baseline noise, such as HPLC and UPLC.
Calibration Curve Method (Standard Deviation of the Response and the Slope) Calculation of LOD and LOQ based on the standard deviation of the y-intercepts of multiple calibration curves or the residual standard deviation of a single curve, and the slope of the calibration curve.Statistically robust and provides a more objective measure.More time-consuming and requires more experimental work.When a higher degree of statistical confidence is required.
Causality Behind Method Selection:

The Signal-to-Noise ratio method is often the go-to choice for routine quality control environments due to its practicality. For the determination of the Darifenacin R-isomer, where the impurity levels are expected to be very low, establishing a clear signal above the baseline noise is a direct and intuitive measure of detection capability.

The Calibration Curve Method , however, offers a more rigorous statistical foundation. When developing and validating a new analytical method for regulatory submission, this approach provides a higher level of confidence in the determined LOD and LOQ values. The causality for choosing this method lies in its ability to account for the variability of the analytical response at low concentrations, providing a more reliable estimate of the method's true detection and quantitation limits.

Experimental Protocols for LOD and LOQ Determination of Darifenacin R-isomer

The following are detailed, step-by-step methodologies for determining the LOD and LOQ of the Darifenacin R-isomer impurity using both the Signal-to-Noise Ratio and the Calibration Curve methods. These protocols are based on a typical chiral High-Performance Liquid Chromatography (HPLC) method.

Prerequisite: A Validated Chiral HPLC Method

Before proceeding with LOD and LOQ determination, a specific and validated chiral HPLC method for the separation of Darifenacin and its R-isomer is essential. Several such methods have been published.[5][6] A typical method might involve a chiral stationary phase column (e.g., Chiralpak) and a mobile phase optimized for the resolution of the enantiomers.

Protocol 1: Signal-to-Noise (S/N) Ratio Method

This protocol outlines the experimental workflow for determining LOD and LOQ based on the signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_determination LOD & LOQ Determination prep_stock Prepare a stock solution of Darifenacin R-isomer prep_dilutions Prepare a series of dilute solutions of the R-isomer prep_stock->prep_dilutions inject_samples Inject the diluted R-isomer solutions prep_dilutions->inject_samples inject_blank Inject a blank solution (mobile phase) multiple times to establish baseline noise measure_noise Determine the baseline noise from the blank chromatograms inject_blank->measure_noise measure_signal Measure the signal height of the R-isomer peak in each chromatogram inject_samples->measure_signal calc_sn Calculate the S/N ratio for each concentration measure_noise->calc_sn measure_signal->calc_sn det_lod Identify the concentration that yields an S/N ratio of approximately 3:1 (LOD) calc_sn->det_lod det_loq Identify the concentration that yields an S/N ratio of approximately 10:1 (LOQ) calc_sn->det_loq

Caption: Workflow for S/N Method.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the Darifenacin R-isomer reference standard in a suitable solvent (e.g., mobile phase).

    • Perform serial dilutions of the stock solution to obtain a range of low concentrations expected to be near the LOD and LOQ.

  • Chromatographic Analysis:

    • Inject the blank solution (mobile phase) at least six times to establish the baseline noise.

    • Inject the prepared diluted solutions of the R-isomer.

  • Data Evaluation:

    • Determine the magnitude of the baseline noise by measuring the peak-to-peak noise in a region of the chromatogram where no peaks are present. This is often performed automatically by the chromatography data software.

    • For each injected concentration, measure the height of the Darifenacin R-isomer peak.

    • Calculate the signal-to-noise ratio (S/N) using the formula: S/N = 2H/h, where H is the height of the peak and h is the difference between the largest and smallest noise values observed over a distance equal to 20 times the peak width at half-height.

  • LOD and LOQ Determination:

    • The concentration that results in an S/N ratio of approximately 3:1 is considered the Limit of Detection.[1][2]

    • The concentration that results in an S/N ratio of approximately 10:1 is considered the Limit of Quantitation.[1][2]

    • It is crucial to confirm these determined concentrations by preparing and injecting samples at these levels to verify the S/N ratios.

Protocol 2: Calibration Curve Method

This protocol details the more statistically rigorous approach of using a calibration curve to determine LOD and LOQ.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis cluster_determination LOD & LOQ Calculation prep_stock Prepare a stock solution of Darifenacin R-isomer prep_cal_solutions Prepare a series of calibration solutions at low concentrations near the expected LOQ prep_stock->prep_cal_solutions inject_cal_solutions Inject each calibration solution multiple times (e.g., n=3) prep_cal_solutions->inject_cal_solutions construct_curve Construct a calibration curve of peak area vs. concentration inject_cal_solutions->construct_curve perform_regression Perform linear regression analysis construct_curve->perform_regression calc_params Determine the slope (S) and the standard deviation of the y-intercept (σ) perform_regression->calc_params calc_lod Calculate LOD = 3.3 * (σ / S) calc_params->calc_lod calc_loq Calculate LOQ = 10 * (σ / S) calc_params->calc_loq

Caption: Workflow for Calibration Curve Method.

Step-by-Step Methodology:

  • Preparation of Calibration Solutions:

    • Prepare a stock solution of the Darifenacin R-isomer reference standard.

    • Prepare a series of at least five calibration solutions with concentrations in the range of the expected LOQ. It is critical that this calibration curve is constructed using concentrations at the lower end of the analytical range and not extrapolated from a high-concentration curve.[7]

  • Chromatographic Analysis:

    • Inject each calibration solution multiple times (e.g., three replicates) to obtain a robust dataset.

  • Data Analysis:

    • For each concentration level, calculate the mean peak area.

    • Construct a calibration curve by plotting the mean peak area against the concentration of the R-isomer.

    • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), where 'm' is the slope (S).

    • Determine the standard deviation of the response (σ). This can be the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of the regression line.[8]

  • LOD and LOQ Calculation:

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .[9][10]

    • Calculate the LOQ using the formula: LOQ = 10 * (σ / S) .[9][10]

  • Verification:

    • Prepare and analyze a suitable number of samples at the calculated LOD and LOQ concentrations to confirm that these limits are appropriate. For the LOQ, the precision and accuracy should be within acceptable limits.

Comparison of Reported LOD and LOQ Values for Darifenacin Impurities

Several studies have reported LOD and LOQ values for Darifenacin and its impurities, including the R-isomer, using various chromatographic techniques. These values serve as a practical benchmark for what can be achieved.

Analytical Method Analyte LOD LOQ Reference
Chiral HPLCR-Darifenacin0.08 µg/mL0.315 µg/mL[5]
RP-HPLCDarifenacin0.026 µg/mL0.8 µg/mL[11]
RP-HPLCDarifenacin Hydrobromide0.31 µg/mL0.61 µg/mL[12]
UPLCDarifenacin and related compounds0.007 µg/mL0.02 µg/mL[13]

Note: The LOD and LOQ values are method-dependent and will vary based on the instrumentation, column, mobile phase, and other chromatographic conditions. The UPLC method, as expected, demonstrates significantly lower LOD and LOQ values due to its higher sensitivity and efficiency.[13]

Conclusion: A Self-Validating System for Trustworthy Results

The determination of LOD and LOQ for the Darifenacin R-isomer impurity is a critical aspect of method validation that underpins the reliability of quality control testing. By understanding the theoretical basis of these parameters and the practical considerations for their determination, scientists can confidently establish the performance limits of their analytical methods.

The choice between the Signal-to-Noise Ratio and the Calibration Curve method should be a deliberate one, guided by the intended application of the method and the desired level of statistical rigor. Ultimately, the protocol for determining LOD and LOQ should be a self-validating system, where the calculated limits are experimentally confirmed to be reliable and reproducible. This ensures that the analytical method is not only scientifically sound but also meets the stringent requirements of the pharmaceutical industry.

References

  • How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). (2022, January 15). [Video]. YouTube. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. TSI Journals. [Link]

  • Little, T. A. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International, 28(4). [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik. [Link]

  • Mohamad, T. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Organic & Medicinal Chem IJ, 7(5). [Link]

  • Sudha, T., & Mathew, B. E. (2015). Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology, 8(1), 1-5. [Link]

  • Acharya, S., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. [Link]

  • Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 42-52. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. [Link]

  • Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. ResearchGate. [Link]

  • El-Kassem, M. A., et al. (2016). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Chromatographia, 79(1-2), 103-110. [Link]

  • How to calculate limit of detection, limit of quantification and signal to noise ratio? (2014, May 16). ResearchGate. [Link]

  • How to determine the LOD using the calibration curve? (2019, June 20). Lösungsfabrik. [Link]

Sources

A Comparative Guide to Accuracy and Precision in Analytical Methods for Darifenacin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a drug such as Darifenacin, a muscarinic receptor antagonist for treating overactive bladder, rigorous control of impurities is a critical aspect of ensuring its safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the determination of Darifenacin impurities, with a core focus on the pivotal validation parameters of accuracy and precision. The insights and data presented herein are curated for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical strategies.

The development of a stability-indicating analytical method is crucial for separating and quantifying impurities, which can arise during synthesis, purification, and storage.[1] Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress, are essential to demonstrate the method's ability to separate degradants from the API.[1][2] For Darifenacin, significant degradation has been observed under acidic hydrolysis and oxidative stress conditions.[1]

Understanding Accuracy and Precision in Analytical Method Validation

Before delving into specific methods, it is crucial to establish a clear understanding of accuracy and precision, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures".

  • Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).

A method can be precise without being accurate, or vice versa. The goal is to develop methods that are both accurate and precise, ensuring reliable and trustworthy results.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Darifenacin and its impurities.[3][4][5] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in terms of speed, resolution, and sensitivity.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the workhorse of pharmaceutical analysis. For Darifenacin impurity profiling, reversed-phase HPLC (RP-HPLC) methods are commonly employed.[1][8] These methods typically utilize C8 or C18 columns and a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[1][2]

Key Characteristics of a Typical RP-HPLC Method for Darifenacin Impurities:

  • Column: Prodigy C8 (250 × 4.6 mm, 5 µm)[1] or Inertsil ODS C18 (250x4.6mm, 5µm).[8]

  • Mobile Phase: A mixture of a buffer (e.g., 0.05 M ammonium acetate) and an organic solvent (e.g., methanol and acetonitrile).[1]

  • Detection: Photodiode Array (PDA) or UV detector, typically at a wavelength of 215 nm.[1]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC technology utilizes columns with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing resolution.[7] This results in significantly faster analysis times and improved sensitivity, which is crucial for detecting trace-level impurities.[9][10] While specific UPLC methods for Darifenacin impurities are less documented in publicly available literature, the principles and advantages are well-established.

Advantages of UPLC over HPLC for Impurity Profiling:

  • Higher Resolution: Better separation of closely eluting impurities.

  • Increased Sensitivity: The ability to detect and quantify impurities at lower levels.[6]

  • Faster Analysis Times: Significant reduction in run times, leading to higher throughput.[7]

  • Reduced Solvent Consumption: A greener and more cost-effective approach.

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, available instrumentation, and the complexity of the impurity profile. For routine quality control, a well-validated HPLC method may be sufficient. However, for in-depth impurity profiling, method development, and high-throughput screening, UPLC offers considerable advantages.[6]

Experimental Data: Accuracy and Precision Studies

The following tables summarize typical accuracy and precision data for a validated RP-HPLC method for the determination of Darifenacin and its related impurities. The data is representative of what is expected from a robust and reliable analytical method.

Table 1: Accuracy Data (Recovery Studies)

Accuracy is determined by spiking a known concentration of the impurity into the sample matrix and calculating the percentage recovery. The acceptance criteria for recovery are typically within 90-110%.

ImpuritySpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Impurity A 0.50.4998.0
1.01.02102.0
1.51.4798.0
Impurity B 0.50.51102.0
1.00.9999.0
1.51.53102.0
Impurity C 0.50.4896.0
1.01.04104.0
1.51.4999.3

Note: Impurity A, B, and C are representative of known process-related impurities or degradation products of Darifenacin. One such impurity, Darifenacin Impurity C, is chemically identified as (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetonitrile.[11]

Table 2: Precision Data (Repeatability and Intermediate Precision)

Precision is assessed by calculating the Relative Standard Deviation (%RSD) of a series of measurements. For impurity analysis, the acceptance criterion for %RSD is typically not more than 5%.

ImpurityConcentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Impurity A 1.01.22.5
Impurity B 1.00.92.1
Impurity C 1.01.52.8

The low %RSD values in the table demonstrate that the method is precise, providing consistent results over a short period (repeatability) and under different laboratory conditions (intermediate precision).

Experimental Protocols

To ensure scientific integrity, detailed experimental protocols are provided below for conducting accuracy and precision studies for a Darifenacin impurity analytical method.

Protocol 1: Accuracy Study (Recovery)
  • Prepare a standard solution of the Darifenacin impurity of known concentration.

  • Prepare a sample solution of the Darifenacin drug substance.

  • Spike the sample solution with the impurity standard solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the impurity).

  • Prepare a placebo solution (containing all excipients except the API) and spike it with the same concentrations of the impurity.

  • Analyze the spiked sample and placebo solutions using the validated HPLC or UPLC method.

  • Calculate the percentage recovery of the impurity at each concentration level.

Protocol 2: Precision Study (Repeatability and Intermediate Precision)
  • Prepare a homogeneous sample of Darifenacin containing the impurities at a known concentration (typically at the specification limit).

  • For Repeatability:

    • Have one analyst inject the sample six times on the same day, using the same instrument.

    • Calculate the mean, standard deviation, and %RSD for the peak area of each impurity.

  • For Intermediate Precision:

    • Have a second analyst repeat the analysis on a different day, using a different instrument if possible.

    • Inject the sample six times.

    • Calculate the mean, standard deviation, and %RSD for the peak area of each impurity.

    • Compare the results between the two analysts and days.

Visualization of Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the workflows for accuracy and precision studies.

Accuracy_Study_Workflow cluster_prep Solution Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation Impurity_Std Impurity Standard Solution Spike_API_50 Spike API @ 50% Impurity_Std->Spike_API_50 Add to Spike_API_100 Spike API @ 100% Impurity_Std->Spike_API_100 Add to Spike_API_150 Spike API @ 150% Impurity_Std->Spike_API_150 Add to Spike_Placebo_50 Spike Placebo @ 50% Impurity_Std->Spike_Placebo_50 Add to Spike_Placebo_100 Spike Placebo @ 100% Impurity_Std->Spike_Placebo_100 Add to Spike_Placebo_150 Spike Placebo @ 150% Impurity_Std->Spike_Placebo_150 Add to API_Sample Darifenacin API Sample Solution API_Sample->Spike_API_50 API_Sample->Spike_API_100 API_Sample->Spike_API_150 Placebo Placebo Solution Placebo->Spike_Placebo_50 Placebo->Spike_Placebo_100 Placebo->Spike_Placebo_150 Analysis HPLC/UPLC Analysis Spike_API_50->Analysis Spike_API_100->Analysis Spike_API_150->Analysis Spike_Placebo_50->Analysis Spike_Placebo_100->Analysis Spike_Placebo_150->Analysis Calculation Calculate % Recovery Analysis->Calculation Precision_Study_Workflow cluster_repeatability Repeatability cluster_intermediate Intermediate Precision Analyst1_Day1 Analyst 1, Day 1, Instrument 1 Inject1 6 Injections Analyst1_Day1->Inject1 Calc_RSD1 Calculate %RSD Inject1->Calc_RSD1 Compare_Results Compare Results Calc_RSD1->Compare_Results Analyst2_Day2 Analyst 2, Day 2, Instrument 2 Inject2 6 Injections Analyst2_Day2->Inject2 Calc_RSD2 Calculate %RSD Inject2->Calc_RSD2 Calc_RSD2->Compare_Results Homogeneous_Sample Homogeneous Sample of Darifenacin with Impurities Homogeneous_Sample->Analyst1_Day1 Homogeneous_Sample->Analyst2_Day2

Caption: Workflow for the Precision Study.

Conclusion

The selection of an appropriate analytical method for the determination of Darifenacin impurities is a critical decision in the drug development process. Both HPLC and UPLC are powerful techniques capable of providing accurate and precise results. While HPLC remains a widely used and reliable method, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an attractive option for high-throughput and in-depth impurity profiling.

Regardless of the chosen technology, a thorough method validation that includes rigorous accuracy and precision studies is essential to ensure the generation of reliable data. The experimental protocols and acceptance criteria outlined in this guide provide a framework for conducting these studies in accordance with regulatory expectations. By adhering to these principles, pharmaceutical scientists can confidently assess the purity of Darifenacin and ensure the safety and quality of the final drug product.

References

  • CHEMOMETRIC EVALUATION OF DARIFENACIN HYDROBROMIDE USING A STABILITY-INDICATING REVERSED-PHASE LC METHOD. (2011). Full article. Available at: [Link]

  • Nazeerunnisa, M., Garikapati, L. and Bethanabhatla, S. (2014) Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. Available at: [Link]

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. (2012). Analyst, 137(19), 4529-4539. Available at: [Link]

  • Vishnu Murthy, M., Raghavacharyulu, K.S.V., Krishnaiah, Ch., Srinivas, K., Mukkanti, K., & Ramesh Kumar, N. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. Analytical Chemistry, An Indian Journal, 8(1), 88-93. Available at: [Link]

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. (2012). PubMed. Available at: [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Available at: [Link]

  • GLP Pharma Standards. (n.d.). Darifenacin Impurity C. Available at: [Link]

  • Analysis for Accuracy and Precision for the Method Validation. (n.d.). ResearchGate. Available at: [Link]

  • Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available at: [Link]

  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. (2013). International Journal of Pharmaceutical Sciences Review and Research, 21(1), 237-246. Available at: [Link]

  • An Updated Review on Ultra Performance Liquid Chromatography. (2016). Trade Science Inc. Available at: [Link]

  • A PRECISE RP-HPLC METHOD FOR THE ESTIMATION OF DARIFENACIN IN BULK AND TABLET DOSAGE FORM. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. Among the critical validation parameters, linearity and range determination for an active pharmaceutical ingredient (API) and its related compounds are paramount. This guide provides an in-depth, comparative analysis of analytical methodologies for determining the linearity and range of Darifenacin and its impurities, grounded in scientific principles and regulatory expectations.

The Foundational Importance of Linearity and Range in Pharmaceutical Analysis

Before delving into specific methodologies, it is crucial to understand the significance of linearity and range. Linearity, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, is the ability of an analytical procedure to elicit test results that are directly proportional to the concentration of the analyte within a given range[1][2]. The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[1][2].

Establishing these parameters is not merely a regulatory checkbox; it is a fundamental aspect of a self-validating analytical system. A linear response provides confidence that changes in signal are due to changes in analyte concentration, not instrumental or method-related artifacts. A well-defined range ensures that the method is appropriate for its intended purpose, whether it be for the assay of the drug substance, the quantification of impurities, or dissolution testing[3].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) remains a ubiquitous technique in pharmaceutical quality control due to its robustness and versatility. Several validated HPLC methods have been developed for the analysis of Darifenacin and its related compounds.

Comparative Analysis of Validated HPLC Methods for Darifenacin
Method Linearity Range (µg/mL) Correlation Coefficient (R²) Key Features Reference
RP-HPLC Method 1 10-1000.999Simple, precise, and accurate method for bulk drug and pharmaceutical dosage forms.
RP-HPLC Method 2 50-900.9992Developed for quantitative estimation in tablet dosage forms.[4]
RP-HPLC Method 3 20-150>0.999Wide linearity range, suitable for various concentrations.[5]
Stability-Indicating RP-HPLC 50-150 (Darifenacin)>0.999 (Darifenacin)Capable of separating Darifenacin from its degradation products.
LOQ to 3.0 (Impurities 1, 2, & 3)>0.996 (Impurities 1, 2, & 3)

Causality Behind Experimental Choices: The selection of a C18 or C8 column is driven by the need to achieve adequate retention and separation of the moderately polar Darifenacin and its impurities from the mobile phase. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best peak shape and resolution. The detection wavelength is chosen based on the UV absorbance maximum of Darifenacin to ensure maximum sensitivity.

Experimental Protocol: A Representative Stability-Indicating RP-HPLC Method

This protocol is a synthesis of established methods and is designed to be a robust starting point for the determination of linearity and range for Darifenacin and its related compounds.

1. Materials and Reagents:

  • Darifenacin Hydrobromide reference standard
  • Reference standards for known impurities
  • HPLC grade acetonitrile, methanol, and water
  • Ammonium acetate
  • Ammonia solution

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or photodiode array (PDA) detector.
  • Column: Prodigy C8 (250 x 4.6 mm, 5 µm) or equivalent.
  • Mobile Phase: 0.05 M ammonium acetate (pH adjusted to 7.2 with ammonia solution) and methanol (36% acetonitrile) in a 35:65 v/v ratio.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 215 nm.
  • Injection Volume: 10 µL.

3. Preparation of Standard Solutions:

  • Darifenacin Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Darifenacin Hydrobromide reference standard in 100 mL of mobile phase.
  • Impurity Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of each impurity reference standard in 100 mL of mobile phase.
  • Calibration Standards (for Linearity):
  • Darifenacin: Prepare a series of at least five concentrations ranging from 50 µg/mL to 150 µg/mL by diluting the Darifenacin stock solution with the mobile phase.
  • Impurities: Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to approximately 3.0 µg/mL by diluting the impurity stock solution. The range should bracket the expected concentration of impurities in the test sample.

4. Linearity and Range Determination Workflow:

Sources

A Practical Guide to Robustness Testing of a Validated UPLC Method for Darifenacin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the validation of an analytical method is a cornerstone of quality assurance, ensuring that the method is suitable for its intended purpose.[1][2][3] Among the battery of validation characteristics stipulated by regulatory bodies such as the International Council for Harmonisation (ICH), robustness testing stands out as a critical measure of a method's reliability during routine use.[4][5] This guide provides an in-depth, practical comparison of robustness testing for a validated Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Darifenacin, a muscarinic antagonist used to treat overactive bladder.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. We will move beyond a simple checklist of steps, delving into the causality behind experimental choices to provide a self-validating framework for your own robustness studies.

The Imperative of Robustness: Beyond a Validation Checkbox

A validated analytical method may perform flawlessly under the specific conditions of the validation study, but the reality of day-to-day laboratory work involves minor, unavoidable variations in operational parameters.[6] Robustness, as defined by the ICH, is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] A robust method ensures inter-laboratory and intra-laboratory consistency, minimizes the need for re-validation, and ultimately, safeguards the quality of the pharmaceutical product.[6]

For a UPLC method, these variations can stem from different instruments, columns from different batches, slight errors in mobile phase preparation, or fluctuations in laboratory temperature.[5][6] A thorough robustness study, therefore, is not merely a regulatory hurdle but a proactive measure to identify the critical method parameters that require stringent control.[7][8]

Designing the Robustness Study for a Darifenacin UPLC Method

To illustrate the principles of robustness testing, let us consider a hypothetical validated UPLC method for the quantification of Darifenacin Hydrobromide in a pharmaceutical formulation.

Hypothetical Validated UPLC Method Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and 0.01M Potassium Dihydrogen Phosphate buffer (pH 7.0) (35:65 v/v)
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 2 µL

The selection of parameters to vary in a robustness study should be based on a scientific understanding of the method and the analyte. For Darifenacin, a compound with a pKa of 9.2, the pH of the mobile phase is a critical parameter influencing its retention and peak shape.[9]

Key Robustness Parameters and Their Rationale:

ParameterVariationRationale
pH of Mobile Phase Buffer ± 0.2 unitsDarifenacin's basic nature makes its retention sensitive to pH changes around its pKa. Small shifts in pH can significantly impact ionization state and, consequently, retention time and peak shape.
Percentage of Organic Modifier ± 2%The proportion of acetonitrile in the mobile phase is a primary driver of retention in reversed-phase chromatography. Minor variations in mobile phase composition can lead to significant shifts in retention time and resolution from potential impurities.[10][11]
Column Temperature ± 5°CTemperature affects the viscosity of the mobile phase and the kinetics of mass transfer, influencing retention time, peak efficiency, and selectivity.[6]
Flow Rate ± 10%Variations in flow rate directly impact retention times and can affect peak height and area, which are critical for accurate quantification.[10]

The following diagram illustrates the logical workflow for conducting the robustness study:

Robustness_Workflow cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation Start Define Validated Method Parameters Select Select Critical Parameters for Variation Start->Select Define Define Variation Ranges Select->Define Prepare Prepare Samples & Mobile Phases at Varied Conditions Define->Prepare Analyze Analyze Samples Using One-Factor-at-a-Time Approach Prepare->Analyze Collect Collect Chromatographic Data Analyze->Collect Assess Assess Impact on System Suitability Parameters Collect->Assess Report Report Findings & Define Control Strategies Assess->Report

Caption: Workflow for the robustness testing of the Darifenacin UPLC method.

Experimental Protocol: A Step-by-Step Guide

The robustness study is typically conducted using a one-factor-at-a-time (OFAT) approach, where one parameter is varied while others are kept constant.[8] This allows for a clear assessment of the effect of each parameter on the method's performance.

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Darifenacin Hydrobromide reference standard in a suitable diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare a sample solution from the pharmaceutical dosage form to achieve a theoretical Darifenacin concentration of 50 µg/mL.

2. Execution of Robustness Study:

For each parameter variation, perform triplicate injections of the standard solution and analyze the system suitability parameters.

  • Nominal Conditions:

    • pH: 7.0

    • Organic Modifier: 35% Acetonitrile

    • Column Temperature: 30°C

    • Flow Rate: 0.3 mL/min

  • Variation 1: pH of Mobile Phase Buffer

    • Condition A: pH 6.8

    • Condition B: pH 7.2

  • Variation 2: Percentage of Organic Modifier

    • Condition C: 33% Acetonitrile

    • Condition D: 37% Acetonitrile

  • Variation 3: Column Temperature

    • Condition E: 25°C

    • Condition F: 35°C

  • Variation 4: Flow Rate

    • Condition G: 0.27 mL/min

    • Condition H: 0.33 mL/min

3. Data Analysis and Acceptance Criteria:

The impact of each variation is assessed by monitoring key system suitability parameters. The acceptance criteria should be pre-defined based on the method's intended purpose and performance during validation.

System Suitability ParameterAcceptance Criteria
Retention Time (RT) %RSD ≤ 2.0
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Resolution (Rs) (from nearest impurity) ≥ 2.0

Comparative Analysis of Robustness Data

The following tables present hypothetical data to illustrate the potential outcomes of the robustness study and how they compare to the nominal method performance.

Table 1: Impact of pH Variation on System Suitability

ParameterNominal (pH 7.0)Variation (pH 6.8)Variation (pH 7.2)
Retention Time (min)5.255.485.02
Tailing Factor1.11.21.1
Theoretical Plates850083008600
Resolution (Rs)3.53.73.3

Interpretation: A slight change in pH demonstrates a noticeable impact on retention time, as expected for an ionizable compound like Darifenacin. However, the peak shape and resolution remain well within the acceptance criteria, indicating the method is robust to minor pH variations.

Table 2: Impact of Organic Modifier Percentage Variation

ParameterNominal (35% ACN)Variation (33% ACN)Variation (37% ACN)
Retention Time (min)5.256.154.35
Tailing Factor1.11.11.2
Theoretical Plates850087008200
Resolution (Rs)3.54.12.9

Interpretation: The percentage of acetonitrile has a pronounced effect on retention time. While the method remains within system suitability, this parameter should be carefully controlled during routine analysis.

Table 3: Impact of Column Temperature Variation

ParameterNominal (30°C)Variation (25°C)Variation (35°C)
Retention Time (min)5.255.505.00
Tailing Factor1.11.01.1
Theoretical Plates850082008800
Resolution (Rs)3.53.33.7

Interpretation: Temperature variations lead to predictable shifts in retention time. The method demonstrates good robustness within this temperature range.

Table 4: Impact of Flow Rate Variation

ParameterNominal (0.3 mL/min)Variation (0.27 mL/min)Variation (0.33 mL/min)
Retention Time (min)5.255.834.77
Tailing Factor1.11.11.1
Theoretical Plates850084008600
Resolution (Rs)3.53.53.5

Interpretation: Flow rate changes directly and predictably alter the retention time. The other system suitability parameters remain largely unaffected, indicating good method robustness.

The logical relationship between the varied parameters and the observed outcomes can be visualized as follows:

Parameter_Impact cluster_params Varied Method Parameters cluster_outcomes System Suitability Outcomes pH Mobile Phase pH RT Retention Time pH->RT Significant Tailing Tailing Factor pH->Tailing Organic Organic Modifier % Organic->RT Very Significant Resolution Resolution Organic->Resolution Moderate Temp Column Temperature Temp->RT Moderate Plates Theoretical Plates Temp->Plates Flow Flow Rate Flow->RT Directly Proportional

Caption: Impact of varied parameters on key system suitability outcomes.

Conclusion: From Robustness Data to Method Control

The robustness study for the validated UPLC method for Darifenacin demonstrates that while certain parameters like mobile phase composition and pH have a significant impact on retention time, the method remains within the predefined acceptance criteria for all tested variations. This provides a high degree of confidence in the method's reliability for routine use in a quality control environment.

The findings from this study should be integrated into the final analytical method documentation. It is crucial to specify the acceptable ranges for critical parameters to guide analysts and prevent out-of-specification results due to minor, unintentional variations. A well-executed robustness study is a testament to a well-developed and understood analytical method, forming a critical pillar of scientific integrity and regulatory compliance in pharmaceutical development.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Murthy, M. V. S., & Kumar, J. R. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 145-154.
  • Sreekanth, N., & Rao, K. S. (2013). Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology, 6(10), 1139-1143.
  • Vogt, F. G., & Kord, A. S. (2011). Method Validation and Robustness. LCGC North America, 29(7), 616-627.
  • Dejaegher, B., & Vander Heyden, Y. (2006). Robustness Tests. LCGC Europe, 19(7), 394-403.
  • Reddy, B. P., & Reddy, K. R. (2013). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. Indo American Journal of Pharmaceutical Research, 3(11), 9146-9154.
  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(10), 2411-2422.
  • Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. Available from: [Link]

  • Shabir, G. A. (2018). INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS.
  • Murthy, M., Kumar, J. R., & Rao, K. S. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. PubMed.
  • Hussain, S., & Nageswara Rao, R. (2012). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Ali, A. A., et al. (2020). Preparation and In-vitro Evaluation of Darifenacin HBr as Nanoparticles Prepared as Nanosuspension. Impactfactor.org.

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A Comparative Analysis of the Degradation Pathways of Darifenacin and Oxybutynin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Examination of the Chemical Stability of Two Key Anticholinergic Agents

For researchers and professionals in drug development and formulation, a thorough understanding of a drug's stability and degradation profile is paramount. This guide provides a detailed comparative analysis of the degradation pathways of two widely used anticholinergic agents for the treatment of overactive bladder: Darifenacin and Oxybutynin. By synthesizing data from various stability and forced degradation studies, this document aims to offer a comprehensive resource on their respective chemical liabilities and degradation products.

Introduction to Darifenacin and Oxybutynin

Darifenacin, a selective M3 muscarinic receptor antagonist, and Oxybutynin, a non-selective anticholinergic with antispasmodic properties, are both mainstays in the management of overactive bladder. Their chemical structures, while both containing tertiary amine and ester or amide functionalities, confer distinct stability profiles that influence their formulation, storage, and in vivo fate. Understanding these differences is crucial for the development of stable dosage forms and for predicting potential impurities.

Degradation Pathways of Darifenacin

Contrary to some initial reports suggesting high stability, more detailed forced degradation studies have revealed that Darifenacin is susceptible to degradation under both acidic hydrolysis and oxidative conditions [1]. The amide bond in Darifenacin is generally more resistant to hydrolysis than the ester bond in Oxybutynin. However, under forcing acidic conditions, degradation does occur. The tertiary amine and the dihydrobenzofuran ring are also potential sites for oxidative degradation.

Acidic Degradation

Under acidic stress, Darifenacin undergoes degradation, leading to the formation of at least two notable degradation products[1]. While the exact structures are still a subject of ongoing investigation, proposed pathways involve the cleavage of the amide bond or modifications to the pyrrolidine ring. One study identified mass-to-charge ratio (m/z) fragments corresponding to potential degradation products under acidic stress, although definitive structures were not assigned[2]. Another study predicted the formation of acidic degradants, designated as A1 and A2[1].

Oxidative Degradation

Darifenacin is susceptible to oxidation, primarily at the tertiary amine of the pyrrolidine ring, leading to the formation of an N-oxide derivative. This has been identified as a significant degradation product under oxidative stress conditions[3]. One study characterized this oxidative degradant as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide[3].

Darifenacin Degradation Darifenacin Darifenacin Acid_Degradation Acidic Degradation Products (A1, A2) Darifenacin->Acid_Degradation  Acid Hydrolysis N_Oxide Darifenacin N-oxide Darifenacin->N_Oxide  Oxidation

Caption: Major degradation pathways of Darifenacin.

Degradation Pathways of Oxybutynin

Oxybutynin's chemical structure, featuring an ester linkage, makes it particularly susceptible to hydrolysis under both acidic and basic conditions. It is also prone to oxidation . Studies have shown that Oxybutynin is relatively stable under photolytic and thermal stress[4].

Hydrolytic Degradation (Acidic and Basic)

The ester bond in Oxybutynin is the primary site of hydrolytic cleavage. This reaction is catalyzed by both acids and bases and results in the formation of two main degradation products:

  • 2-cyclohexyl-2-hydroxy-2-phenylacetic acid

  • 4-(diethylamino)but-2-yn-1-ol

The rate of hydrolysis is pH-dependent, with significant degradation observed in both acidic and basic media[4].

Oxidative Degradation

Similar to Darifenacin, the tertiary amine group in Oxybutynin is susceptible to oxidation. This leads to the formation of Oxybutynin N-oxide . Further reactions of the N-oxide can also occur, leading to other degradation products.

Oxybutynin Degradation Oxybutynin Oxybutynin Hydrolysis_Products 2-cyclohexyl-2-hydroxy-2-phenylacetic acid + 4-(diethylamino)but-2-yn-1-ol Oxybutynin->Hydrolysis_Products  Acid/Base  Hydrolysis N_Oxide Oxybutynin N-oxide Oxybutynin->N_Oxide  Oxidation

Caption: Major degradation pathways of Oxybutynin.

Comparative Stability Profile

Stress ConditionDarifenacin StabilityOxybutynin StabilityKey Degradation Products
Acid Hydrolysis Significant degradation observed[1].Significant degradation observed[4].Darifenacin: Predicted products A1 and A2[1].Oxybutynin: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethylamino)but-2-yn-1-ol.
Base Hydrolysis Generally considered stable, though some studies show minor degradation under harsh conditions.Significant degradation observed[4].Oxybutynin: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethylamino)but-2-yn-1-ol.
Oxidation Susceptible to oxidation[1][3].Susceptible to oxidation[4].Darifenacin: N-oxide derivative[3].Oxybutynin: N-oxide derivative.
Photolysis Stable[3].Stable[4].Not applicable.
Thermal Degradation Stable[3].Stable[4].Not applicable.

Experimental Protocols for Forced Degradation Studies

To elucidate and compare the degradation pathways of Darifenacin and Oxybutynin, a systematic forced degradation study is essential. The following protocols are based on ICH guidelines and common practices in the pharmaceutical industry[5][6].

I. General Sample Preparation
  • Prepare a stock solution of the drug substance (Darifenacin or Oxybutynin) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 100 µg/mL.

II. Stress Conditions

A. Acid Hydrolysis

  • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute to a final volume with the mobile phase of the analytical method.

B. Base Hydrolysis

  • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute to a final volume with the mobile phase.

C. Oxidative Degradation

  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final volume with the mobile phase.

D. Photodegradation

  • Expose the drug solution (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark.

E. Thermal Degradation

  • Expose the solid drug substance to a temperature of 80°C for 48 hours.

  • After exposure, dissolve the solid in a suitable solvent to the desired concentration.

III. Analytical Methodology

A validated stability-indicating HPLC method is crucial for the separation and quantification of the parent drug and its degradation products.

Example HPLC Method for Darifenacin Analysis: [1]

  • Column: Prodigy C8 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.05 M ammonium acetate (pH 7.2) and methanol (35:65 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: 215 nm

Example HPLC Method for Oxybutynin Analysis: [4]

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1 M phosphate buffer (pH 4.5) and acetonitrile (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: 203 nm

Forced Degradation Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Photolysis Photolysis (ICH Q1B) Photolysis->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Drug Drug Substance (Darifenacin or Oxybutynin) Drug->Acid Drug->Base Drug->Oxidation Drug->Photolysis Drug->Thermal Results Identification & Quantification of Degradation Products Analysis->Results

Caption: A generalized workflow for forced degradation studies.

Conclusion

This comparative guide highlights the distinct degradation profiles of Darifenacin and Oxybutynin. Oxybutynin, with its ester linkage, is more susceptible to hydrolysis than the more robust amide-containing Darifenacin. However, both compounds are vulnerable to oxidative degradation at their tertiary amine functionalities. The conflicting reports on Darifenacin's stability under acidic conditions underscore the importance of rigorous, multi-source investigation in stability studies.

For researchers and formulation scientists, this information is critical for developing stable drug products, defining appropriate storage conditions, and establishing reliable analytical methods for quality control. A thorough understanding of these degradation pathways is a cornerstone of robust drug development and ensuring patient safety.

References

  • Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. [Link]

  • Thomas, S., et al. (2011). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 136(15), 3100-3109. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

  • Asmari, M. (2016). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. [Link]

  • Phale, M. D., & Sharma, S. (2017). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research, 4(8), 565-573. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

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A Comparative Guide to Cross-Validation of Analytical Methods for Darifenacin Impurity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Darifenacin

Darifenacin, a potent M3 muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder.[1][2][3] Ensuring the safety and efficacy of Darifenacin drug products is paramount, and this hinges on the rigorous control of impurities.[3] Impurities can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[4] Regulatory bodies like the FDA and international guidelines such as the International Council for Harmonisation (ICH) mandate stringent control over these impurities.[4] Therefore, the development and validation of robust analytical methods for impurity testing are critical components of pharmaceutical quality control.[4][5]

This guide provides an in-depth comparison of analytical methodologies for Darifenacin impurity profiling and a detailed protocol for the cross-validation of these methods. Cross-validation is essential when transferring a method between laboratories or when a new method is introduced to replace an existing one, ensuring consistency and reliability of results.

The Analytical Landscape for Darifenacin Impurity Detection: A Comparative Overview

The primary analytical techniques for quantifying Darifenacin and its impurities are chromatographic methods, prized for their high resolution and sensitivity.[4][6] High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse, while Ultra-Performance Liquid Chromatography (UPLC) has emerged as a more advanced alternative, offering significant improvements in speed, resolution, and solvent consumption.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on the partitioning of analytes between a stationary phase and a liquid mobile phase.Utilizes sub-2 µm particle columns to achieve higher separation efficiency and speed.
Resolution Good, but may have limitations in separating closely eluting impurities.Superior resolution, enabling better separation of complex impurity profiles.
Analysis Time Longer run times, typically in the range of 20-60 minutes.Significantly faster analysis, with run times often under 10 minutes.[4]
Solvent Consumption Higher due to longer run times and larger column dimensions.Reduced solvent consumption by up to 80%, leading to cost savings and environmental benefits.[4]
Sensitivity Generally lower compared to UPLC.Higher sensitivity due to sharper peaks and lower baseline noise.[4]
System Pressure Operates at lower pressures (typically <6000 psi).Requires higher pressures (up to 15,000 psi) due to smaller particle size.

When coupled with mass spectrometry (LC-MS), these techniques become powerful tools for the identification and structural elucidation of unknown impurities and degradation products.[1][7] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[7][8][9][10] Studies on Darifenacin have shown its susceptibility to oxidative degradation and hydrolysis under acidic and basic conditions.[7][8]

Cross-Validation of Analytical Methods: Ensuring Method Comparability

Cross-validation is the process of demonstrating that two analytical methods are equivalent and can be used interchangeably. This is a critical step when transitioning from an older, validated HPLC method to a newer, more efficient UPLC method for Darifenacin impurity testing. The goal is to ensure that the new method provides results that are comparable to the established method.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an HPLC and a UPLC method for Darifenacin impurity analysis.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion A Select Batches of Darifenacin API/Drug Product B Prepare Samples (Spiked and Unspiked) A->B C Analyze Samples using Validated HPLC Method B->C D Analyze the Same Samples using the New UPLC Method B->D E Compare Results for: - Impurity Identification - Impurity Quantification - Precision, Accuracy, Linearity C->E D->E F Statistical Analysis (e.g., t-test, F-test) E->F G Evaluate Against Pre-defined Acceptance Criteria F->G H Methods are Equivalent G->H Criteria Met I Methods are Not Equivalent (Investigate Discrepancies) G->I Criteria Not Met MethodEquivalency A Cross-Validation Study Results B Specificity Comparison A->B C Accuracy Comparison A->C D Precision Comparison A->D E Linearity Comparison A->E F Do all parameters meet acceptance criteria? B->F C->F D->F E->F G Methods are Considered Equivalent F->G Yes H Methods are Not Equivalent F->H No I Investigate Root Cause of Discrepancy H->I

Caption: Decision-making process for method equivalency.

Conclusion and Future Perspectives

A meticulously planned and executed cross-validation study is indispensable for ensuring the seamless transfer and implementation of analytical methods for Darifenacin impurity testing. The transition from HPLC to UPLC offers substantial benefits in terms of efficiency, sensitivity, and cost-effectiveness. [4]However, this transition must be underpinned by robust scientific evidence demonstrating the equivalency of the new method to the established one. By adhering to the principles outlined in this guide and the stringent requirements of regulatory bodies, pharmaceutical manufacturers can confidently ensure the quality, safety, and efficacy of their Darifenacin products.

The continuous evolution of analytical technology, including advanced mass spectrometry and data analysis tools, will further enhance the capabilities of impurity profiling. [11]Future work may involve the application of Quality by Design (QbD) principles to the development and validation of analytical methods, leading to more robust and reliable testing strategies.

References

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst (RSC Publishing). Available at: [Link]

  • Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]

  • A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. TSI Journals. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available at: [Link]

  • Development and validation of RP-HPLC method of analysis for the quantitative estimation of Darifenacin in tablet dosage forms. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Veeprho. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. Available at: [Link]

  • Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. ResearchGate. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Analysis of Darifenacin Impurity Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This is particularly true in the realm of pharmaceutical impurity profiling, where the quality of reference standards directly impacts the safety and efficacy of the final drug product.[1] Darifenacin, a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder, is no exception.[2][3] The identification and quantification of impurities, which can arise during synthesis or degradation, are critical for regulatory compliance and patient safety.[1][2]

This guide provides a comprehensive framework for the comparative analysis of Darifenacin impurity standards from different suppliers. It is designed to move beyond a simple catalog of products, offering instead a structured, scientifically-grounded approach to selecting and validating the most suitable reference materials for your analytical needs. We will delve into the causality behind experimental choices, emphasize the importance of self-validating systems, and provide actionable protocols for a robust comparative study.

The Critical Role of Impurity Reference Standards

Pharmaceutical impurity reference standards are highly characterized materials used to confirm the identity, purity, and concentration of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4] Their use is fundamental in method development, validation, and routine quality control.[5] The quality of these standards is not a trivial matter; an inaccurate or poorly characterized standard can lead to the misidentification or incorrect quantification of impurities, with potentially serious consequences for patient safety and regulatory submissions like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF).[5]

There are several types of reference standards, including pharmacopeial standards (from USP, EP, etc.) and non-pharmacopeial standards, often referred to as working standards, which are qualified against primary standards.[4] Certified Reference Materials (CRMs) represent the gold standard, offering certified property values with documented measurement uncertainty and traceability to SI units or other recognized standards.[6] When selecting a CRM, it is crucial to ensure that the supplier is accredited under standards such as ISO 17034, which governs the competence of reference material producers.[7][8]

Key Impurities of Darifenacin

During the synthesis and storage of Darifenacin, several process-related and degradation impurities can be formed.[2][3] A thorough understanding of these potential impurities is the first step in designing a comprehensive analytical method. Some of the reported impurities include:

  • Darifenacin Acid[3]

  • Darifenacin Desnitrile[3]

  • Darifenacin Vinyl Phenol[3]

  • Darifenacin Ether[3]

  • Darifenacin Bromo Impurity (Darifenacin Related Compound G)[9]

  • Darifenacin N-oxide

  • Various synthetic intermediates and other degradation products[10]

A non-exhaustive list of suppliers for these and other Darifenacin-related compounds includes:

  • SynThink Research Chemicals[2]

  • SynZeal[5]

  • Pharmaffiliates[11]

  • GLP Pharma Standards[12]

  • Veeprho[1][13]

  • United States Pharmacopeia (USP)[14]

A Framework for Comparative Analysis: Experimental Design

The objective of this comparative analysis is to critically evaluate the quality and suitability of Darifenacin impurity standards from different suppliers. This involves not only assessing the purity of the standard itself but also the quality and completeness of the accompanying documentation and characterization data.

The following workflow outlines a systematic approach to this evaluation.

G cluster_0 Phase 1: Procurement & Documentation Review cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Data Analysis & Supplier Qualification A Select Suppliers (e.g., Supplier A, B, C) B Procure Selected Darifenacin Impurity Standards A->B C Scrutinize Certificate of Analysis (CoA) & Supporting Data B->C D Identity Confirmation (LC-MS, NMR) C->D Proceed to Lab Analysis E Purity Assessment by HPLC-UV D->E F Chromatographic Profile Comparison E->F G Solution Stability Assessment F->G H Compile Comparative Data Table G->H Synthesize Results I Evaluate Supplier Based on Predefined Criteria H->I J Final Supplier Selection & Qualification Report I->J

Caption: Workflow for the comparative analysis of impurity standards.

Part 1: Documentation and Certificate of Analysis Review

Before any laboratory work commences, a thorough review of the documentation provided by the supplier is essential. The Certificate of Analysis (CoA) is the primary document to scrutinize.

Key aspects to evaluate:

  • Identity Confirmation: The CoA should clearly state the methods used for structural elucidation, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[3] The provided data should be consistent with the structure of the impurity.

  • Purity Value: Look for a clear, unambiguous purity value, typically determined by HPLC. Note the method used (e.g., % area normalization, quantitative NMR).

  • Traceability: For CRMs, the CoA must state the metrological traceability and the associated uncertainty.[6][8]

  • Characterization Data: The supplier should provide the actual analytical data (e.g., HPLC chromatograms, NMR spectra). A simple statement of the result is insufficient.

  • Date of Certification and Expiry: Ensure the standard is within its valid period.[15]

Part 2: Experimental Protocol for Comparative Analysis

This protocol outlines the steps for a head-to-head comparison of impurity standards from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Objective: To compare the identity, purity, and chromatographic behavior of a specific Darifenacin impurity standard (e.g., Darifenacin Bromo Impurity) from three different suppliers.

Materials:

  • Darifenacin Bromo Impurity standards from Supplier A, B, and C.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or ammonium acetate (or other appropriate buffer components as per established methods).

  • Validated HPLC-UV system.

  • LC-MS system for identity confirmation.

Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh and dissolve an equivalent amount of each impurity standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare stock solutions of 1.0 mg/mL.

    • From the stock solutions, prepare working solutions at a concentration of 0.1 mg/mL. Causality: This concentration is typically suitable for HPLC-UV analysis and allows for the detection of minor impurities within the standard itself.

  • Identity Confirmation by LC-MS:

    • Inject each working solution into an LC-MS system.

    • Confirm that the measured mass-to-charge ratio (m/z) of the main peak corresponds to the expected molecular weight of the Darifenacin impurity.

    • Self-Validation Check: The MS data provides an independent confirmation of the identity stated on the CoA.

  • Purity Assessment by HPLC-UV:

    • Develop or use an existing stability-indicating HPLC method. A typical starting point for Darifenacin and its impurities might be a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution.

    • Inject each working solution in triplicate.

    • Record the chromatograms and calculate the purity of each standard using the area normalization method.

    • Data to Collect:

      • Retention time of the main peak.

      • Area of the main peak.

      • Number and area of any secondary peaks.

      • Calculated purity (% Area).

  • Chromatographic Profile Comparison:

    • Overlay the chromatograms from the three suppliers.

    • Analysis:

      • Do the main peaks have consistent retention times? Minor shifts can occur but should be minimal.

      • Are there any secondary peaks present in one standard but not others? This could indicate impurities within the reference material itself.

      • Expertise Insight: The presence of unexpected secondary peaks in a reference standard is a significant red flag. It not only affects the stated purity but can also interfere with the analysis of your actual drug samples.

Data Interpretation and Supplier Qualification

The experimental data should be compiled into a clear, comparative table to facilitate decision-making.

Table 1: Comparative Analysis of Darifenacin Bromo Impurity Standards

ParameterSupplier ASupplier BSupplier C
CoA Information
Stated Purity (%)99.5% (HPLC)99.2% (HPLC)99.8% (qNMR)
Characterization Data ProvidedHPLC, MS, NMRHPLC, MSHPLC, MS, NMR, IR
TraceabilityNot StatedNot StatedISO 17034 Accredited
Experimental Results
Identity Confirmation (LC-MS)ConfirmedConfirmedConfirmed
Measured Purity (HPLC, % Area)99.4%98.9%99.7%
Number of Secondary Peaks >0.05%130
Solution Stability (24h, % Degradation)< 0.1%< 0.1%< 0.1%

Interpretation:

  • Supplier A provides a good quality standard, with experimental data largely matching the CoA. The lack of stated traceability might make it unsuitable for applications requiring the highest level of regulatory scrutiny.

  • Supplier B shows a discrepancy between the stated and measured purity and the presence of additional impurities. This would warrant further investigation or disqualification.

Conclusion

The selection of impurity reference standards is a critical decision that should be driven by data and a systematic evaluation process. Relying solely on the supplier's CoA is insufficient; an independent, albeit brief, verification in your own laboratory provides the highest level of confidence. By implementing a structured comparative analysis as outlined in this guide, researchers and drug development professionals can ensure the integrity of their analytical results, maintain regulatory compliance, and contribute to the development of safe and effective medicines.

References

  • ResearchGate. Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Published January 7, 2020. [Link]

  • SynZeal. Darifenacin Impurities. [Link]

  • Analyst (RSC Publishing). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. [Link]

  • Pharmaffiliates. Darifenacin-impurities. [Link]

  • Veeprho. Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Published November 20, 2023. [Link]

  • Unknown Source. Comparison Table of Certified Reference Materials (CRMs)
  • Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Published June 27, 2016. [Link]

  • ARO Scientific. Selecting the right Certified Reference Material (CRM) for your laboratory. Published April 2, 2025. [Link]

  • GLP Pharma Standards. Darifenacin. [Link]

  • Unknown Source.
  • Veeprho. Darifenacin Impurity A | CAS 1048979-16-3. [Link]

  • Pharmaffiliates. Types of Reference Standards Used in the Pharmaceutical Industry. Published June 16, 2025. [Link]

  • Cole-Parmer Blog. Select the Right Reference or Certified Reference Materials. Published October 6, 2020. [Link]

  • Veeprho. Darifenacin Bromo Impurity | CAS 127264-14-6. [Link]

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A Comparative Guide to the Stability of Darifenacin API for Overactive Bladder Treatment

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the competitive landscape of anticholinergic agents for the treatment of overactive bladder (OAB), the intrinsic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug product quality, safety, and efficacy. This guide provides a comprehensive analysis of the stability profile of Darifenacin API, a potent and selective M3 muscarinic receptor antagonist. Through a detailed examination of forced degradation and long-term stability studies, we will elucidate its degradation pathways and establish a scientifically sound basis for its shelf-life determination. Furthermore, this guide will offer a comparative perspective by evaluating the stability of other widely-used anticholinergic APIs, including Solifenacin, Fesoterodine, Tolterodine, and Oxybutynin, providing researchers and formulation scientists with the critical data needed to make informed decisions in drug development.

The Critical Role of Stability Testing in API Development

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1] This data is fundamental in determining the re-test period for an API and the shelf-life of the finished drug product.[2] Regulatory bodies worldwide, under the umbrella of the International Council for Harmonisation (ICH), have established stringent guidelines for stability testing to ensure that patients receive medications that are both safe and effective throughout their shelf life.[3]

For an API like Darifenacin, understanding its stability profile is not merely a regulatory hurdle but a critical aspect of ensuring consistent therapeutic performance. Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can compromise the final drug product.

Unveiling the Intrinsic Stability of Darifenacin: Forced Degradation Studies

Forced degradation, or stress testing, is an essential first step in understanding the intrinsic stability of a drug substance. By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and elucidate the degradation pathways. This knowledge is invaluable for the development of stability-indicating analytical methods and for the design of stable formulations.

Experimental Design for Forced Degradation of Darifenacin

In a typical forced degradation study for Darifenacin hydrobromide, the API is subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: Treatment with 0.5 N HCl at 70°C for 18 hours.[4]

  • Base Hydrolysis: Treatment with 1 N NaOH at 70°C for 24 hours.[4]

  • Neutral Hydrolysis: Refluxing in water at 70°C for 24 hours.[4]

  • Oxidative Degradation: Exposure to 3% hydrogen peroxide at room temperature in the dark for 10 days.[4]

  • Thermal Degradation: Heating the solid API at 60°C for 10 days.[4]

  • Photolytic Degradation: Exposing the solid API and its solution to UV and fluorescent light.[4]

Key Findings from Darifenacin Forced Degradation Studies

Published studies have consistently shown that Darifenacin is most susceptible to degradation under acidic hydrolysis and oxidative conditions .[4][5] In contrast, it exhibits good stability under neutral, basic, thermal, and photolytic stress.[4][6]

Stress ConditionReagent/ConditionDurationAssay of Darifenacin (%)Degradation (%)Key Degradation Products
Acid Hydrolysis 1 M HCl at 70°C7 days74.8%[1]25.2%Amide hydrolysis, Ether cleavage
Base Hydrolysis 1 M NaOH at 70°C7 days68.9%[1]31.1%Amide hydrolysis
Oxidative 30% H₂O₂ at RT24 hours79.5%[1]20.5%N-oxidation[6]
Thermal 70°C7 days100.1%[1]No significant degradation-
Photolytic UV/Visible light1 month99.9%[1]No significant degradation-

Table 1: Summary of Forced Degradation Data for Darifenacin API.

Elucidating the Degradation Pathway of Darifenacin

Mass spectrometry (MS) has been instrumental in identifying the structures of the major degradation products of Darifenacin.[1][6]

  • Under acidic conditions , the primary degradation involves the hydrolysis of the amide bond, leading to the formation of a carboxylic acid derivative. Ether cleavage of the dihydrobenzofuran ring has also been proposed.[1]

  • Under oxidative conditions , the main degradation product is the N-oxide of Darifenacin, formed by the oxidation of the tertiary amine in the pyrrolidine ring.[6]

Darifenacin Degradation Pathways

Long-Term Stability and Shelf-Life Determination of Darifenacin API

While forced degradation studies reveal the "what" and "how" of degradation, long-term and accelerated stability studies are crucial for determining the "when" – the re-test period for the API. These studies are conducted under ICH-prescribed storage conditions over a prolonged period.[1]

ICH Recommended Stability Testing Conditions
StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: ICH Conditions for Stability Testing of APIs.

Establishing the Re-test Period for Darifenacin API

The re-test date for an API is the date after which the material should be re-examined to ensure it still complies with its specifications and is suitable for use in the manufacture of a drug product.[7] Based on available data, Darifenacin API has demonstrated good stability under long-term and accelerated conditions, with no significant degradation observed. While specific long-term stability data for the API is often proprietary, the excellent stability profile in forced degradation studies (barring strong acid and oxidant exposure) suggests a favorable re-test period can be established with appropriate packaging to protect against atmospheric moisture and potential oxidative stress. A provisional shelf-life of 24 months is often achievable for stable APIs when supported by 12 months of real-time data.[8]

A Comparative Stability Analysis of Anticholinergic APIs for OAB

To provide a broader context for the stability of Darifenacin, this section compares its stability profile with other commonly prescribed anticholinergic agents for OAB.

APIKey Stability LiabilitiesPrimary Degradation Pathways
Darifenacin Acid hydrolysis, Oxidation[4][6]Amide hydrolysis, N-oxidation
Solifenacin Succinate Base hydrolysis, Oxidation[9]Hydrolysis of the ester linkage, N-oxidation
Fesoterodine Fumarate Hydrolysis (acidic and basic), OxidationHydrolysis of the isobutyryl ester to its active metabolite (5-HMT), further degradation
Tolterodine Tartrate Alkaline hydrolysis[2]Hydrolysis of the ester linkage
Oxybutynin Chloride Acid and base hydrolysis, OxidationHydrolysis of the ester linkage

Table 3: Comparative Stability Liabilities of Common Anticholinergic APIs for OAB.

This comparison highlights that while all these APIs are susceptible to hydrolysis and/or oxidation to varying degrees, the specific conditions that trigger degradation can differ. For instance, Darifenacin shows significant degradation in acidic conditions, whereas Tolterodine is more labile to alkaline hydrolysis.[2][4] This information is critical for formulation scientists to select appropriate excipients and manufacturing processes to ensure the stability of the final drug product.

Stability-Indicating Analytical Methodology: A Cornerstone of Quality Control

A robust stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the levels of degradation products.[6] For Darifenacin and its counterparts, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Experimental Protocol: A Validated RP-HPLC Method for Darifenacin

The following is a representative, validated RP-HPLC method for the analysis of Darifenacin and its degradation products:[6]

  • Column: Prodigy C8 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.05 M ammonium acetate (pH adjusted to 7.2 with ammonia solution) and methanol (36% acetonitrile) in a 35:65 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Detector: Photodiode Array (PDA) at 215 nm

  • Column Temperature: 25°C

This method has been shown to effectively separate Darifenacin from its process-related impurities and degradation products, demonstrating its stability-indicating nature.[6]

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis API Darifenacin API Sample Dissolution Dissolve in Diluent API->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C8 Column Injection->Separation Detection PDA Detection at 215 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Assay and Impurities Chromatogram->Quantification Report Generate Stability Report Quantification->Report

Workflow for HPLC Stability Analysis
Comparative HPLC Methodologies for Anticholinergic APIs
APIColumnMobile Phase (Typical)Detection Wavelength
Darifenacin C8 or C18Acetonitrile/Methanol and buffer (e.g., ammonium acetate)215 nm[6]
Solifenacin Succinate C8 or C18Acetonitrile/Methanol and buffer (e.g., phosphate or formate)220 nm[9]
Fesoterodine Fumarate C18Acetonitrile and buffer (e.g., phosphate)210 nm
Tolterodine Tartrate C18Methanol and buffer (e.g., phosphate)220 nm[2]
Oxybutynin Chloride C8 or C18Acetonitrile and buffer (e.g., phosphate)210 nm

Table 4: Typical HPLC Conditions for the Analysis of Anticholinergic APIs.

Conclusion and Future Perspectives

This comprehensive guide has demonstrated that Darifenacin API possesses a robust stability profile, with predictable degradation pathways under acidic and oxidative stress. Its stability under other conditions is excellent, suggesting that with appropriate formulation and packaging strategies, a long and reliable shelf-life can be achieved.

The comparative analysis with other anticholinergic agents reveals that each molecule has its unique stability challenges. A thorough understanding of these nuances is paramount for the development of stable, safe, and effective drug products for the treatment of overactive bladder.

As analytical technologies continue to advance, the use of techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry will further enhance our ability to detect, identify, and quantify trace-level impurities, leading to even more rigorous control over the quality and stability of these vital medications.

References

  • Nazeerunnisa, M., Garikapati, L. and Bethanabhatla, S. (2014) Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. [Link]

  • Al-Asmari, M. (2018). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. [Link]

  • Bhavana V, Kumar HT, Rao SY, Rao VP. RP-HPLC Method for Estimation of Solifenacin Succinate in API and Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis. 2019; 9(3): 118-122. [Link]

  • Thomas, S., Paul, S., Shandilya, S., & Mathela, C. S. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(15), 3543-3552. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2010). Stability indicating HPLC determination of tolterodine tartarate in pharmaceutical dosage form. Journal of the Chilean Chemical Society, 55(1), 124-127. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva, 2003. [Link]

  • Patil DJ, Godge RK, Jahagirdar SN, Mandhare SB. Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron in Pharmaceutical Formulations. International Journal of Drug Delivery Technology. 2024;14(1):55-60. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ICH. (2023). Quality Guidelines. [Link]

  • ECA Academy. (2023). Shelf Life vs. Retest Date - What's the Difference?. [Link]

  • Ganthi, H., et al. (2016). Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. American Journal of Analytical Chemistry, 7, 840-862. [Link]

  • Reddy, B. V. R., Reddy, B. S., Kumar, M. S., & Rambabu, C. (2012). A Validated Stability-Indicating Hplc Assay Method For Determination Of Fesoterodine Fumarate. Rasayan Journal of Chemistry, 5(2), 239-245. [Link]

  • Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. Trade Science Inc.[Link]

  • Phale, M. D., & Sharma, S. (2017). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ASSAY (RP-HPLC) METHOD FOR QUANTITATIVE ANALYSIS OF OXYBUTYNIN IN BULK DRUG AND EXTENDED RELEASE FORMULATION. European Journal of Pharmaceutical and Medical Research, 4(8), 435-442. [Link]

  • Reddy, G. S. K., et al. (2014). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 6(1), 340-349. [Link]

  • ENABLEX® (darifenacin) extended-release tablets, for oral use. Accessdata.fda.gov. [Link]

  • Al-Asmari, M., et al. (2018). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. [Link]

  • N, Ramathilagam & M, Meeradevi & P, Solairaj & SC, Rajesh. (2011). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Chronicles of Young Scientists. 2. 10.4103/2229-5186.79344. [Link]

  • Vishnu Murthy, M., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. TSI Journals. [Link]

  • Al-Ghannam, S. M. (2010). Elucidating the pathways of degradation of denagliptin. Journal of pharmaceutical and biomedical analysis, 52(1), 134–139. [Link]

  • Patel, P. N., et al. (2014). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. PharmaInfo. [Link]

  • Darwish, I. A., et al. (2013). Development and validation of stability-indicating HPLC method for solifenacin succinate. Acta Pharmaceutica Hungarica, 83(2), 40-49. [Link]

  • Reddy, G. S. K., et al. (2014). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 6(1), 340-349. [Link]

  • Mamatha, J., et al. (2016). METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE. DigitalXplore. [Link]

  • C, Gökhan & A, Erdem. (2016). Comparison of solifenacin and fesoterodine in treatment of overactive bladder. Central European Journal of Urology. 69. 293-297. 10.5173/ceju.2016.790. [Link]

  • Welk, B., & McArthur, E. (2013). Anticholinergics for overactive bladder: Temporal trends in prescription and treatment persistence. Canadian Urological Association journal = Journal de l'Association des urologues du Canada, 7(9-10), E622–E627. [Link]

  • Reynolds, W. S., et al. (2023). Anticholinergic Use for OAB in the Older Woman: An Update. Current Geriatrics Reports, 12(1), 13-21. [Link]

  • Reddy, G. S. K., et al. (2020). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science, 58(7), 634-642. [Link]

  • Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (2013). Scholars Research Library. [Link]

  • Kim, T. H., et al. (2022). Comparative assessment of efficacy and safety of approved oral therapies for overactive bladder: a systematic review and network meta-analysis. Scientific reports, 12(1), 1195. [Link]

  • Vishnu Murthy, M., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of pharmaceutical and biomedical analysis, 72, 185–194. [Link]

  • S, Sreekanth & T, Sankar & S, Suthakaran. (2017). Development of Analytical Method for Oxybutynin Hydrochloride by Spectrofluorimetry.. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 8. 1772-1777. [Link]

  • Wagg, Adrian & Herschorn, Sender & Ang, Ger-Ann & O'dea, L. & Kelleher, C.. (2012). Comparison of fesoterodine and tolterodine in subjects with overactive bladder. BJU international. 109. 562-70. 10.1111/j.1464-410X.2011.10427.x. [Link]

  • European Urogynaecological Association. (2020). Anticholinergic load and the management of overactive bladder. [Link]

  • Al-Hamidi, H., et al. (2024). Development and Validation of HSPiP- and Optimization-Assisted Method to Analyze Tolterodine Tartrate in Pharmacokinetic Study. Molecules, 29(20), 4725. [Link]

  • B, Sravanthi & G, Devala Rao. (2018). Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Asian Journal of Pharmaceutical and Clinical Research. 11. 222. 10.22159/ajpcr.2018.v11i11.28014. [Link]

  • A COMPREHENSIVE OVERVIEW. (2021). International Journal of Pharmaceutical Sciences Review and Research, 68(2), 1-6. [Link]

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  • In-Use stability testing FAQ. (2024). [Link]

  • Campbell, U. B., et al. (2023). Patient and Clinician Challenges with Anticholinergic Step Therapy in the Treatment of Overactive Bladder: A Narrative Review. Advances in therapy, 40(9), 3797–3813. [Link]

  • Gentili, D. (2018). Stability data and attribution of retest/shelflife. Aschimfarma. [Link]

  • Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. (2017). ResearchGate. [Link]

  • Wotring, V. E. (2015). Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station. The AAPS journal, 18(1), 211–217. [Link]

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A Senior Application Scientist's Guide to Developing a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of generic drug development, establishing a robust and discriminating dissolution method is paramount to ensuring product quality and bioequivalence. This is particularly critical for extended-release (ER) formulations of challenging compounds like Darifenacin, a potent M3 muscarinic receptor antagonist for the treatment of overactive bladder. Due to its poor aqueous solubility, developing a dissolution method that can effectively differentiate between formulations with potential differences in in vivo performance is a significant scientific endeavor.

This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the principles, experimental design, and validation of a discriminating dissolution method for Darifenacin ER tablets. We will delve into the scientific rationale behind methodological choices, present comparative data, and offer insights grounded in regulatory expectations to empower you in your drug development journey.

Understanding the Molecule: The Physicochemical Landscape of Darifenacin

A successful dissolution method is built upon a thorough understanding of the active pharmaceutical ingredient's (API) properties. Darifenacin hydrobromide is a white to almost white crystalline powder.[1] It is characterized by:

  • Low Aqueous Solubility: Darifenacin is slightly soluble in water, a key factor necessitating the use of surfactants or other solubilizing agents in the dissolution medium to achieve sink conditions.[2]

  • Lipophilicity: As a lipophilic base, its dissolution can be sensitive to the composition of the gastrointestinal fluids.[3]

  • pKa: Darifenacin is a basic compound. This property influences its solubility at different pH levels, a critical consideration when selecting dissolution media that mimic the physiological pH range of the gastrointestinal tract.

These characteristics underscore the necessity of a carefully designed dissolution method that can overcome the challenges posed by its poor solubility and predict its in vivo behavior.

The Quest for a Discriminating Method: Experimental Design and Rationale

The primary goal of a discriminating dissolution method is to detect critical manufacturing variables that could impact the in vivo performance of the drug product.[4] For Darifenacin ER tablets, this involves a systematic evaluation of various dissolution parameters.

Foundational Method: A Validated Starting Point

A pivotal study by Meneghini et al. (2013) provides a well-validated and discriminating dissolution method for Darifenacin 15 mg ER tablets, which serves as our primary reference.[5] The optimized conditions were established as:

ParameterRecommended Condition
Apparatus USP Apparatus 1 (Basket)
Dissolution Medium 900 mL of 2% Sodium Dodecyl Sulfate (SDS) in water
Agitation Speed 50 rpm
Temperature 37 ± 0.5 °C

The selection of USP Apparatus 1 (basket) is often suitable for dosage forms that are prone to floating or sticking to the vessel walls. The use of 2% SDS, a surfactant, is crucial for achieving sink conditions given Darifenacin's low water solubility.[2][5] The agitation speed of 50 rpm provides gentle hydrodynamics, which is often more discriminating for extended-release products than higher speeds.

Comparative Analysis: Evaluating Alternative Conditions

To construct a comprehensive comparison, it is essential to evaluate the performance of the reference method against other potential conditions. This allows for a deeper understanding of the formulation's release characteristics and ensures the chosen method is truly discriminating.

One study on the formulation of Darifenacin ER tablets compared a developed formulation (F3) with the innovator product, Enablex®, using different dissolution media as specified by the Center for Drug Evaluation and Research (CDER)/FDA.[6][7] While the specific media compositions were not detailed in the abstract, the study highlights the common practice of testing in multiple media (e.g., pH 1.2, 4.5, and 6.8 buffers) to assess the drug's release profile across the physiological pH range.[8]

Here, we present a hypothetical comparative dissolution profile of an innovator product (Enablex®) and two generic formulations (Generic A and Generic B) under different dissolution conditions to illustrate the principles of a discriminating method.

Table 1: Comparative Dissolution Data (% Drug Released) for Darifenacin ER 15 mg Tablets

Time (hours)Condition 1: 0.1 N HClCondition 2: pH 4.5 Acetate BufferCondition 3: pH 6.8 Phosphate BufferCondition 4 (Recommended): 2% SDS in Water
Enablex® Generic A Generic B Enablex®
1 15182520
4 40455545
8 65708070
12 80859585
24 >95>95>95>95

Analysis of Comparative Data:

  • Conditions 1, 2, and 3 (Standard Buffers): In these media, the differences in the initial release rates between the three formulations are less pronounced. While Generic B shows a consistently faster release, the overall profiles might still fall within broad similarity acceptance criteria, potentially masking critical formulation differences.

  • Condition 4 (2% SDS): The inclusion of the surfactant significantly enhances the dissolution of Darifenacin and, more importantly, amplifies the differences between the formulations, particularly in the early time points. The faster release of Generic B is much more evident, indicating that this method has superior discriminatory power. This is crucial for identifying formulations that might exhibit dose dumping or altered release profiles in vivo.

The rationale for this enhanced discrimination lies in the ability of the surfactant to overcome the solubility limitations of the drug, allowing the dissolution process to be primarily controlled by the formulation's release-controlling mechanisms.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and reliability, the execution of the dissolution test must adhere to a stringent protocol.

Protocol for the Recommended Discriminating Dissolution Method
  • Apparatus: USP Apparatus 1 (Basket).

  • Dissolution Medium: Prepare a 2% (w/v) solution of Sodium Dodecyl Sulfate (SDS) in deaerated, purified water.

  • Medium Volume: 900 mL.

  • Temperature: Maintain the medium at 37 ± 0.5 °C.

  • Agitation Speed: Set the basket rotation speed to 50 rpm.

  • Procedure: a. Place one Darifenacin ER tablet in each basket. b. Lower the baskets into the dissolution vessels, starting the test. c. Withdraw an aliquot of the dissolution medium at predetermined time points (e.g., 1, 4, 8, 12, and 24 hours). d. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. e. Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).

  • Analysis: Analyze the filtered samples for Darifenacin concentration using a validated analytical method, such as HPLC-UV.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical framework for method validation.

Dissolution_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A API Characterization (Solubility, pKa) B Screening of Dissolution Parameters (Apparatus, Media, Agitation) A->B C Selection of Discriminating Conditions B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Robustness F->G H Comparative Dissolution Profiling (Innovator vs. Generics) G->H I Setting Acceptance Criteria H->I

Caption: Experimental workflow for developing a discriminating dissolution method.

Method Validation: Ensuring Trustworthiness and Reliability

A discriminating dissolution method is only valuable if it is validated to be reliable and robust. The validation should be conducted in accordance with regulatory guidelines from bodies such as the FDA and EMA.[8]

Validation_Parameters center Validated Discriminating Dissolution Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Darifenacin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The integrity of pharmaceutical research and development extends beyond discovery and synthesis; it culminates in the responsible management of all materials, including active pharmaceutical ingredients (APIs), intermediates, and their impurities. This guide provides a comprehensive, step-by-step framework for the proper disposal of Darifenacin impurities, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal action is taken, a thorough understanding of the material's potential hazards is paramount. Darifenacin, an anticholinergic agent, and its impurities, are pharmacologically active. This intrinsic activity is the primary driver of our cautious approach.

Known Hazards of Darifenacin:

  • Pharmacological Activity: As a potent API, accidental exposure can lead to systemic anticholinergic effects.

  • Irritation: Darifenacin hydrobromide is irritating to the eyes, respiratory system, and skin.[1][2] Direct contact must be avoided.

  • Ingestion/Inhalation Hazard: The substance is harmful if swallowed or inhaled.[1][3] Animal studies suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[1]

  • Aquatic Toxicity: The active ingredient can cause long-term harm to aquatic organisms.[1][4] Therefore, direct release into waterways or sewer systems is strictly prohibited.[3][4]

The core principle of this guide is containment . Because the toxicological properties of novel impurities are often not fully characterized, they must be handled as if they are as potent and hazardous as the parent API.[5] This conservative approach minimizes risk and forms the basis for the subsequent handling and disposal protocols.

Regulatory Framework: Adherence to Compliance

The disposal of chemical waste from laboratories is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7] While a specific Darifenacin impurity is unlikely to be a "listed" hazardous waste, it will fall under RCRA regulations if it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[8]

All disposal activities must comply with federal, state, and local regulations.[4] This guide aligns with the EPA's final rule on the management of hazardous waste pharmaceuticals, which explicitly prohibits the sewering (down-the-drain disposal) of such materials.[9]

Pre-Disposal: Safe Handling and Segregation

Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.[10]

Personal Protective Equipment (PPE): The minimum required PPE when handling Darifenacin impurity waste is summarized below.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.[1][3]
Eye Protection ANSI Z87.1-rated safety glasses or gogglesTo protect against splashes and aerosolized dust, preventing eye irritation.[1][2]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if generating dust)To prevent inhalation of aerosolized particles.[2][3]

Waste Segregation: Segregation is critical to prevent dangerous chemical reactions and to ensure the waste is sent to the correct disposal facility.

  • Point of Generation: Immediately place waste into a designated, properly labeled container.[10]

  • Container Compatibility: Use containers made of a material compatible with the waste. For solid Darifenacin impurities, a high-density polyethylene (HDPE) container is appropriate.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Darifenacin Impurity Waste"), and a clear description of the contents.[8]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper disposal of Darifenacin impurity waste streams.

G A Waste Generation (Darifenacin Impurity) B Characterize Waste: Solid, Liquid, or Contaminated Debris? A->B C Solid Waste (e.g., pure impurity, reaction residue) B->C Solid D Liquid Waste (e.g., in solvent) B->D Liquid E Contaminated Debris (e.g., gloves, wipes, glassware) B->E Debris F Place in labeled, sealed HDPE Hazardous Waste Container C->F G Segregate by solvent type (Halogenated vs. Non-Halogenated). Place in appropriate, labeled waste solvent container. D->G H Double-bag in labeled 'Hazardous Waste - Solid' bags. Place sharp objects (glassware) in a puncture-proof container. E->H I Store in designated Satellite Accumulation Area (SAA) F->I G->I H->I J Arrange for pickup by licensed Hazardous Waste Disposal Vendor I->J

Caption: Decision workflow for segregating and containerizing Darifenacin impurity waste.

Step-by-Step Disposal Protocol

This protocol provides the detailed actions required for compliant disposal.

Step 1: Waste Accumulation

  • Identify the Waste Stream: Determine if the waste is bulk solid impurity, a solution containing the impurity, or contaminated lab debris (e.g., weighing paper, gloves, pipette tips).

  • Select the Correct Container:

    • Solids & Debris: Use a clearly labeled, sealable solid waste container. For contaminated sharps like glassware, use a designated, puncture-proof sharps container.[8]

    • Liquids: Use a compatible, labeled hazardous waste container for liquid solvents. Do not mix incompatible waste streams.

  • Containerize Waste: Place the waste into the appropriate container at the satellite accumulation area.[11] Ensure the container is securely closed when not in use.

  • Avoid Dust Generation: When handling solid waste, use procedures like wet wiping or careful handling to avoid creating dust.[1]

Step 2: Final Disposal

  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department.

  • Arrange for Pickup: The EHS department will coordinate with a licensed chemical destruction facility for pickup and final disposal.[3]

  • Preferred Disposal Method: The recommended final disposal method is incineration in a licensed apparatus equipped with an afterburner and scrubber.[3][5] This high-temperature destruction ensures the complete breakdown of the active molecule. Landfilling is a less preferable option and should only be considered if incineration is not available.[1]

Crucial Causality: Why incineration? Pharmacologically active molecules like Darifenacin can persist in the environment if landfilled, potentially leaching into groundwater.[12] High-temperature incineration provides a validated method for complete molecular destruction, converting the compound to simpler, non-toxic components, thus eliminating its biological activity and environmental risk.

Spill & Decontamination Procedures

Accidents require immediate and correct action.

Minor Spill (Solid Powder):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Contain Spill: Gently cover the spill with absorbent pads or a material like vermiculite to prevent dust from becoming airborne.[1]

  • Clean Up: Carefully scoop the material and absorbent into a labeled hazardous waste container.[1] Avoid dry sweeping, which can generate dust.[1]

  • Decontaminate: Wipe the area with a suitable detergent and water solution.[4] A common procedure involves wiping the surface at least four times, using a clean towel each time.[13]

  • Dispose of Materials: Place all cleanup materials into the hazardous waste container.

Decontamination of Equipment:

  • All non-disposable equipment that comes into contact with the Darifenacin impurity must be thoroughly decontaminated.[1]

  • A validated cleaning procedure should be used, which may involve rinsing with a suitable solvent followed by a detergent wash.[14] The effectiveness of the cleaning procedure should be verified to ensure that residues are removed to an acceptable level (e.g., below 1/1000th of the drug's daily dose).[14]

  • All rinsate and cleaning materials must be collected and disposed of as hazardous waste.

Conclusion: A Culture of Safety

The responsible disposal of Darifenacin impurities is not merely a procedural task; it is a reflection of a laboratory's commitment to scientific integrity, personnel safety, and environmental stewardship. By understanding the hazards, adhering to regulatory frameworks, and meticulously following validated protocols, researchers can ensure that their work contributes to scientific advancement without compromising safety.

References

  • Darifenacin Hydrobromide Material Safety Data Sheet. Santa Cruz Biotechnology.

  • Darifenacin Safety Data Sheet. ECHEMI.

  • ENABLEX® (Darifenacin) TABLET, EXTENDED RELEASE SDS. Warner Chilcott.

  • Darifenacin hydrobromide - Safety Data Sheet. ChemicalBook.

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A Researcher's Guide to the Safe Handling of Darifenacin Impurity: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Darifenacin and its impurities. In the absence of specific toxicological data for every impurity, a conservative approach is warranted. Therefore, the handling precautions for any Darifenacin impurity should, at a minimum, mirror those for the active pharmaceutical ingredient (API). Darifenacin is a muscarinic antagonist used to treat overactive bladder; as a pharmacologically active substance, it requires careful handling to prevent occupational exposure[1][2][3]. This document outlines the necessary personal protective equipment (PPE), engineering controls, and disposal procedures to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Darifenacin hydrobromide is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[4][5]. While comprehensive toxicological data for every impurity may not be available, it is crucial to assume they could exhibit similar or even enhanced hazardous properties[6]. The primary routes of occupational exposure are inhalation of aerosols or dust, dermal contact, and accidental ingestion[7].

Key Hazard Information for Darifenacin Hydrobromide:

Hazard StatementGHS ClassificationPrevention Measures
H315: Causes skin irritationSkin Irritant, Category 2Avoid contact with skin. Wear protective gloves and clothing.[4][5]
H319: Causes serious eye irritationEye Irritant, Category 2AAvoid contact with eyes. Wear eye and face protection.[4][5]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Avoid breathing dust. Use only in a well-ventilated area or with respiratory protection.[4][5]

Given these hazards, a thorough risk assessment is the foundational step before any handling activities. This involves evaluating the quantity of the substance being handled, the potential for dust or aerosol generation, and the frequency and duration of the task.

Engineering and Administrative Controls: The First Line of Defense

Before relying on personal protective equipment, it is imperative to implement robust engineering and administrative controls to minimize exposure. This hierarchical approach to safety is a cornerstone of modern laboratory practice for handling potent compounds[8][9][10].

Engineering Controls:

  • Ventilation: All handling of Darifenacin impurity powder should be conducted in a certified chemical fume hood or a powder containment hood to direct airflow away from the operator[6][8].

  • Containment: For procedures with a high potential for aerosolization, such as weighing or preparing concentrated solutions, consider using a glove box or an isolator for enhanced containment[8].

Administrative Controls:

  • Designated Areas: Establish designated areas for handling potent compounds, clearly marked with appropriate hazard signage.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving Darifenacin impurity, from receipt and storage to handling and disposal.

  • Training: All personnel must be trained on the specific hazards of Darifenacin and the procedures outlined in the SOPs[7].

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls cannot eliminate the risk of exposure, appropriate PPE is mandatory. The selection of PPE should be based on the specific tasks being performed.

Recommended PPE for Handling Darifenacin Impurity:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified)[11].Protects against skin contact. Double-gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove[12][13].
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles[14].Prevents eye irritation from dust or splashes[12].
Face Protection A face shield should be worn in addition to goggles when there is a significant risk of splashes.Provides full facial protection[12].
Lab Coat/Gown A disposable, solid-front gown with long sleeves and tight-fitting cuffs[11][12].Protects the body from contamination. A solid front provides better protection than a traditional lab coat[12].
Respiratory Protection An N95 respirator or higher, depending on the risk assessment for aerosol generation[15].Minimizes the risk of inhaling airborne particles[15].
Shoe Covers Disposable shoe covers should be worn in designated handling areas.Prevents the tracking of contaminants out of the work area[11].
Donning and Doffing PPE: A Critical Procedure

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Shoe Covers Don2 Inner Gloves Don3 Gown Don4 Outer Gloves Don5 Face Mask/Respirator Don6 Goggles/Face Shield Doff1 Shoe Covers Doff2 Outer Gloves Doff3 Gown Doff4 Goggles/Face Shield Doff5 Face Mask/Respirator Doff6 Inner Gloves Donning_Title Donning Sequence Doffing_Title Doffing Sequence

Caption: Sequential process for donning and doffing PPE.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent further spread of the contaminant.

  • Protect: Don the appropriate PPE before attempting to clean the spill.

  • Clean: Use a spill kit with absorbent materials to contain and clean up the spill. Avoid dry sweeping, which can generate dust. Wet wiping is preferred.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

First Aid Measures:

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Waste Disposal Plan

All materials contaminated with Darifenacin impurity, including excess compound, contaminated PPE, and cleaning materials, must be handled as hazardous waste.

Waste_Disposal_Workflow Start Contaminated Material (PPE, glassware, excess compound) Segregate Segregate into a dedicated, clearly labeled hazardous waste container. Start->Segregate Seal Seal the container when not in use and when it is 3/4 full. Segregate->Seal Store Store in a designated satellite accumulation area. Seal->Store Dispose Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. Store->Dispose

Caption: Workflow for the disposal of contaminated materials.

Disposal Protocol:

  • Segregation: Do not mix Darifenacin waste with other waste streams. Place it in a dedicated, sealed plastic bag or container[13].

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name.

  • Storage: Store the sealed waste container in a designated and secure area until it is collected by your institution's environmental health and safety department.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of pharmaceutical waste[7][16]. Never dispose of Darifenacin impurity down the drain or in the regular trash[16].

By adhering to these rigorous safety protocols, researchers can confidently and safely handle Darifenacin and its impurities, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.